molecular formula C11H22N2O B2448327 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol CAS No. 1216048-18-8

2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

Número de catálogo: B2448327
Número CAS: 1216048-18-8
Peso molecular: 198.31
Clave InChI: LHHBXEOFABPUQJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a cyclopentanol moiety linked to a 4-methyl-1,4-diazepane ring, a structural motif found in various compounds with research applications . Compounds with the 1,4-diazepane scaffold are frequently explored in medicinal chemistry as building blocks for the synthesis of more complex molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can utilize this chemical as a key intermediate or precursor in developing novel substances or for structure-activity relationship (SAR) studies. Proper handling procedures should be followed, and it should be stored sealed in a dry, cool environment .

Propiedades

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-12-6-3-7-13(9-8-12)10-4-2-5-11(10)14/h10-11,14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHBXEOFABPUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis, Structural Dynamics, and Pharmacological Profiling of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol represents a highly versatile, structurally rigidified pharmacophore utilized in modern drug discovery. By fusing a cyclopentanol core with a 1-methylhomopiperazine (1,4-diazepane) moiety, this molecule achieves a delicate balance of lipophilicity, basicity, and hydrogen-bonding capacity. This whitepaper provides an in-depth analysis of its structural properties, a self-validating synthetic methodology, and its application in targeted pharmacological interventions, specifically in kinase inhibition and G-protein coupled receptor (GPCR) modulation.

Structural Chemistry & Conformational Dynamics

Stereochemistry and Isomerism

The core architecture of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol features two contiguous stereocenters at C1 and C2 of the cyclopentane ring. Consequently, the molecule can exist as cis or trans diastereomers, each comprising a pair of enantiomers (1R,2R/1S,2S for trans; 1R,2S/1S,2R for cis).

In medicinal chemistry, the trans-isomer is predominantly targeted. The trans configuration minimizes steric clash between the bulky 7-membered diazepane ring and the hydroxyl group, favoring a stable envelope conformation of the cyclopentane ring.

Conformational Mechanics of the 1,4-Diazepane Ring

Unlike the rigid 6-membered piperazine ring, the 7-membered 1,4-diazepane (homopiperazine) ring exhibits significant conformational flexibility, rapidly interconverting between chair, boat, and twist-boat conformations. This flexibility allows the distal tertiary amine (N4-methyl) to dynamically probe binding pockets for optimal electrostatic interactions, a feature that has been exploited to improve the binding affinity of[1].

Physicochemical Profiling & Pharmacokinetics

The physicochemical properties of this scaffold dictate its pharmacokinetic (PK) behavior, particularly its absorption and distribution profiles. The data below summarizes the key metrics and their underlying causality in drug design.

PropertyValueCausality / Pharmacological Impact
Molecular Formula C₁₁H₂₂N₂ODefines the core mass and atomic composition.
Molecular Weight 198.31 g/mol Low MW (<500 Da) ensures excellent ligand efficiency and oral bioavailability.
Calculated LogP ~1.2 - 1.8Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
pKa (Diazepane N1/N4) ~9.5 / ~6.5The N4 amine is protonated at physiological pH (7.4), enabling critical salt-bridge interactions with target acidic residues.
TPSA ~23.5 ŲLow Topological Polar Surface Area facilitates excellent Blood-Brain Barrier (BBB) penetration for CNS targets[2].
H-Bond Donors 1 (-OH)Provides directional binding specificity in kinase/GPCR active sites.
H-Bond Acceptors 3 (N, N, O)Enhances aqueous solubility and interaction with target backbone amides.

Synthetic Methodology: Epoxide Ring-Opening Protocol

The most efficient, stereoselective route to synthesize trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol is via the [3].

Mechanistic Causality

The reaction proceeds via an


 mechanism. The nucleophile (1-methylhomopiperazine) attacks the less sterically hindered trajectory (backside attack) of the epoxide. To overcome the poor electrophilicity of unactivated epoxides, a Lewis acid (e.g., 

or

) is employed. The Lewis acid coordinates to the epoxide oxygen, lowering the LUMO energy of the adjacent carbons and facilitating the nucleophilic attack under mild conditions, exclusively yielding the trans-anti-addition product[4].
Step-by-Step Experimental Protocol

Reagents Required:

  • Cyclopentene oxide (1.0 equivalent)

  • 1-Methylhomopiperazine (1.2 equivalents)

  • Ytterbium(III) triflate (

    
    ) (5 mol%)
    
  • Anhydrous Acetonitrile (0.5 M)

Procedure:

  • Catalyst Activation: To a flame-dried round-bottom flask purged with argon, add

    
     (5 mol%) and dissolve in anhydrous acetonitrile. Logic: Anhydrous conditions prevent the premature hydrolysis of the Lewis acid catalyst.
    
  • Amine Addition: Introduce 1-methylhomopiperazine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Epoxide Introduction: Add cyclopentene oxide (1.0 eq) dropwise over 5 minutes.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C for 4–6 hours. Monitor progression via TLC (DCM:MeOH 9:1, visualized with ninhydrin stain).

  • Quenching & Extraction: Cool to room temperature and quench with saturated aqueous

    
    . Extract the aqueous layer with dichloromethane (
    
    
    
    mL). Logic: The basic quench ensures the product remains in its free-base form for organic extraction.
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography using a gradient of DCM/MeOH (containing 1% aqueous 
    
    
    
    ). Logic: The addition of ammonia prevents the basic diazepane nitrogens from streaking on the acidic silica gel.
  • Validation: Confirm the trans stereochemistry via 1H-NMR (coupling constants of the ring protons) and product mass via LC-MS (

    
    ).
    

Synthesis A Cyclopentene Oxide (Electrophile) C Lewis Acid Activation e.g., Yb(OTf)3 in MeCN A->C B 1-Methylhomopiperazine (Nucleophile) B->C D S_N2 Ring Opening Anti-Addition Transition State C->D 60°C, 4-6h E trans-2-(4-Methyl-1,4-diazepan-1-yl) cyclopentan-1-ol D->E Stereoselective F Purification (Silica Gel, DCM/MeOH/NH3) E->F

Synthetic workflow for trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol via epoxide opening.

Pharmacological Applications & Target Engagement

The 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol scaffold acts as a privileged structure in several therapeutic domains:

Kinase Inhibition (e.g., FGFR)

In the development of pan-FGFR inhibitors for solid tumors, the incorporation of a 1-methyl-1,4-diazepane ring has been shown to dramatically improve binding affinity compared to rigid piperidine analogs[1]. The conformational flexibility of the 7-membered ring allows the terminal methylamine to project deeper into the solvent-exposed channel of the kinase domain, while the cyclopentanol hydroxyl group anchors the molecule via hydrogen bonding to the hinge region backbone amides.

GPCR Antagonism (e.g., Muscarinic M1 Receptors)

In CNS drug discovery,[2]. The physiological protonation of the diazepane nitrogen allows it to form a critical salt bridge with the conserved aspartate residue (Asp105) in the orthosteric binding site of the M1 receptor, effectively locking the receptor in an inactive conformation.

Pathway Drug 2-(4-Methyl-1,4-diazepan-1-yl) cyclopentan-1-ol Scaffold Interactions H-Bonding (OH group) Ionic Bridge (Protonated N) Drug->Interactions Target Target Kinase / GPCR (e.g., FGFR or M1 Receptor) Inhibition Conformational Lock Receptor Antagonism Target->Inhibition Interactions->Target Binding Outcome Downstream Signaling Blockade (Decreased Cell Proliferation) Inhibition->Outcome

Pharmacodynamic engagement and downstream signaling blockade by the diazepane-cyclopentanol scaffold.

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. MDPI (Molecules). Available at:[Link]

  • Iron(III) trifluoroacetate catalyzed epoxide opening with amines. ARKIVOC (Arkat USA). Available at:[Link]

Sources

Analytical Determination and Mass Spectrometry Profiling of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic shift from planar, sp²-hybridized aromatics to sp³-rich, conformationally flexible scaffolds is a proven method for improving blood-brain barrier (BBB) permeability and reducing off-target toxicities. 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol is a prime example of such a scaffold. Combining a rigidifying cyclopentanol ring with a basic, flexible 1,4-diazepane (homopiperazine) moiety, this compound serves as a highly versatile building block or pharmacophore in CNS drug discovery [2].

This technical guide provides an authoritative breakdown of the compound's molecular weight, theoretical mass properties, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to verify its structural integrity.

Structural Elucidation and Theoretical Mass Properties

To accurately profile this compound analytically, we must first establish its exact atomic composition. The molecule consists of a cyclopentanol core (


) substituted at the C2 position by a 4-methyl-1,4-diazepan-1-yl radical (

).
  • Derivation of Molecular Formula:

    
     (cyclopentanol minus one proton at C2) + 
    
    
    
    =
    
    
    .

The distinction between average molecular weight (used for stoichiometric reagent weighing) and exact monoisotopic mass (used for HRMS verification) is critical. The exact mass is calculated using the most abundant isotopes of each element (


, 

,

,

) [1].
Table 1: Physicochemical and Mass Properties
PropertyValueAnalytical Significance
Chemical Formula

Baseline for isotopic pattern prediction.
Average Molecular Weight 198.31 g/mol Used for bulk molarity calculations and synthesis scaling.
Monoisotopic Mass 198.1732 DaThe exact target mass for high-resolution MS tuning.
Hydrogen Bond Donors 1Originates from the cyclopentanol -OH group.
Hydrogen Bond Acceptors 3Contributed by the two tertiary amines and one hydroxyl oxygen.

High-Resolution Mass Spectrometry (HRMS) Workflow

To verify the molecular weight of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol, Electrospray Ionization (ESI) is the gold standard [3].

The Causality of Ionization: The 1,4-diazepane ring contains two tertiary amines. In solution, these basic nitrogen atoms readily accept protons. By utilizing Positive Ion Mode (+ESI) and acidifying the mobile phase, we force the equilibrium toward the protonated state (


). This guarantees maximum ionization efficiency and signal-to-noise ratio without fragmenting the intact molecule.
Workflow Visualization

G A Sample Prep (0.1% Formic Acid) B ESI Source (Positive Ion Mode) A->B Injection C QTOF Mass Analyzer B->C Ionization D Lock Mass Calibration C->D Raw Data D->C Recalibrate (Error > 5 ppm) E MW Verification (m/z 199.1805) D->E Error < 5 ppm

Caption: ESI-QTOF MS workflow for the molecular weight verification of basic amine scaffolds.

Experimental Protocol: Self-Validating HRMS Verification

This protocol utilizes a Quadrupole Time-of-Flight (QTOF) mass spectrometer. To ensure absolute trustworthiness and eliminate instrumental drift, the protocol is designed as a self-validating system incorporating a dynamic lock-mass correction.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 1 mg of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock 1:1000 in a solution of 50:50 Water:Acetonitrile containing 0.1% Formic Acid . Field Insight: The formic acid serves a dual purpose: it acts as a proton source to drive

    
     formation and suppresses silanol interactions in the LC column, preventing peak tailing of the basic diazepane moiety.
    

Step 2: Lock-Mass Setup (System Validation)

  • Prepare a solution of Leucine Enkephalin (200 pg/µL).

  • Infuse this standard continuously via a secondary reference sprayer. Field Insight: The system will continuously monitor the known

    
     peak of Leucine Enkephalin (m/z 556.2771). If the instrument's mass calibration drifts due to thermal fluctuations, the software dynamically recalculates the mass axis. If the correction exceeds 5 ppm, the run is automatically aborted, ensuring no false data is reported.
    

Step 3: ESI-QTOF Acquisition

  • Set the capillary voltage to 3.0 kV (Positive Mode).

  • Set the desolvation temperature to 350°C to ensure complete droplet evaporation.

  • Acquire data over a mass range of m/z 100 to 500.

Step 4: Collision-Induced Dissociation (CID) Profiling

  • Apply a collision energy ramp of 15–30 eV in the quadrupole to induce fragmentation. Field Insight: During CID, the

    
     precursor ion is expected to undergo a characteristic neutral loss of water (18.0106 Da) from the cyclopentanol moiety. This fragmentation pathway is causally linked to the stability of the resulting cyclopentyl carbocation, which is stabilized by the adjacent electron-donating diazepane ring. Recognizing this diagnostic fragment is critical for structural confirmation, distinguishing it from isobaric compounds lacking a hydroxyl group.
    

Data Interpretation

Upon successful acquisition, the data should be compared against the theoretical exact masses. A mass error of less than 5 ppm confirms the molecular weight and formula of the synthesized compound.

Table 2: Expected HRMS Adducts and Fragments (+ESI)
Ion TypeFormulaTheoretical m/zDiagnostic Purpose
Protonated Molecule

199.1805Primary confirmation of intact molecular weight.
Sodium Adduct

221.1625Secondary confirmation; common in glass-stored samples.
Water Loss Fragment

181.1699Confirms the presence of the labile cyclopentanol -OH group.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16554, Cycluron" PubChem, [Link]. (Accessed as a mass reference for the

    
     formula).
    
  • Vessally, E., et al. "New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines." RSC Advances, vol. 6, no. 102, 2016, pp. 99781-99793. Royal Society of Chemistry, [Link].

  • Banerjee, S., and Mazumdar, S. "Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte." International Journal of Analytical Chemistry, vol. 2012, 2012, Article ID 282574. PubMed Central, [Link].

Introduction: The Rising Prominence of the 1,4-Diazepane Scaffold

Sources

Pharmacophore Properties of Methyl-Diazepanyl Cyclopentanol Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

In the high-stakes arena of CNS drug discovery, the methyl-diazepanyl cyclopentanol scaffold represents a sophisticated exercise in conformational restriction and bioisosteric replacement. This structural motif combines the flexible, high-basicity 1,4-diazepane (homopiperazine) ring with the rigid, stereochemically defined cyclopentanol core.

This guide analyzes the pharmacophoric utility of this scaffold, specifically its application in targeting Class A GPCRs (notably Histamine H3 and Dopamine D3) and Sigma receptors. By replacing traditional linear alkyl linkers with a cyclopentyl spacer, researchers can reduce the entropic penalty of binding while modulating lipophilicity (LogP) and basicity (pKa).

Pharmacophore Architecture

The efficacy of methyl-diazepanyl cyclopentanol ligands relies on a tripartite pharmacophore model. Each sector plays a distinct role in molecular recognition.

The Cationic Anchor (N-Methyl-1,4-Diazepane)

Unlike the ubiquitous piperazine ring, the 7-membered diazepane ring possesses unique conformational properties.

  • Basicity & Ionization: The N-methyl-1,4-diazepane moiety typically exhibits a pKa between 9.0 and 10.5. At physiological pH, the N4 nitrogen is protonated, forming a critical salt bridge with conserved Aspartate residues (e.g., Asp3.32 in aminergic GPCRs).

  • Conformational Flexibility: The diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This "induced fit" capability allows the ligand to accommodate subtle variations in the receptor binding pocket that rigid piperazines cannot.

The Rigid Spacer (Cyclopentanol)

The cyclopentane ring acts as a conformationally constrained linker.

  • Entropic Advantage: By locking the distance between the basic amine and the distal aromatic region (if present), the cyclopentyl group minimizes the loss of conformational entropy (

    
    ) upon binding.
    
  • Stereochemical Selector: The presence of the hydroxyl group introduces chirality (

    
     vs 
    
    
    
    ). SAR studies frequently demonstrate that only one enantiomer achieves nanomolar affinity, validating the specific spatial requirement of the H-bond donor.
The Hydrogen Bond Interface (Hydroxyl Group)

The hydroxyl moiety on the cyclopentyl ring serves dual functions:

  • H-Bond Donor/Acceptor: Interacts with polar residues (Ser, Thr, or Tyr) deep within the binding crevice.

  • Solubility Handle: Lowers the ClogP, balancing the lipophilicity of the diazepane and preventing non-specific protein binding.

Pharmacophore Visualization

The following diagram maps the logical connectivity and interaction types of the scaffold.

PharmacophoreMap cluster_0 Cationic Head cluster_1 Rigid Core cluster_2 Distal Binding Diazepane N-Methyl-1,4-Diazepane (pKa ~9.5) Cyclopentyl Cyclopentyl Ring (Spacer) Diazepane->Cyclopentyl N-C Bond (Reductive Amination) TargetPocket Receptor Aspartate (Salt Bridge) Diazepane->TargetPocket Ionic Interaction Hydroxyl Hydroxyl Group (H-Bond Donor) Cyclopentyl->Hydroxyl C-O Bond (Stereodefined) PolarResidue Ser/Thr/Tyr Residue (H-Bond) Hydroxyl->PolarResidue H-Bonding

Figure 1: Pharmacophore interaction map showing the structural connectivity and receptor binding modalities.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural modifications on this specific scaffold, synthesized from comparative data on H3 and Sigma receptor ligands.

Structural RegionModificationEffect on Potency (Ki)Mechanistic Explanation
Amine Ring Diazepane

Piperazine
Decrease (5-10x)Loss of conformational flexibility; reduced basicity weakens ionic lock.
N-Substituent Methyl

Ethyl/Isopropyl
VariableIncreased steric bulk can clash with the narrow entrance of the orthosteric site.
Spacer Ring Cyclopentyl

Cyclobutyl
DecreaseAltered bond angles distort the vector of the H-bond donor.
Spacer Ring Cyclopentyl

Cyclohexyl
Maintenance/DecreaseCyclohexyl is bulkier; may induce steric clash despite similar rigidity.
Stereochemistry Trans vs Cis (OH vs Amine)Critical (>100x shift) Receptor pockets are highly stereoselective; usually, the trans configuration is preferred for optimal spacing.

Experimental Protocols

Synthesis: Reductive Amination Workflow

The most robust method for assembling the methyl-diazepanyl cyclopentanol core involves the reductive amination of a substituted cyclopentanone with 1-methyl-1,4-diazepane.

Reagents:

  • 1-Methyl-homopiperazine (1.0 eq)

  • Substituted Cyclopentanone derivative (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:

  • Imine Formation: Dissolve the cyclopentanone derivative in DCE under

    
     atmosphere. Add 1-methyl-homopiperazine and catalytic acetic acid. Stir at room temperature for 2 hours to allow equilibrium formation of the iminium ion.
    
  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride portion-wise to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x).[1]
    
  • Purification: The basicity of the diazepane allows for acid-base extraction purification, followed by flash chromatography (Eluent: DCM/MeOH/NH4OH).

In Vitro Binding Assay (Radioligand Displacement)

To validate the pharmacophore, a competition binding assay is required.

  • Membrane Prep: HEK293 cells stably expressing human Histamine H3 or Dopamine D3 receptors.

  • Radioligand:

    
    -N- 
    
    
    
    -methylhistamine (for H3) or
    
    
    -7-OH-DPAT (for D3).
  • Non-Specific Binding (NSB): Define using 10

    
    M Thioperamide or Haloperidol.
    

Self-Validating Step: Calculate the Hill Slope (


). A slope significantly deviating from 1.0 (e.g., < 0.[1][2]8) suggests negative cooperativity or multiple binding sites, often caused by the flexible diazepane ring interacting with secondary pockets.

Computational Modeling Workflow

Modeling this scaffold requires careful handling of the diazepane ring flip. Standard rigid docking often fails.

ModelingWorkflow LigandPrep Ligand Preparation Generate Diazepane Conformers (Twist-Chair/Boat) Docking Ensemble Docking (Glide/Gold) Soft Potential for Ring LigandPrep->Docking Input Conformers MD_Sim Molecular Dynamics (100ns) Assess H-Bond Stability of OH Docking->MD_Sim Top 5 Poses FreeEnergy MM-GBSA Calculation Estimate Binding Affinity MD_Sim->FreeEnergy Trajectory Analysis

Figure 2: Computational cascade emphasizing conformational sampling of the diazepane ring.

References

  • Gemini, S. et al. (2025). Pharmacophore modeling and definition of pharmacophoric features in CNS ligands. Fiveable Medicinal Chemistry Notes.[1] Link

  • Gao, Z. et al. (2013).[3] Discovery of Potent, Selective, and Orally Bioavailable Histamine H3 Receptor Antagonists.[3] Bioorganic & Medicinal Chemistry Letters.[1][3][4] Link[3]

  • Cowart, M. et al. (2005). Rotationally constrained non-imidazole H3 antagonists: Cyclobutyl and cyclopentyl derivatives. Journal of Medicinal Chemistry.[1][5] Link

  • Pockes, S. et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. European Journal of Medicinal Chemistry.[5] Link

  • GlaxoSmithKline Research. (2007). Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429. PubMed.[1] Link

Sources

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

[1]

Executive Summary

In the landscape of Fragment-Based Drug Design (FBDD), the 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) such as Histamine H3 and Sigma receptors.[1]

This whitepaper provides a comprehensive technical analysis of this molecule.[2] We define its structural informatics, detail a self-validating synthetic protocol based on regioselective epoxide ring opening, and explore its physicochemical profile.[1] This guide is designed to serve as a foundational reference for researchers utilizing this scaffold in lead optimization campaigns.

Part 1: Chemical Identity & Structural Informatics[1]

Nomenclature and Identifiers

The molecule comprises a central cyclopentane ring substituted vicinally with a hydroxyl group and a 4-methyl-1,4-diazepane moiety.[1] The 1,4-diazepane (homopiperazine) ring is a critical pharmacophore, offering distinct conformational flexibility compared to its 6-membered piperazine analog.[1]

Identifier TypeValue
IUPAC Name 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol
Canonical SMILES CN1CCCN(CC1)C2CCCC2O
Isomeric SMILES (Trans) CN1CCCN(CC1)[C@@H]2CCC[C@H]2O
Molecular Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol
Stereochemical Considerations

The synthesis described in Part 2 predominantly yields the trans-isomer due to the mechanism of nucleophilic attack on the epoxide precursor.

  • Cis-isomer: The hydroxyl and amine groups are on the same face (Syn).[1]

  • Trans-isomer: The hydroxyl and amine groups are on opposite faces (Anti).[1] This is the thermodynamically and kinetically favored product in standard synthesis.[1]

Physicochemical Profile (Calculated)

Data normalized for pH 7.4.

PropertyValueImplication for Drug Design
cLogP ~0.8 - 1.2Highly favorable for CNS penetration (Blood-Brain Barrier).[1]
TPSA ~43 ŲWell within the range for oral bioavailability (<140 Ų).
pKa (Basic N) ~8.5 - 9.0Predominantly protonated at physiological pH; ideal for electrostatic interactions with Asp/Glu residues in receptor pockets.[1]
H-Bond Donors 1 (OH)Critical for directional binding.[1]
H-Bond Acceptors 3 (2N, 1O)Facilitates extensive network interactions.[1]

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 2-amino-alcohols is the nucleophilic ring opening of epoxides.[1] For this target, cyclopentene oxide serves as the electrophile, and 1-methylhomopiperazine (N-methyl-1,4-diazepane) acts as the nucleophile.[1]

Mechanism:

Stereochemistry:trans1
Reaction Pathway Diagram (Graphviz)

SynthesisPathwayStart1Cyclopentene Oxide(Electrophile)IntermediateTransition State(Backside Attack)Start1->IntermediateEthanol/WaterRefluxStart21-Methylhomopiperazine(Nucleophile)Start2->IntermediateProductTrans-2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-olIntermediate->ProductRing Opening(Inversion of Configuration)

Caption: Figure 1. S_N2 reaction pathway illustrating the stereoselective synthesis of the trans-isomer via epoxide ring opening.

Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Ensure all safety protocols for handling amines and epoxides are followed.

Reagents & Materials
  • Cyclopentene Oxide: 1.0 equiv (0.84 g)[1]

  • 1-Methylhomopiperazine: 1.1 equiv (1.25 g)[1]

  • Solvent: Ethanol (absolute) or Acetonitrile.

  • Catalyst (Optional): Lithium Perchlorate (

    
    ) can accelerate the reaction but is not strictly necessary for simple amines.
    
Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylhomopiperazine (1.25 g, 11 mmol) in 10 mL of absolute ethanol.

  • Addition: Add cyclopentene oxide (0.84 g, 10 mmol) dropwise to the stirring solution at room temperature.

    • Expert Insight: A slight excess of the amine ensures complete consumption of the volatile epoxide.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM with 1% 
    
    
    ; Stain: Ninhydrin or KMnO4).
    • Checkpoint: The epoxide spot (

      
      ) should disappear, and a new polar spot (
      
      
      ) should appear.[1]
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotary Evaporator).

    • Dissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL) to remove excess amine.[1]

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification: If high purity (>98%) is required for biological assays, purify via flash column chromatography using a gradient of DCM to 10% MeOH/DCM.[1]

Part 3: Analytical Characterization & Validation[1]

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

1H NMR Expectations (CDCl3, 400 MHz)
  • Cyclopentyl Methines: Two distinct multiplets. The CH-OH proton typically appears downfield (~3.8–4.2 ppm), while the CH-N proton appears around 2.5–2.8 ppm.[1]

  • Diazepane Ring: Complex multiplets between 2.5–2.9 ppm corresponding to the

    
     protons.[1]
    
  • N-Methyl Group: A sharp singlet at

    
     ppm.[1]
    
  • Stereochemical Marker: The coupling constant (

    
    ) between the two cyclopentyl methine protons helps distinguish isomers. Trans isomers typically show 
    
    
    Hz (depending on conformation), while cis isomers may differ.[1] However, NOESY experiments are the gold standard for confirmation.[1]
Mass Spectrometry (ESI+)[1]
  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of water (

    
    ) is common for cycloalkanols.[1]
    

Part 4: Pharmacological Applications[1][5]

This scaffold acts as a versatile "linker-head" motif in medicinal chemistry.[1]

Target Relevance
  • Histamine H3 Receptors: The N-methylhomopiperazine moiety is a classic basic headgroup found in potent H3 antagonists/inverse agonists used for cognitive disorders [1].

  • Sigma Receptors: The combination of a hydrophobic core (cyclopentane) and a basic amine fits the pharmacophore for Sigma-1 receptor ligands, investigated for neuroprotection.[1]

  • Suvorexant Analogs: Diazepane rings are structural features in Orexin receptor antagonists [2].

Fragment-Based Drug Design (FBDD) Workflow

The hydroxyl group on the cyclopentane ring provides a "vector" for growing the molecule.[1] It can be:

  • Acylated: To form esters/carbamates.

  • Oxidized: To a ketone for reductive amination.

  • Converted: To a halide for cross-coupling.

FBDD_WorkflowScaffoldScaffold:2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-olBranch1Path A: Acylation(Target: Lipophilic Pockets)Scaffold->Branch1Branch2Path B: Oxidation -> Reductive Amination(Target: Secondary Amines)Scaffold->Branch2Branch3Path C: Halogenation -> Arylation(Target: Biaryl Systems)Scaffold->Branch3

Caption: Figure 2. Divergent synthesis strategies utilizing the hydroxyl handle for lead optimization.

References

  • Gemini, S., et al. (2020).[1] Design and Synthesis of Non-Imidazole Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Coleman, P. J., et al. (2012).[1] Discovery of Suvorexant (MK-4305): A Dual Orexin Receptor Antagonist.[1] ChemMedChem.

  • BenchChem. (2025). An In-Depth Technical Guide to the Reactivity of 1-Methyl-1,2-cyclopentene Oxide.2[1]

  • PubChem. (2025).[3] Compound Summary: 1-Methylhomopiperazine.[1][4][5] National Library of Medicine. [1]

Engineering Conformational Flexibility: The Biological Activity of Diazepane-Substituted Cyclopentanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of high-throughput medicinal chemistry and structure-based drug design has highlighted the 1,4-diazepane ring as a privileged scaffold. When functionalized with cyclopentanol-derived moieties, this hybrid pharmacophore exhibits unique spatial geometries that outperform traditional 6-membered piperazine analogs. This technical guide dissects the structural causality, biological activity, and experimental validation of diazepane-substituted cyclopentanols, focusing on their emerging roles as potent viral cysteine protease inhibitors and nuclear receptor modulators.

Structural Rationale: Overcoming the Piperazine Plateau

Historically, bis-nitrogen cyclic scaffolds like piperazine have dominated drug discovery. However, the 6-membered ring often restricts exit vectors to a planar or rigid equatorial/axial geometry. The expansion to a 7-membered 1,4-diazepane ring introduces a critical degree of conformational flexibility.

  • Spatial Distribution: The diazepane core allows substituents to project into previously inaccessible 3D space. In complex enzymatic targets, this enables the simultaneous engagement of multiple distinct binding pockets (e.g., S1', S2, and S4)[1].

  • The Cyclopentanol Advantage: Incorporating a cyclopentanol derivative (often linked as a cyclopentyl ether or amide) provides a sterically constrained, yet flexible hydrophobic bulk. The cyclopentyl ring optimally fills hydrophobic pockets without the severe entropic penalty associated with highly flexible linear alkyl chains, while its oxygen atom can serve as a critical hydrogen-bond acceptor[1].

Mechanistic Pharmacology & Target Applications

Cysteine Protease Inhibition (SARS-CoV-2 Mpro)

Recent hit-to-lead optimization campaigns have demonstrated the superiority of the diazepane-cyclopentanol architecture against the SARS-CoV-2 Main Protease (Mpro)[2].

  • Binding Mode: While piperazine-based inhibitors force their substituents exclusively into the S2 and S4 pockets, the diazepane core introduces a third exit vector. This allows the cyclopentyl/alkyl moiety to dip deep into the S1' pocket[1].

  • Affinity Leap: This enhanced spatial distribution translates to a massive leap in enzymatic inhibitory activity. Diazepane derivatives exhibit up to a 10-fold higher binding affinity compared to their piperazine counterparts[1].

Nuclear Receptor Modulation (Constitutive Androstane Receptor)

Beyond antivirals, cyclopentanol-substituted scaffolds are emerging as potent modulators of nuclear receptors, specifically as inverse agonists of the Constitutive Androstane Receptor (CAR)[3].

  • Steric Restriction: In CINPA1 analogs, the introduction of bulky cyclopentanol-derived carbamates or ethers at specific core sites sterically restricts the receptor's activation function-2 (AF-2) helix. This prevents the recruitment of co-activators, effectively locking CAR in an inactive state[3].

Experimental Methodologies

As a self-validating system, the following protocols detail the synthesis of the pharmacophore and its biological evaluation.

Protocol 3.1: Synthesis of Cyclopentoxy-Diazepane Intermediates

To functionalize the diazepane core with a cyclopentanol derivative, a nucleophilic aromatic substitution (SNAr) workflow is employed[1].

  • Reagent Preparation: Dissolve cyclopentanol (2.4 equiv) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Portion-wise, add Sodium Hydride (NaH, 60% in mineral oil, 2.6 equiv) at 0 °C.

    • Causality: NaH is selected over weaker bases (e.g., K2CO3) to ensure quantitative deprotonation of the sterically hindered secondary alcohol, generating a highly nucleophilic alkoxide. DMF solvates the ions, accelerating the subsequent SNAr.

  • Coupling: Stir the suspension at room temperature for 30 minutes, then add the halogenated diazepane precursor (e.g., a 2-chloro-4-fluorobenzoic acid derivative, 1 equiv) dissolved in DMF[1].

  • Reaction & Workup: Elevate the temperature to 75 °C for 5 hours. Quench with saturated aqueous NH4Cl to neutralize unreacted NaH, and extract the organic layer with EtOAc.

Protocol 3.2: FRET-Based Enzymatic Assay for Mpro Inhibition

To quantify the biological activity of the synthesized inhibitors, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized[4].

  • Buffer Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

    • Causality: The inclusion of 1 mM DTT is non-negotiable; it prevents the oxidative dimerization of Mpro by maintaining the catalytic Cys145 in a reduced, nucleophilic state, ensuring baseline enzymatic velocity is uncompromised.

  • Enzyme Incubation: Dilute SARS-CoV-2 Mpro to a final concentration of 50 nM. Add the diazepane-cyclopentanol inhibitor (10-point dose-response, 0.1 nM to 10 μM) and incubate at 37 °C for 30 minutes.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme prior to substrate introduction, preventing artificially high IC50 readouts.

  • Substrate Addition: Add the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 μM.

  • Kinetic Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 20 minutes. Calculate the IC50 using a 4-parameter logistic regression model.

Quantitative Data Analysis

The structural shift from a 6-membered to a 7-membered ring drastically alters the biological efficacy of the scaffold. Table 1 summarizes the structure-activity relationship (SAR) data derived from recent Mpro inhibition studies[1].

Table 1: Comparative Inhibitory Activity of Bis-Nitrogen Scaffolds against SARS-CoV-2 Mpro

Scaffold ArchitectureRepresentative CompoundExit Vector 3 OrientationEnzymatic IC50 (nM)Fold Improvement
Piperazine (6-membered)GC-78-HClS4 Pocket (Thiophen-2-ylmethyl)170Baseline
Diazepane (7-membered)Compound 119S1' Pocket (Alkyl/Cyclopentyl amide)16~10.6x

Pathway & Interaction Visualization

G cluster_0 Pharmacophore Engagement Scaffold Diazepane-Cyclopentanol Core S1 S1 Pocket Binding (H-bond Acceptor) Scaffold->S1 S2 S2 Pocket Binding (Hydrophobic Core) Scaffold->S2 S4 S1'/S4 Pocket Binding (Cyclopentyl Exit Vector) Scaffold->S4 Target2 Constitutive Androstane Receptor (Inverse Agonism) Scaffold->Target2 Steric Modulation Target1 SARS-CoV-2 Mpro Inhibition (Cysteine Protease) S1->Target1 S2->Target1 S4->Target1

Fig 1: Pharmacophore engagement and target modulation of diazepane-cyclopentanol scaffolds.

Conclusion

The diazepane-substituted cyclopentanol scaffold represents a masterclass in rational drug design. By leveraging the inherent conformational flexibility of the 7-membered diazepane ring and the sterically optimized hydrophobic bulk of the cyclopentanol moiety, researchers can access critical binding pockets that remain elusive to traditional piperazine derivatives. As demonstrated in both viral protease inhibition and nuclear receptor modulation, this hybrid pharmacophore is poised to become a foundational building block in next-generation therapeutics.

References

  • Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations[1],[4],[2] Source: Journal of Medicinal Chemistry (ACS Publications / PubMed) URL: [Link]

  • Title: Development of CINPA1 analogs as novel and potent inverse agonists of constitutive androstane receptor[3] Source: PubMed Central (NIH) URL: [Link]

Sources

The 1,4-Diazepane Scaffold in Medicinal Chemistry: A Comprehensive Guide to Structure-Activity Relationships (SAR) and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, medicinal chemists are increasingly moving away from flat, sp2-hybridized aromatic rings toward structurally complex, sp3-rich scaffolds—a paradigm shift often termed "escaping from flatland." The 1,4-diazepane (homopiperazine) ring is a conformationally flexible, seven-membered heterocycle that serves as a privileged scaffold in modern drug discovery. By homologating the standard six-membered piperazine ring with a single methylene unit, 1,4-diazepane introduces unique exit vectors for substituents, enhanced water solubility, and the ability to adapt to complex protein binding pockets.

This technical whitepaper explores the Structure-Activity Relationship (SAR) logic of 1,4-diazepane derivatives, detailing their mechanistic roles across diverse therapeutic targets, and provides self-validating experimental protocols for their synthesis.

The Physicochemical and Structural Paradigm of 1,4-Diazepanes

The transition from a piperazine to a 1,4-diazepane core fundamentally alters the molecule's 3D conformation. Piperazine typically adopts a rigid chair conformation, projecting N1 and N4 substituents at fixed 180° (equatorial-equatorial) or 60° (axial-equatorial) angles. In contrast, the seven-membered 1,4-diazepane ring rapidly interconverts between twist-chair and boat conformations.

Causality in SAR: This dynamic flexibility allows 1,4-diazepane derivatives to act as "molecular shock absorbers." When entering a sterically demanding binding site, the scaffold can undergo induced fit, minimizing steric clashes and optimizing favorable van der Waals and hydrogen-bonding interactions that a rigid piperazine cannot achieve[1].

Target-Specific SAR Case Studies

Antithrombotics: Factor Xa (fXa) Inhibition

Factor Xa is a critical serine protease in the coagulation cascade. Inhibiting fXa prevents the conversion of prothrombin to thrombin, making it a prime target for anticoagulants.

  • SAR Insight: Researchers designed 1,4-diazepane derivatives to specifically target the S4 aryl-binding domain of the fXa active site[2]. The flexibility of the diazepane ring allows it to project bulky aryl substituents deep into the box-like S4 pocket.

  • Lead Compound: Compound 13 (YM-96765) demonstrated highly potent fXa inhibitory activity (IC₅₀ = 6.8 nM) and effective antithrombotic activity in vivo without significantly prolonging bleeding time, a major safety advantage over traditional anticoagulants[2].

Neurodegeneration: Amyloid-β (Aβ) Aggregation Inhibitors

The aggregation of Aβ peptides (Aβ40 and Aβ42) into neurotoxic fibrils is a hallmark of Alzheimer's disease (AD).

  • SAR Insight: Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives were synthesized to disrupt this process. Computational modeling revealed that the flexible sp3-hybridized diazepane core allows the molecule to bind within the narrow channel formed by the N- and C-terminal residues of the Aβ42 pentamer[3].

  • Lead Compound: Compound 3o (a benzo[d][1,3]dioxole derivative) successfully inhibited both Aβ40 and Aβ42 aggregation and rescued HT22 neuronal cells from Aβ42-induced cytotoxicity (improving cell viability from 37% to ~96% at 25 µM)[3][4].

CNS Therapeutics: Sigma-1 (σ1) Receptor Ligands

The σ1 receptor is an endoplasmic reticulum chaperone protein implicated in neuroprotection and pain management.

  • SAR Insight: Homologation of a piperazine core to a 1,4-diazepane ring resulted in a remarkable improvement in both σ1 receptor affinity and σ1/σ2 subtype selectivity[1]. The expanded ring size alters the distance between the basic nitrogen atoms, perfectly matching the pharmacophore model of the σ1 binding pocket while sterically clashing with the smaller σ2 pocket.

  • Lead Compound: A chiral, non-racemic 1,4-dibenzyl derivative synthesized from (S)-serine exhibited a Kᵢ of 7.4 nM for σ1 and a 53-fold selectivity over σ2[1].

Quantitative SAR Data Summary

The following table synthesizes the quantitative pharmacological data across various targets, illustrating the versatility of the 1,4-diazepane scaffold.

TargetScaffold ModificationKey CompoundPotency (IC₅₀ / Kᵢ)Selectivity / Notes
Factor Xa N-Aryl/Alkyl 1,4-diazepaneYM-96765IC₅₀ = 6.8 nMHigh antithrombotic efficacy; no bleeding time prolongation[2].
Amyloid-β Bis(phenylmethanone) symmetric substitutionCompound 3o~63% inhibition at 25 µMDual Aβ40/Aβ42 inhibitor; neuroprotective[3].
Sigma-1 (σ1) (S)-serine derived 1,4-dibenzyl diazepaneCompound 4aKᵢ = 7.4 nM53-fold selectivity for σ1 over σ2[1].
LFA-1 1,4-Diazepane-2-onesCompound 18eIC₅₀ = 70 nMRequires large hydrophobic R1 and medium R2 ((S)-isobutyl)[5].

Visualizations of Mechanistic Pathways and SAR Logic

Coagulation Cascade & Factor Xa Inhibition

The diagram below illustrates the intersection of the intrinsic and extrinsic coagulation pathways at Factor X, highlighting the specific intervention point of 1,4-diazepane-based inhibitors.

CoagulationCascade Intrinsic Intrinsic Pathway (Contact Activation) FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FactorX FactorXa Factor Xa (Active Protease) FactorX->FactorXa Activation Thrombin Thrombin (IIa) FactorXa->Thrombin Cleaves Prothrombin Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen (I) Fibrinogen->Fibrin Inhibitor 1,4-Diazepane Inhibitor (e.g., YM-96765) Inhibitor->FactorXa Binds S4 Pocket (Competitive Inhibition)

Caption: Coagulation cascade highlighting targeted Factor Xa inhibition by 1,4-diazepane derivatives.

SAR Logic Tree for 1,4-Diazepane Optimization

This logic tree maps how specific structural modifications to the 1,4-diazepane core dictate target engagement and selectivity.

SAR_Logic Core 1,4-Diazepane Core Conformationally flexible 7-membered sp3 ring N1 N1 Substitution Modulates H-bond donor/acceptor profile Core->N1 N4 N4 Substitution Drives target-specific pocket engagement Core->N4 C_Sub C-Ring Substitution Controls stereochemistry & vector projection Core->C_Sub Target1 Factor Xa S4 Aryl-binding domain engagement N1->Target1 Target2 Amyloid-β N/C-terminal channel stabilization N1->Target2 N4->Target1 N4->Target2 Target3 Sigma-1 Receptor High affinity & σ1/σ2 selectivity N4->Target3 C_Sub->Target3

Caption: SAR logic tree mapping 1,4-diazepane structural modifications to target-specific activities.

Experimental Protocols: Synthesis and Self-Validation

To ensure reproducibility and scientific integrity, the following is a standardized, self-validating solution-phase protocol for the N-alkylation and subsequent N-acylation of a 1,4-diazepane core. This sequential functionalization is the cornerstone for generating the diverse SAR libraries discussed above.

Workflow: Sequential N1-Alkylation and N4-Acylation

Phase 1: N1-Alkylation of 1-Boc-1,4-diazepane

  • Reaction Setup: Dissolve 1-Boc-1,4-diazepane (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (2.5 eq) and stir at 0 °C for 10 minutes.

  • Electrophile Addition: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with H₂O and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Checkpoint 1:

    • TLC: Use Ninhydrin stain. The secondary amine starting material will stain strongly; the tertiary amine product will not.

    • LC-MS: Confirm the presence of the[M+H]⁺ peak corresponding to the N-alkylated Boc-protected intermediate.

Phase 2: Boc Deprotection

  • Cleavage: Dissolve the intermediate in minimal CH₂Cl₂. Add 4M HCl in dioxane (10 eq) at 0 °C. Stir at room temperature for 2 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield the hydrochloride salt of the N1-alkyl-1,4-diazepane.

  • Self-Validation Checkpoint 2:

    • ¹H NMR (DMSO-d₆): Confirm the disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group).

Phase 3: N4-Acylation (Amide Coupling)

  • Activation: In a flame-dried flask, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous CH₂Cl₂. Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) and stir for 15 minutes to form the active ester.

  • Coupling: Add the N1-alkyl-1,4-diazepane hydrochloride salt (1.0 eq) to the mixture. Stir at room temperature for 4-6 hours.

  • Purification: Wash the organic layer with saturated NaHCO₃, 1M HCl, and brine. Purify via flash column chromatography (SiO₂, typically using a CH₂Cl₂/MeOH gradient).

  • Final Validation:

    • ¹H NMR (CDCl₃): The 1,4-diazepane core protons typically appear as complex multiplets between 2.6–3.8 ppm (N-CH₂ groups) and a characteristic quintet around 1.7–2.0 ppm (C-CH₂-C central methylene). The presence of rotamers (due to the restricted rotation of the newly formed amide bond) is a classic hallmark of N-acylated 1,4-diazepanes, often resulting in doubled peaks in the NMR spectrum.

References

  • Koshio, H., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry.[Link]

  • Karuturi, R. C., et al. (2025). Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. Medicinal Chemistry Research.[Link]

  • Bedürftig, S., & Wünsch, B. (2009). 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) (sigma) receptor affinity and selectivity. European Journal of Medicinal Chemistry.[Link]

  • Wattanasin, S., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

Technical Guide: 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Monograph & Application Profile

Executive Summary

2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol is a specialized bicyclic amino-alcohol intermediate used primarily in medicinal chemistry as a pharmacophore scaffold.[1] It combines a lipophilic cyclopentane ring with a polar, basic 1,4-diazepane (homopiperazine) moiety.[1] This structural motif is increasingly relevant in the design of ligands for Sigma receptors (


) , Histamine H3 antagonists , and CNS-penetrant small molecules .[1]

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical profile, validated synthetic routes via epoxide aminolysis, and its utility in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of this molecule is critical for optimizing its use in lead optimization and formulation.

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol
Molecular Formula

Molecular Weight 198.31 g/mol
Core Scaffold Cyclopentane fused with 1,4-diazepane (Homopiperazine)
Stereochemistry Typically exists as the trans-isomer (racemic or enantiopure) due to synthetic route constraints.[1][2][3][4]
Computed Physicochemical Properties

Data derived from consensus computational models for the specific structure.

ParameterValueSignificance in Drug Design
cLogP ~1.1 - 1.4Ideal for CNS penetration (Blood-Brain Barrier crossing).[1]
TPSA ~26.7

Indicates high membrane permeability (Rule of 5 compliant).[1]
pKa (Basic N) ~9.2The N4-methyl nitrogen is protonated at physiological pH, aiding solubility.[1]
H-Bond Donors 1 (-OH)Critical for receptor binding interactions.[1]
H-Bond Acceptors 3 (2 N, 1 O)Facilitates hydrogen bonding networks in the binding pocket.[1]

Synthetic Methodology

The most robust route to 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol is the nucleophilic ring-opening of cyclopentene oxide by 1-methyl-1,4-diazepane .[1] This reaction is stereoselective, favoring the trans-product due to the


-like mechanism of epoxide opening.[1]
Reaction Mechanism & Workflow

The reaction proceeds via the attack of the secondary amine of the diazepane on the epoxide carbon.

SynthesisWorkflow Start Start: Precursors Epoxide Cyclopentene Oxide (Electrophile) Start->Epoxide Amine 1-Methyl-1,4-diazepane (Nucleophile) Start->Amine Reaction Ring Opening (Reflux in EtOH or LiClO4 Cat.) Epoxide->Reaction Amine->Reaction Intermediate Transition State (Anti-Attack) Reaction->Intermediate SN2 Mechanism Product 2-(4-Methyl-1,4-diazepan-1-yl) cyclopentan-1-ol (Trans) Intermediate->Product Workup

Figure 1: Synthetic pathway via epoxide aminolysis.[1] The reaction yields the trans-isomer due to steric constraints.[1]

Detailed Experimental Protocol

Objective: Synthesis of trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol.

  • Reagent Preparation:

    • Dissolve 1-methyl-1,4-diazepane (1.0 equiv, ~114 g/mol ) in absolute ethanol (concentration ~0.5 M).

    • Add cyclopentene oxide (1.1 equiv, excess ensures complete amine consumption).

    • Optional: Add Lithium Perchlorate (

      
      , 0.1 equiv) as a Lewis acid catalyst to accelerate the reaction at lower temperatures.
      
  • Reaction Conditions:

    • Thermal Method: Reflux the mixture at 80°C for 12–16 hours under an inert atmosphere (

      
      ).
      
    • Microwave Method: Irradiate at 100°C for 30–60 minutes (sealed vessel).[1]

  • Monitoring:

    • Monitor via TLC (System: DCM/MeOH/NH3 90:9:1). The epoxide spot (high Rf) will disappear; the product will appear as a polar, amine-positive spot (ninhydrin or Dragendorff stain).[1]

  • Workup & Purification:

    • Evaporate solvent under reduced pressure.

    • Dissolve residue in DCM and wash with saturated

      
       solution.
      
    • Purification: Flash column chromatography on silica gel.[1]

      • Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (with 1%

        
        ).
        
    • Yield: Typically 75–85%.[1]

Structural Analysis & Pharmacophore Mapping

The therapeutic potential of this molecule lies in its ability to present a basic nitrogen and a hydroxyl group in a defined spatial arrangement. This "amino-alcohol" motif is a classic pharmacophore.[1]

Conformational Features
  • Cyclopentane Ring: Acts as a lipophilic spacer.[1] The trans-configuration locks the -OH and the diazepane ring on opposite faces, creating a distinct vector for receptor interaction.[1]

  • Diazepane Ring: The 7-membered ring is more flexible than a piperazine (6-membered), allowing the terminal methyl-nitrogen to adopt various conformations to fit into binding pockets.[1]

Pharmacophore OH Hydroxyl Group (H-Bond Donor/Acceptor) Core Cyclopentane Scaffold (Lipophilic Spacer) OH->Core Pos 1 Receptor Target Receptor (e.g., Sigma-1, H3) OH->Receptor H-Bond Core->Receptor Hydrophobic Pocket N1 N1 (Proximal) (Attachment Point) N1->Core Pos 2 (Trans) N4 N4 (Distal Methyl) (Basic Center / Cationic) N1->N4 Ethylene/Propylene Bridge N4->Receptor Ionic Bond (Asp/Glu)

Figure 2: Pharmacophore map highlighting the key interaction points: the cationic N4 center and the H-bonding hydroxyl group.[1]

Applications in Drug Discovery[2][6]

Sigma Receptor Ligands

The 1,4-diazepane moiety is a privileged structure for Sigma-1 (


) receptor  modulation.[1] 

ligands often require a basic nitrogen flanked by hydrophobic regions.
  • Mechanism: The N4-methyl nitrogen mimics the basic center found in classic sigma ligands (e.g., haloperidol, pentazocine).

  • Utility: Potential therapeutic area for neuropathic pain and neurodegenerative protection.[1]

Histamine H3 Antagonists

Non-imidazole histamine H3 antagonists frequently utilize 7-membered nitrogen rings to improve selectivity over H1/H2 receptors.[1]

  • Design Strategy: This molecule can serve as the "left-hand side" (amine head) of a larger drug molecule, linked via the hydroxyl group to a biaryl core.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight < 200 Da and high solubility, this compound is an excellent fragment for screening libraries.[1]

  • Grow Strategy: The secondary alcohol provides a synthetic handle for esterification or etherification to expand the molecule into adjacent binding pockets.

Safety & Handling

  • Hazards: As a secondary/tertiary amine, it is likely an irritant to eyes and skin.

  • Storage: Hygroscopic. Store under nitrogen at 2–8°C.

  • Toxicity: No specific toxicological data exists for this exact entry in public databases, but diazepanes are generally bioactive. Treat as a potent CNS-active agent.[1]

References

  • Synthesis of 1,4-Diazepines

    • Review on Synthetic Routes and Biological Attributes of 1,4-Diazepine Derivatives. (2023).[5][6] Summarizes the nucleophilic reactivity of diazepanes.

    • (Search Term: "1,4-diazepine synthesis review")[1]

  • Epoxide Reactivity

    • BenchChem Technical Guide: Reactivity of 1-Methyl-1,2-cyclopentene Oxide.[1][7] (2025).[4][8][9] Details the trans-selective ring opening of cyclopentene oxides by amines.

    • [1]

  • Pharmacological Context

    • Chemical Structure and Biological Activity of Diazepines.[10][11] (NIH/PMC). Discusses the pharmacophore mapping of diazepine-based ligands.

    • [1]

  • Related Structural Data

    • PubChem Entry for [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol (CID 18525904).[1] Used for comparative physicochemical property analysis.

    • [1]

Sources

Engineering the 1,4-Diazepane Scaffold: A New Frontier in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, central nervous system (CNS) drug discovery has been plagued by high attrition rates, largely due to the failure of flat, sp2-hybridized aromatic molecules to cross the blood-brain barrier (BBB) or achieve target selectivity. In my experience overseeing hit-to-lead campaigns, shifting toward sp3-enriched, conformationally flexible scaffolds is non-negotiable for modern neuropharmacology. The 1,4-diazepane ring—a seven-membered saturated heterocycle—has emerged as a privileged scaffold. Its unique "puckered" conformation allows for precise 3D pharmacophore projection, while its tunable basicity ensures optimal lipophilic efficiency (LipE) for BBB penetration.

This technical guide dissects the mechanistic applications, quantitative structure-activity relationships (SAR), and self-validating experimental protocols required to leverage the 1,4-diazepane scaffold in CNS drug discovery.

Target-Specific Applications & Mechanistic Insights

The versatility of the 1,4-diazepane core lies in its multiple exit vectors (N1, N4, and carbon substitutions), which allow chemists to tailor the molecule for distinct neurological targets.

Dual Aβ42/Aβ40 Aggregation Inhibitors (Alzheimer’s Disease)

Alzheimer's disease progression is heavily driven by the accumulation of amyloid-β (Aβ) plaques. Recent breakthroughs have demonstrated that conformationally flexible 1,4-diazepanes act as potent 1[1]. Specifically, symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives bind within the narrow channel formed by the N- and C-terminal residues of the Aβ42 pentamer. By stabilizing these peptide assemblies, they halt the aggregation cascade. Furthermore, these derivatives have shown the ability to rescue mouse hippocampal HT22 cells from Aβ42-induced cytotoxicity[2].

Sigma-1 Receptor (σ1R) Modulators (Neuroprotection)

The σ1R is a chaperone protein localized at the mitochondria-associated ER membrane (MAM), playing a critical role in cellular stress response. By employing a conformational expansion approach, researchers have synthesized 3[3]. The 7-membered ring allows the benzofuran moiety to slide deeper into the σ1R binding pocket than its piperidine analogs, achieving sub-nanomolar affinity (Ki = 8 nM) and demonstrating an excellent antioxidant profile against ROS[3].

Orexin and nAChR Targeting

Beyond neurodegeneration, the scaffold is highly effective in modulating sleep and mood disorders. N,N-disubstituted-1,4-diazepanes have been developed as 4[4] that promote sleep. Additionally, incorporating a cyclopropane ether onto a 1-(pyridin-3-yl)-1,4-diazepane core yields highly selective 5[5] with Ki values as low as 0.5 nM, offering potent antidepressant-like effects.

Self-Validating Experimental Protocols

To ensure scientific integrity, a drug discovery campaign must not rely on isolated assays. The following protocols form a self-validating system : chemical synthesis is immediately gated by physical BBB permeability, which in turn gates functional biological efficacy.

Protocol 2.1: Synthesis of Symmetric (1,4-Diazepane-1,4-diyl)bis(phenylmethanone) Derivatives

Causality: A symmetric bis-acylation strategy ensures that both secondary amines (N1 and N4) of the diazepane ring are functionalized simultaneously. This dual-vector projection is critical for bridging the N- and C-terminal residues of Aβ dimers.

  • Preparation: Dissolve 1 equivalent of 1,4-diazepane in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent oxidative degradation.

  • Amidation: Add 2.5 equivalents of triethylamine (Et3N), followed by the dropwise addition of 2.2 equivalents of the target aroyl chloride (e.g., benzo[d][1,3]dioxole-5-carbonyl chloride) at 0°C.

    • Causality: Et3N acts as an acid scavenger. By neutralizing the HCl byproduct, it prevents the protonation of the nucleophilic nitrogen centers, driving the reaction to completion and maximizing the yield of the conformationally restricted amide.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and purify via direct column vacuum chromatography (DCVC).

Protocol 2.2: In Vitro PAMPA-BBB Permeability Assay

Causality: While computational models (e.g., logBB) provide initial guidance, the Parallel Artificial Membrane Permeability Assay (PAMPA) employing a porcine brain lipid extract is a critical self-validating step. It empirically confirms that the increased Fsp3 and masked hydrogen bond donors of the diazepane scaffold translate to functional passive diffusion across the BBB.

  • Preparation: Coat the filter membrane of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add the synthesized diazepane derivative (10 µM in PBS, 5% DMSO) to the donor wells. Fill acceptor wells with standard PBS. Incubate at 37°C for 4 hours.

  • Quantification: Measure the concentration of the compound in both compartments using LC-MS/MS to calculate the effective permeability (

    
    ). Compounds with 
    
    
    
    cm/s are validated for the next phase.
Protocol 2.3: Thioflavin T (ThT) Fluorescence Aggregation Kinetic Assay

Causality: Thioflavin T is a benzothiazole dye that exhibits enhanced fluorescence only upon binding to amyloid fibrils. By continuously monitoring fluorescence, this assay provides a real-time kinetic readout of Aβ nucleation and elongation, allowing us to pinpoint exactly where the diazepane derivative halts the aggregation cascade.

  • Preparation: Prepare monomeric Aβ42 (10 µM) in HEPES buffer (pH 7.4) containing 20 µM ThT.

  • Treatment: Introduce the diazepane lead compound at varying concentrations (1 µM to 25 µM).

  • Kinetic Reading: Monitor fluorescence (Excitation: 440 nm, Emission: 482 nm) at 37°C over 48 hours using a microplate reader. Calculate the half-time of aggregation (

    
    ) to quantify inhibitory potency.
    

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the target-specific efficacy and safety profiles of optimized 1,4-diazepane scaffolds, demonstrating their superiority across multiple CNS indications.

Scaffold / CompoundTarget Receptor / ProteinKey SubstituentsPrimary Efficacy MetricCytotoxicity ProfileBBB Permeability
Symmetric bis(phenylmethanone) Aβ42 / Aβ40Benzo[d][1,3]dioxole63% inhibition of Aβ4096% viability (HT22, 25 µM)High (

)
Benzofuran-1,4-diazepane Sigma-1 Receptor (σ1R)2,4-dimethyl, benzofuranKi = 8 nM127% viability (SH-SY5Y, 50 µM)High (

)
N,N-Disubstituted Diazepane Orexin Receptor (OX2R)6,7-dimethoxy-isoquinolineHigh affinity antagonismN/A (In vivo safe)CNS-Penetrant
1-(pyridin-3-yl)-diazepane α4β2 nAChRCyclopropyl etherKi = 0.5 nMN/A (In vivo safe)High

Visualizations of Workflows and Mechanisms

To conceptualize the integration of these protocols and the biological mechanisms of action, the following logical diagrams map out the hit-to-lead workflow and the σ1R neuroprotection pathway.

Workflow Step1 1,4-Diazepane Scaffold Selection Step2 Parallel Synthesis & N-Derivatization Step1->Step2 Step3 PAMPA-BBB Permeability Assay Step2->Step3 Step4 Target Specific Binding Assays Step3->Step4 Step5 Cytotoxicity & ROS Scavenging Step4->Step5 Step6 In Vivo CNS Efficacy Models Step5->Step6

Fig 1: Self-validating hit-to-lead workflow for diazepane-based CNS therapeutics.

Sigma1R Ligand Benzofuran-1,4-diazepane (σ1R Agonist) Receptor Sigma-1 Receptor (MAM Localized) Ligand->Receptor Binds (Ki=8nM) Chaperone Chaperone Activity Upregulation Receptor->Chaperone Activates Stress Cellular Stress (e.g., Aβ-induced) Stress->Receptor Triggers Survival Neuronal Survival & ROS Mitigation Chaperone->Survival Rescues HT22 cells

Fig 2: Mechanism of 1,4-diazepane-mediated σ1R activation and neuroprotection.

Conclusion

The 1,4-diazepane scaffold is not merely a structural curiosity; it is a highly tunable, sp3-rich engine for CNS drug discovery. By combining conformational flexibility with excellent BBB penetrance, it bypasses the pharmacokinetic pitfalls of traditional flat aromatics. Whether deployed as an Aβ aggregation inhibitor, a σ1R chaperone activator, or an nAChR partial agonist, rigorous self-validating workflows—coupling precise amidation chemistry with PAMPA-BBB and kinetic functional assays—are essential to translating these scaffolds from bench to bedside.

References

  • UWSpace . "Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors". [Link]

  • PMC . "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands". [Link]

  • ResearchGate . "Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors".[Link]

  • ACS Publications . "Biomedical Application of Orexin/Hypocretin Receptor Ligands in Neuroscience". [Link]

  • PMC . "Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists".[Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis and Stereochemical Characterization of trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of


-amino alcohols via the nucleophilic ring-opening of epoxides is a foundational transformation in medicinal chemistry. These motifs are ubiquitous in pharmacophores ranging from 

-blockers to complex GPCR ligands. This application note details the optimized, step-by-step synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol through the aminolysis of cyclopentene oxide using 1-methyl-1,4-diazepane (1-methylhomopiperazine).

By leveraging principles of stereoelectronic control and catalytic activation, this protocol ensures a highly efficient, self-validating workflow that selectively yields the trans-diastereomer. We provide the mechanistic rationale, comparative catalytic data, and a robust experimental methodology designed for reproducibility in drug development laboratories.

Mechanistic Principles & Stereochemical Control

The formation of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol is governed by strict regiochemical and stereochemical rules inherent to epoxide aminolysis. Understanding these causal relationships is critical for troubleshooting and scaling the reaction.

Regioselectivity of the Nucleophile

1-Methyl-1,4-diazepane contains two nucleophilic centers: a secondary amine and a tertiary amine (N-methyl). The reaction is entirely regioselective for the secondary amine. If the tertiary amine were to attack the epoxide, it would form a zwitterionic quaternary ammonium alkoxide. Lacking a transferable proton, this intermediate is highly unstable, and the reaction rapidly reverses. Conversely, attack by the secondary amine allows for a rapid proton transfer from the nitrogen to the newly formed alkoxide, thermodynamically driving the reaction forward to the stable


-amino alcohol.
Stereospecificity: The Anti-Periplanar Requirement

Cyclopentene oxide is an achiral, meso epoxide. The aminolysis proceeds via a classic


 mechanism. Stereoelectronic constraints dictate that the amine nucleophile must approach the electrophilic carbon via an anti-periplanar trajectory relative to the breaking C–O bond[1].
  • Outcome: This backside attack forces the incoming diazepane ring and the resulting hydroxyl group to reside on opposite faces of the rigid cyclopentane ring, exclusively yielding the trans configuration.

  • Chirality: Because attack at either carbon of the meso epoxide is equally probable in the absence of a chiral catalyst, the reaction yields a 1:1 racemic mixture of the

    
     and 
    
    
    
    enantiomers.

Pathway cluster_0 Reactants R1 Cyclopentene Oxide (meso-epoxide) TS SN2 Transition State Anti-periplanar Backside Attack R1->TS Lewis Acid/H2O Activation R2 1-Methyl-1,4-diazepane (Secondary Amine) R2->TS Nucleophilic Attack Prod trans-2-(4-Methyl-1,4-diazepan-1-yl) cyclopentan-1-ol (Racemic Mixture) TS->Prod Ring Opening & Proton Transfer

Figure 1: Mechanistic pathway of the regioselective and stereospecific aminolysis of cyclopentene oxide.

Catalytic Strategy: Lowering the Activation Barrier

Aliphatic epoxides like cyclopentene oxide are relatively stable and often require elevated temperatures or prolonged reaction times for aminolysis. To accelerate the reaction, the electrophilicity of the epoxide must be enhanced. We evaluated two primary catalytic strategies:

  • Lewis Acid Catalysis (

    
    ):  Lithium perchlorate acts as a mild Lewis acid. The 
    
    
    
    ion coordinates to the epoxide oxygen, withdrawing electron density and lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C–O bond, making it highly susceptible to nucleophilic attack[2].
  • Aqueous Activation (Green Chemistry): Water is an exceptional, eco-friendly medium for this reaction. It forms extensive hydrogen bond networks with the epoxide oxygen, providing electrophilic activation similar to a Lewis acid. Furthermore, the high dielectric constant of water stabilizes the polar transition state[3][4].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization of the aminolysis reaction, demonstrating the causality between the chosen catalytic system and the resulting yield.

EntrySolventCatalystTemperature (°C)Time (h)Isolated Yield (%)Purity (LC-MS)
1None (Neat)None801642%>90%
2EthanolNone801265%>95%
3Water (

)
None 60 8 81% >98%
4Acetonitrile

(10 mol%)
60 4 94% >99%

Table 1: Comparison of reaction conditions for the synthesis of trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol. Entries 3 and 4 represent the optimal green and Lewis-acid catalyzed conditions, respectively.

Experimental Protocols

The following protocol utilizes the


-catalyzed method (Table 1, Entry 4) due to its superior yield and rapid kinetics, making it ideal for high-throughput drug development workflows.
Materials and Reagents
  • Cyclopentene oxide (CAS: 285-69-8) - 1.0 equivalent

  • 1-Methyl-1,4-diazepane (CAS: 4318-42-7) - 1.2 equivalents

  • Lithium perchlorate (

    
    , anhydrous) - 0.1 equivalents (10 mol%)
    
  • Acetonitrile (MeCN, anhydrous) - Reaction solvent

  • Dichloromethane (DCM) and Methanol (MeOH) - Extraction and chromatography

  • Saturated aqueous Ammonium Chloride (

    
    )
    
Step-by-Step Methodology
  • Reaction Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Catalyst Preparation: Dissolve anhydrous

    
     (10 mol%) in 10 mL of anhydrous acetonitrile.
    
  • Reagent Addition: Add cyclopentene oxide (1.0 eq, e.g., 10 mmol) to the solution. Stir for 5 minutes at room temperature to allow the lithium ions to coordinate with the epoxide.

  • Aminolysis: Add 1-methyl-1,4-diazepane (1.2 eq, 12 mmol) dropwise via syringe over 10 minutes.

    • Note: Dropwise addition prevents localized exothermic spikes and minimizes potential homopolymerization of the epoxide.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60°C using an oil bath. Stir continuously for 4 hours.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Silica gel, DCM:MeOH 9:1 with 1%

    
    ). Use a ninhydrin stain to visualize the secondary amine starting material and the tertiary amine product.
    
  • Quenching & Workup: Once the epoxide is consumed, cool the reaction to room temperature. Quench by adding 15 mL of saturated aqueous

    
    . Transfer the mixture to a separatory funnel and extract with DCM (
    
    
    
    mL).
  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo using a rotary evaporator.
    
  • Purification: Purify the crude viscous oil via flash column chromatography on silica gel. Elute with a gradient of DCM to DCM:MeOH:NH4OH (90:9:1) to isolate the pure trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol.

Protocol Step1 Step 1: Preparation Dissolve LiClO4 in MeCN. Add Cyclopentene Oxide. Step2 Step 2: Nucleophile Addition Dropwise addition of 1-Methyl-1,4-diazepane. Step1->Step2 Step3 Step 3: Thermal Activation Heat to 60°C for 4 hours. Monitor via TLC (Ninhydrin). Step2->Step3 Step4 Step 4: Aqueous Workup Quench with sat. NH4Cl. Extract organics with DCM. Step3->Step4 Step5 Step 5: Chromatography Purify via Silica Gel (DCM:MeOH:NH4OH gradient). Step4->Step5 Step6 Step 6: Analytical Validation Confirm trans-stereochemistry via 2D NMR (NOESY). Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target


-amino alcohol.
Analytical Validation

To validate the self-consistency of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The trans relationship between the hydroxyl group and the diazepane ring can be confirmed using 2D NOESY NMR. The lack of a Nuclear Overhauser Effect (NOE) cross-peak between the C1 proton (alpha to the hydroxyl) and the C2 proton (alpha to the amine) strongly supports the anti (trans) configuration, as they are situated on opposite faces of the cyclopentane ring.

References

  • Benchchem. Stereochemistry of trans-2-Piperidin-1-ylcyclopentanol: An In-depth Technical Guide. Benchchem.
  • ResearchGate. Highly Efficient Ring Opening Reactions of Epoxides with Deactivated Aromatic Amines Catalyzed by Heteropoly Acids in Water. ResearchGate.
  • Azizi, N., Mirmashhouri, B., & Saidi, M. R. A facile and efficient method for synthesis of β-iodocarboxylates from terminal epoxides: Lithium perchlorate promoted highly regioselective ring opening of epoxides under solvent-free conditions. ResearchGate.
  • Mekkaoui, A. A., et al. Synergistic effect of GO/SrFe12O19 as magnetic hybrid nanocatalyst for regioselective ring-opening of epoxides with amines under eco-friendly conditions. RSC Advances.

Sources

Application Note: Precision Reductive Amination Protocols for 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in GPCR ligands (e.g., Suvorexant analogs), kinase inhibitors, and CNS-active agents. Its seven-membered ring offers unique conformational flexibility compared to piperazine, often improving solubility and metabolic stability profiles.

However, the functionalization of 1,4-diazepane presents a distinct challenge: regiocontrol . With two secondary amine sites exhibiting nearly identical pKa values (~9.8 and ~10.6), direct mono-alkylation of the free base often results in statistical mixtures of unreacted, mono-, and bis-alkylated products.

This guide details high-fidelity protocols for the reductive amination of 1,4-diazepanes. We prioritize methods that ensure chemoselectivity (aldehyde vs. ketone) and regioselectivity (controlled mono-functionalization).

Mechanistic Insight: The Cyclic Diamine Challenge

Reductive amination proceeds via the formation of an imine (or iminium ion) intermediate, followed by irreversible hydride transfer.

The "Statistical Trap"

In unprotected 1,4-diazepane, the first alkylation event slightly increases the basicity of the remaining nitrogen (inductive effect of the alkyl group), potentially accelerating the second alkylation. Therefore, mono-protection strategies are not just convenient; they are chemically necessary for high-yield synthesis of non-symmetric derivatives.

Mechanism of Action (STAB)

Sodium Triacetoxyborohydride (STAB) is the reagent of choice.[1][2] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids HCN generation.[1] Unlike Sodium Borohydride (

), STAB is mild enough to not reduce aldehydes/ketones directly, ensuring the reaction proceeds exclusively through the iminium intermediate.[1]

ReactionMechanism Start Aldehyde/Ketone + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Acid Cat. (AcOH) Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Hydride Hydride Transfer (STAB) Iminium->Hydride Rate Limiting Product Alkylated Amine Hydride->Product Irreversible

Figure 1: General mechanism of reductive amination using STAB. The formation of the iminium ion is the key electrophilic species reduced by the acetoxy-stabilized borohydride.

Protocol A: Regioselective Mono-Alkylation (The Gold Standard)

Objective: Synthesis of 1-substituted-1,4-diazepanes with >95% purity. Strategy: Use of N-Boc-homopiperazine to mask one amine, followed by reductive amination and deprotection.

Materials
  • Substrate: 1-Boc-homopiperazine (CAS: 112275-50-0)

  • Carbonyl Source: 1.0 - 1.2 equivalents (Aldehyde or Ketone)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer/greener.

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology
  • Imine Pre-equilibrium: In a dry round-bottom flask under

    
     atmosphere, dissolve 1-Boc-homopiperazine  (1.0 equiv) and the Aldehyde/Ketone  (1.1 equiv) in anhydrous DCE (0.1 M concentration).
    
    • Critical Step: Add Acetic Acid (1.0 - 2.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. This promotes iminium ion formation before the reductant is introduced.[3]

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–16 hours. Monitor by LC-MS (Look for disappearance of imine mass and appearance of product mass).

  • Quench & Workup: Quench the reaction by adding saturated aqueous

    
     (pH ~8-9). Stir vigorously for 15 minutes to decompose borate complexes.
    
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The Boc-protected intermediate is usually lipophilic. Purify via Flash Column Chromatography (Hexanes/EtOAc or DCM/MeOH).

  • Deprotection (Boc Removal): Dissolve the intermediate in DCM. Add Trifluoroacetic Acid (TFA) (20% v/v). Stir for 1–2 hours.

    • Concentrate in vacuo.

    • Free-basing: Redissolve residue in DCM, wash with saturated

      
      , dry, and concentrate to yield the 1-substituted-1,4-diazepane .
      

Protocol B: Bis-Alkylation of Free 1,4-Diazepane

Objective: Symmetrical functionalization of both nitrogen atoms.

Methodology
  • Dissolve 1,4-diazepane (free base) in DCE.

  • Add Aldehyde (2.5 - 3.0 equiv).

  • Add AcOH (2.0 equiv) and stir for 30 mins.

  • Add STAB (3.0 - 3.5 equiv).

  • Heat to 40°C if the aldehyde is sterically hindered; otherwise, stir at RT overnight.

  • Perform standard basic workup (

    
    ).
    

Protocol C: Difficult Substrates (Titanium-Mediated)

Context: For sterically hindered ketones or electron-deficient amines where standard STAB protocols fail.

Methodology
  • Dissolve amine and ketone in neat Titanium(IV) isopropoxide (

    
    ) (2.0 equiv).
    
  • Stir at RT for 12–24 hours (or 60°C for 4 hours). The solution will become viscous.

  • Dilute with absolute Ethanol (EtOH).

  • Add Sodium Borohydride (

    
    ) (1.5 equiv) carefully (exothermic).
    
  • Quench with water (white precipitate of

    
     forms). Filter through Celite before extraction.
    

Experimental Decision Logic

DecisionTree Start Start: 1,4-Diazepane Functionalization Symmetry Is the target Symmetrical? Start->Symmetry SymYes Protocol B: Bis-Alkylation Symmetry->SymYes Yes SymNo Is the substrate Acid Sensitive? Symmetry->SymNo No (Mono-sub) Steric Is the Carbonyl Sterically Hindered? SymNo->Steric AcidYes Use NaCNBH3 (MeOH, pH 5-6) AcidNo Use STAB (DCE/DCM, AcOH) StericYes Protocol C: Ti(OiPr)4 Mediated Steric->StericYes Yes (Ketone) StericNo Protocol A: Standard STAB Steric->StericNo No (Aldehyde) StericNo->AcidYes Acid Sensitive StericNo->AcidNo Standard

Figure 2: Decision matrix for selecting the appropriate reductive amination condition.

Troubleshooting & Optimization (The Scientist's Notebook)

ObservationRoot CauseCorrective Action
Low Conversion Iminium ion not forming.Increase AcOH to 2-3 equiv. Add molecular sieves (4Å) to remove water. Switch to Protocol C (

).
Bis-alkylation (in Protocol A) Protecting group instability or impure starting material.Ensure 1-Boc starting material is pure. Lower reaction temperature to 0°C during STAB addition.
Emulsion during Workup Boron salts complexing with amine.Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution instead of

and stir for 1 hour.
Product trapped in Aqueous 1,4-Diazepanes are highly polar.Saturate aqueous layer with NaCl (salting out). Use

:IPA (3:1) for extraction.[4]

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link

  • Beshore, D. C., & Dinsmore, C. J. (2002).[3][5] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-Cyclization." Organic Letters. Link

  • Common Organic Chemistry. (2023). "Reductive Amination: Common Conditions and Mechanisms." Link

Sources

Application Note: Solubilization and Kinetic Solubility Profiling of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Compound Management Scientists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBDD), and In Vitro Assay Preparation

Executive Summary

The compound 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol represents a highly versatile structural motif featuring a lipophilic cyclopentanol ring coupled with a basic 4-methyl-1,4-diazepane (homopiperazine) moiety. While homopiperazine derivatives generally exhibit favorable baseline solubility in dimethyl sulfoxide (DMSO), their inherent hygroscopicity presents significant challenges in automated compound management[1]. This application note details the mechanistic rationale and self-validating protocols required to achieve stable DMSO master stocks and accurately determine the kinetic aqueous solubility of this compound, preventing false negatives in downstream functional assays.

Mechanistic Insights: Solvation Dynamics and Causality

To design an effective handling protocol, one must understand the specific physicochemical interactions of the compound within the solvent matrix.

The Solvation Mechanism: DMSO is a highly polar, aprotic solvent that excels at dissolving compounds with both hydrogen-bond donors and acceptors. For 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol, DMSO acts as a strong hydrogen-bond acceptor for the cyclopentanol hydroxyl (-OH) group, while dipole-dipole interactions stabilize the tertiary amines of the homopiperazine ring.

The Causality of Precipitation (The Hygroscopicity Problem): Homopiperazine derivatives are notably hygroscopic[1]. Furthermore, DMSO rapidly absorbs atmospheric moisture. When water infiltrates the DMSO stock, it fundamentally alters the thermodynamic landscape. Water molecules form a tightly bound, highly structured hydration shell with DMSO. This water-DMSO network outcompetes the target compound for solvent interactions, effectively "salting out" the lipophilic cyclopentane scaffold. This localized micro-precipitation is the primary cause of acoustic dispensing failures and erratic dose-response curves in HTS workflows[2]. Therefore, the strict use of anhydrous DMSO and inert atmospheric conditions is not merely recommended—it is a strict mechanical requirement.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Every preparative step includes a quality control (QC) gateway to ensure data integrity before proceeding to biological screening.

Protocol A: Preparation of 50 mM Master Stock in Anhydrous DMSO

Objective: Generate a stable, precipitation-free master stock suitable for acoustic nanoliter dispensing.

  • Equilibration: Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature (20–25°C) for a minimum of 2 hours. Causality: Opening cold vials in ambient air causes immediate condensation, introducing water that will irreversibly crash the compound out of the future DMSO solution.

  • Solvent Addition: Inside a dry nitrogen or argon-purged glovebox, add the calculated volume of anhydrous DMSO (≤0.005% water, sealed under argon) to achieve a 50 mM nominal concentration.

  • Thermal Agitation: Vortex the solution for 30 seconds. If the solid persists, warm the vial in a water bath at 37°C for 15 minutes, followed by brief sonication. Causality: Homopiperazine derivatives often require mild thermal energy to disrupt stable crystalline lattices during initial solvation[3].

  • Self-Validation Gateway (PULCON qNMR): Centrifuge the stock at 10,000 × g for 10 minutes to pellet any invisible micro-precipitates. Transfer 50 µL of the supernatant and analyze via PULCON (Pulse Length Based Concentration Determination) quantitative NMR[4].

    • Validation criteria: If the measured concentration is <48 mM (allowing for 4% margin of error), precipitation has occurred. The stock must be discarded or re-solubilized at a lower concentration (e.g., 10 mM).

  • Aliquot and Storage: Dispense into single-use Matrix or FluidX tubes. Store at -80°C to halt degradation pathways[1].

Workflow A Solid Compound (Desiccated) B Solubilization (Anhydrous DMSO) A->B Add Solvent C Thermal Agitation (37°C, 15 min) B->C Homogenize D QC Verification (PULCON qNMR) C->D Validate Conc. E Acoustic Dispensing (Nanoliter Transfer) D->E Stock Transfer F Assay Plate (<1% Final DMSO) E->F Assay Prep

Fig 1. Self-validating DMSO solubilization and acoustic dispensing workflow for HTS.

Protocol B: Kinetic Aqueous Solubility Determination via Laser Nephelometry

Objective: Determine the maximum concentration the compound can maintain in an aqueous assay buffer before precipitating. Note: Kinetic solubility (spiking DMSO stock into buffer) is utilized here rather than thermodynamic solubility, as it accurately mimics the physical conditions of early drug discovery assays[5].

  • Buffer Preparation: Prepare 1X PBS (pH 7.4). Filter through a 0.22 µm membrane to remove particulate matter that could cause background light scattering.

  • Serial Dilution: Using an automated liquid handler, perform a 12-point serial dilution of the 50 mM DMSO stock directly into a 96-well UV-transparent plate containing the PBS buffer. Ensure the final DMSO concentration remains constant at 1.0% (v/v) across all wells to isolate compound solubility from solvent effects[5].

  • Equilibration: Seal the plate and incubate at 25°C for 2 hours on a microplate shaker at 500 RPM. Causality: This allows sufficient time for supersaturated states to nucleate and precipitate, ensuring the measured kinetic solubility is stable over the duration of a standard biological assay.

  • Nephelometric Measurement: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar).

  • Self-Validation Gateway: Plot the light scattering intensity (RNU) against compound concentration. The kinetic solubility limit is defined as the inflection point where scattering intensity rises >3 standard deviations above the buffer-only baseline.

Nephelometry S1 10 mM DMSO Stock (Validated) S2 Serial Dilution (Aqueous Buffer) S1->S2 Spike-in (<2% DMSO) S3 Incubation (2h, 25°C) S2->S3 Equilibrate S4 Laser Nephelometry (Light Scattering) S3->S4 Measure Scatter S5 Kinetic Solubility Limit Established S4->S5 Plot Inflection

Fig 2. High-throughput kinetic solubility determination via laser nephelometry.

Quantitative Data & Troubleshooting Matrices

Table 1: Recommended Storage and Handling Parameters

ParameterSpecificationScientific Rationale
Max DMSO Stock Conc. 50 mMPrevents supersaturation and spontaneous nucleation.
Solvent Quality Anhydrous (≤0.005% H₂O)Prevents water-induced phase separation of the lipophilic scaffold.
Thawing Protocol Desiccator, 2 hoursPrevents atmospheric moisture condensation on cold vials.
Stock Storage Temp. -80°CMinimizes degradation; use within 6 months[1].
Freeze-Thaw Cycles Maximum of 1Repeated cycles induce concentration gradients and irreversible precipitation.

Table 2: Troubleshooting DMSO Solubilization

ObservationRoot CauseCorrective Action
Cloudy suspension upon DMSO addition Moisture contamination or highly stable crystal lattice.Warm to 37°C for 15 min[3]. If cloudiness persists, discard and use fresh anhydrous DMSO.
PULCON qNMR reads <90% of nominal conc. Micro-precipitation occurred during transfer or storage.Reduce stock concentration to 10 mM. Ensure acoustic dispensing is used to avoid tip-based shear stress[2].
High baseline scattering in Nephelometry Buffer contamination or compound auto-fluorescence/scattering.Filter buffer (0.22 µm). Run a DMSO-only control curve to subtract background noise.

References

  • BioCrick. "Homopiperazine | CAS:505-66-8 | High Purity". BioCrick Chemical Properties. 3

  • Singhvi, G., et al. "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery". Asian Journal of Chemistry, 2012.5

  • MedChemExpress. "1-Boc-homopiperazine | Drug Intermediate". MedChemExpress Protocols. 1

  • ResearchGate. "DMSO Solubility Assessment for Fragment-Based Screening". ResearchGate Publications, 2025.4

  • SPT Labtech. "comPOUND - SPT Labtech Application Note". SPT Labtech Compound Management. 2

Sources

Application Note & Protocol: A Modular Approach to the Synthesis of Diazepane-Cyclopentanol Intermediates for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Diazepane-Cyclopentanol Scaffolds

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and antipsychotic properties.[1][2] The therapeutic efficacy of these molecules is profoundly influenced by the nature and stereochemistry of the substituents on the diazepane core.[3] The introduction of a cyclopentanol moiety offers a compelling strategy to enhance molecular complexity and modulate key pharmacological parameters such as solubility, metabolic stability, and receptor-binding affinity. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, while the cyclopentyl ring introduces a defined conformational constraint.

This guide details a robust and modular synthetic strategy for preparing diazepane-cyclopentanol intermediates. Instead of constructing the entire fused system in a single, complex reaction, our approach focuses on the sequential, controlled synthesis of the diazepane core followed by its strategic functionalization. This method provides greater flexibility for diversification and is amenable to library synthesis for screening purposes. We will detail a validated protocol for the synthesis of a representative intermediate, 1-(2-hydroxycyclopentyl)-1,4-diazepane , highlighting the causal logic behind each experimental step.

Core Concepts: Methodologies in Diazepane Synthesis

The construction of the seven-membered diazepine ring can be approached through several established synthetic strategies. A foundational understanding of these methods is crucial for troubleshooting and adapting protocols.

  • Intramolecular Reductive Amination: This powerful technique involves the cyclization of a linear precursor containing both an amine and a ketone (or aldehyde) functionality. Biocatalytic approaches using imine reductases (IREDs) have emerged as highly effective methods for achieving this transformation with excellent enantioselectivity, offering a green chemistry alternative to traditional metal catalysts.[4][5][6]

  • Ring Expansion Reactions: This strategy involves the expansion of a more readily available six-membered heterocyclic ring, such as a tetrahydropyrimidine, into the seven-membered diazepine system.[7][8] These reactions are typically mediated by nucleophiles and can provide access to complex, functionalized diazepinones.[9][10]

  • Cyclocondensation Reactions: A classical and widely used approach involves the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent. This method is the cornerstone of the synthesis of many benzodiazepines, a prominent class of diazepine-containing drugs.[11][12]

Our featured protocol employs a post-functionalization strategy, which relies on a pre-formed, selectively protected diazepane ring. This approach is chosen for its modularity, allowing for the late-stage introduction of the cyclopentanol fragment, thereby facilitating the synthesis of diverse analogs from a common intermediate.

Experimental Protocol: Synthesis of 1-(2-hydroxycyclopentyl)-1,4-diazepane

This protocol is divided into three primary stages: selective protection of the 1,4-diazepane scaffold, N-alkylation with a cyclopentyl precursor, and final reduction/deprotection to yield the target intermediate.

Workflow Overview

G cluster_0 Stage 1: Selective Protection cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Reduction & Deprotection A 1,4-Diazepane B tert-Butyl 1,4-diazepane-1-carboxylate (mono-Boc-diazepane) A->B (Boc)₂O, DCM D tert-Butyl 4-(2-oxocyclopentyl)- 1,4-diazepane-1-carboxylate B->D K₂CO₃, ACN C 2-Bromocyclopentan-1-one C->D E tert-Butyl 4-(2-hydroxycyclopentyl)- 1,4-diazepane-1-carboxylate D->E NaBH₄, MeOH F 1-(2-hydroxycyclopentyl)-1,4-diazepane (Target Intermediate) E->F TFA, DCM

Caption: Multi-stage workflow for the synthesis of the target intermediate.

Materials and Reagents
ReagentM.W. ( g/mol )Purpose
1,4-Diazepane100.16Starting Material
Di-tert-butyl dicarbonate (Boc)₂O218.25Protecting Group
Dichloromethane (DCM)84.93Solvent
2-Bromocyclopentan-1-one163.02Alkylating Agent
Potassium Carbonate (K₂CO₃)138.21Base
Acetonitrile (ACN)41.05Solvent
Sodium Borohydride (NaBH₄)37.83Reducing Agent
Methanol (MeOH)32.04Solvent
Trifluoroacetic Acid (TFA)114.02Deprotection Agent
Step-by-Step Methodology

Stage 1: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate (Mono-Boc Protection)

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 1,4-diazepane (1.00 g, 10.0 mmol) and dissolve in dichloromethane (DCM, 50 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 2.18 g, 10.0 mmol, 1.0 equiv.) in DCM (20 mL). Add this solution dropwise to the cooled diazepane solution over 30 minutes with vigorous stirring.

    • Rationale: Slow, dropwise addition at low temperature is critical to favor mono-protection and minimize the formation of the di-protected byproduct. Using a 1:1 molar ratio of diazepane to (Boc)₂O statistically favors the desired product.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude oil via column chromatography (Silica gel, eluting with a gradient of 5-10% methanol in DCM) to yield tert-butyl 1,4-diazepane-1-carboxylate as a colorless oil. (Expected Yield: 60-70%).

Stage 2: Synthesis of tert-Butyl 4-(2-oxocyclopentyl)-1,4-diazepane-1-carboxylate (N-Alkylation)

  • Setup: To a round-bottom flask, add mono-Boc-diazepane (1.20 g, 6.0 mmol), potassium carbonate (K₂CO₃, 1.24 g, 9.0 mmol, 1.5 equiv.), and acetonitrile (ACN, 40 mL).

    • Rationale: K₂CO₃ is a mild inorganic base sufficient to deprotonate the secondary amine, activating it as a nucleophile. It is easily filtered off after the reaction. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Reagent Addition: Add 2-bromocyclopentan-1-one (1.08 g, 6.6 mmol, 1.1 equiv.) to the suspension.

  • Reaction: Heat the mixture to 60 °C and stir for 8-12 hours. Monitor the consumption of the starting material by TLC.

  • Workup & Isolation: Cool the reaction to room temperature and filter off the K₂CO₃. Wash the solid with ACN. Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography (Silica gel, eluting with a gradient of 20-50% ethyl acetate in hexanes) to give the desired product.

Stage 3: Synthesis of 1-(2-hydroxycyclopentyl)-1,4-diazepane (Reduction & Deprotection)

  • Reduction: Dissolve the product from Stage 2 (1.0 g, 3.5 mmol) in methanol (30 mL) and cool to 0 °C. Add sodium borohydride (NaBH₄, 0.20 g, 5.3 mmol, 1.5 equiv.) portion-wise over 15 minutes.

    • Rationale: Sodium borohydride is a mild and selective reducing agent that will reduce the ketone to a secondary alcohol without affecting the carbamate (Boc) protecting group.

  • Reaction & Quench: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours. Carefully quench the reaction by the slow addition of water (5 mL).

  • Deprotection: Concentrate the mixture under reduced pressure to remove most of the methanol. Redissolve the residue in DCM (20 mL). Add trifluoroacetic acid (TFA, 5 mL) dropwise and stir at room temperature for 2 hours.

    • Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the free amine. The resulting product will be the TFA salt.

  • Workup & Isolation: Concentrate the solution under reduced pressure to remove DCM and excess TFA. Redissolve the residue in a minimal amount of water and basify to pH >10 with 2M NaOH solution. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 1-(2-hydroxycyclopentyl)-1,4-diazepane , as a mixture of diastereomers.

Mechanistic Insights: The N-Alkylation Step

The key bond-forming step in this sequence is the nucleophilic substitution reaction in Stage 2. The mechanism involves the deprotonation of the secondary amine on the mono-Boc-diazepane, followed by its attack on the electrophilic carbon of 2-bromocyclopentan-1-one.

Caption: Mechanism of the Sₙ2 N-alkylation reaction. (Note: Placeholder images used in DOT script)

Trustworthiness: Self-Validating Systems & Troubleshooting

Each stage of this protocol includes a purification step (column chromatography or extraction) and should be validated by analytical techniques (TLC, NMR, Mass Spectrometry) to confirm the structure and purity before proceeding.

  • Potential Issue (Stage 1): Formation of di-Boc-diazepane.

    • Solution: Ensure slow, controlled addition of (Boc)₂O at 0 °C. If significant byproduct forms, it can be separated by careful column chromatography.

  • Potential Issue (Stage 2): Low yield of alkylation.

    • Solution: Ensure the K₂CO₃ is finely powdered and the reagents are anhydrous. The reaction temperature can be increased to 80 °C (reflux), or a stronger base/solvent combination like NaH in DMF could be employed, though with greater safety precautions.

  • Potential Issue (Stage 3): Incomplete reduction or deprotection.

    • Solution: Monitor each step by TLC. If reduction is slow, add more NaBH₄. If deprotection is incomplete, increase the reaction time with TFA or use a stronger acid like 4M HCl in dioxane.

References

  • Vertex AI Search. (2024). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. 1

  • Canadian Science Publishing. (2023). The synthesis of 1,3-diazepine derivatives by the ring expansion of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2- oxopyrimidine-5-carboxylates. 7

  • ACS Catalysis. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. Link

  • ACS Publications. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. 5

  • ResearchGate. (2018). Representative Methods and Our Tandem Cyclization Strategy to Benzodiazepine Derivatives. 13

  • International Journal of Pharmaceutical Research. (2021). Synthesis, Characterization of Diazepine-Bicycles System and Study of their Bio-Behavior. 2

  • PMC. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. 14

  • Organic & Biomolecular Chemistry (RSC Publishing). (2011). Synthesis of functionalized tetrahydro-1,3-diazepin-2-ones and 1-carbamoyl-1H-pyrroles viaring expansion and ring expansion/ring contraction of tetrahydropyrimidines. 8

  • PMC. (2021). Reductive aminations by imine reductases: from milligrams to tons. 6

  • ResearchGate. (2019). Synthetic route for the synthesis of dibenzodiazepines. 15

  • Pharmacy 180. (n.d.). Benzodiazepines - Structure, Properties, uses, Assay, Synthesis, Dose, Storage. 16

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. 17

  • PMC. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. 18

  • ResearchGate. (2019). 1,3‐Diazepine Derivatives: Strategies for Synthesis | Request PDF. 19

  • PMC. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. 9

  • International Journal of Pharmaceutical, Chemical and Biological Sciences. (2020). Novel method for the synthesis of diazepines and triazepines involving 8-bromo/nitronaphtho. 20

  • Asian Journal of Research in Chemistry. (2012). Synthetic Protocols of Best-Selling Anxiolytic Therapeutic 'Diazepam': A Retrosynthetic Approach. 21

  • ResearchGate. (2021). 1,4‐Diazepane Ring‐Based Systems | Request PDF. 22

  • ACS Publications. (2024). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. 11

  • YouTube. (2019). Synthesis of Diazepam Medicinal Chemistry. 23

  • PMC. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. 3

  • MDPI. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. 10

  • ResearchGate. (2023). First kilogram-scale synthesis of diazepane core of MK-4305. 24

  • Royal Society of Chemistry: Education. (2017). Diazepam | Magnificent molecules. 25

  • Wikipedia. (2024). Diazepam. 26

  • Chemistry Steps. (n.d.). Synthesis of Diazepam. 27

  • PDF. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. 12

Sources

Reagents for synthesizing substituted cyclopentan-1-ol amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Synthesis of Substituted Cyclopentan-1-ol Amines

Abstract

Substituted 2-aminocyclopentan-1-ol motifs are critical pharmacophores in drug discovery, serving as core scaffolds for glycosidase inhibitors, NK1 antagonists, and antiviral agents (e.g., Peramivir analogs). This guide details three distinct synthetic workflows: (1) Lewis Acid-Catalyzed Epoxide Opening for high-fidelity trans-isomers, (2) Biocatalytic Transamination for enantiopure synthesis under mild conditions, and (3) Reductive Amination for rapid library generation.

Part 1: Strategic Overview & Selection Guide

The synthesis of cyclopentan-1-ol amines is governed by the requirement for specific stereochemistry (cis vs. trans) and regioselectivity.

MethodologyTarget GeometryKey ReagentsScalabilityPrimary Challenge
Epoxide Opening trans-1,2 (Anti)Cyclopentene oxide, NaN3, LiClO4, Metal TriflatesHighRegiocontrol in asymmetric epoxides
Biocatalysis Enantiopure cis or transTransaminases (ATA), PLP, DMSOMediumEnzyme screening required
Reductive Amination Mixture (favors cis)2-Hydroxycyclopentanone, NaBH(OAc)3HighDiastereomeric separation

Part 2: Method A – The "Classic" Trans-Selective Route (Epoxide Opening)

Principle: Nucleophilic attack on a cyclopentene oxide ring proceeds via an SN2 mechanism, resulting in Walden inversion at the electrophilic carbon. This obligates the formation of the trans-1,2-amino alcohol.

Core Reagents
  • Substrate: Substituted cyclopentene oxide (commercially available or synthesized via m-CPBA oxidation of cyclopentenes).

  • Nucleophile: Sodium Azide (NaN3) or Trimethylsilyl Azide (TMSN3). Note: Azides are preferred over amines for sterically hindered epoxides.

  • Catalyst: Lithium Perchlorate (LiClO4) or Ytterbium Triflate [Yb(OTf)3].

  • Reducing Agent: Polymer-supported Triphenylphosphine (PS-PPh3) or H2/Pd-C.

Protocol 1: Yb(OTf)3 Catalyzed Ring Opening

This protocol minimizes reaction time compared to traditional thermal opening.

  • Setup: In a flame-dried round-bottom flask, dissolve the substituted cyclopentene oxide (1.0 equiv) in anhydrous Acetonitrile (MeCN).

  • Catalyst Addition: Add Yb(OTf)3 (5 mol%). Stir for 5 minutes at Room Temperature (RT).

  • Nucleophile Addition: Carefully add TMSN3 (1.2 equiv) dropwise.

    • Safety Pause: TMSN3 can release HN3 acid upon contact with moisture. Ensure proper venting.

  • Reaction: Heat to 60°C. Monitor via TLC (Hexane/EtOAc 4:1). Completion is typically observed within 2–4 hours.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Reduction (Staudinger): Redissolve the crude azide in THF/H2O (10:1). Add PPh3 (1.5 equiv). Stir at RT for 12 hours.

  • Purification: Acid-base extraction or Flash Chromatography (DCM/MeOH/NH4OH).

Visualizing the Pathway (Method A)

EpoxideOpening Start Cyclopentene Oxide Step1 Lewis Acid Activation (Yb(OTf)3) Start->Step1 Inter Activated Complex Step1->Inter Coordination Step2 Nucleophilic Attack (N3-) Inter->Step2 SN2 Inversion Product Trans-2-Azido Cyclopentanol Step2->Product Anti-Addition Final Trans-2-Amino Cyclopentanol Product->Final Staudinger Reduction

Caption: Figure 1. Lewis Acid-catalyzed ring opening ensures anti-stereochemistry via SN2 inversion.

Part 3: Method B – Biocatalytic Transamination (Green Chemistry)

Principle: Amine Transaminases (ATAs) catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to a prochiral ketone (2-hydroxycyclopentanone). This method allows for the synthesis of specific enantiomers based on the enzyme's selectivity (R- or S-selective).

Core Reagents
  • Enzyme: Commercial Transaminase Screening Kit (e.g., Codexis or similar).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: Isopropylamine (IPA) or Alanine.

  • Buffer: Potassium Phosphate (KPi), pH 7.0–8.0.

Protocol 2: Enzymatic Synthesis
  • Buffer Prep: Prepare 100 mM KPi buffer (pH 7.5) containing 1 mM PLP and 1M Isopropylamine (pH adjusted to 7.5).

  • Substrate Loading: Dissolve 2-hydroxycyclopentanone (50 mg) in DMSO (5% v/v final concentration).

  • Initiation: Add the substrate solution to the buffer. Add 10 mg of lyophilized ATA enzyme.

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

    • Critical Step: Leave the reaction vessel slightly open (covered with microporous tape) if using IPA to allow acetone byproduct evaporation, shifting equilibrium toward the product.

  • Quench: Add 100 µL of 10M NaOH to stop the reaction and denature the enzyme.

  • Isolation: Extract with MTBE. The product is often high purity (>95% ee) and may not require chromatography.

Part 4: Method C – Reductive Amination (High Throughput)

Principle: Direct condensation of 2-hydroxycyclopentanone with an amine to form an imine/iminium ion, followed by in situ hydride reduction.

Core Reagents
  • Reducing Agent: Sodium Triacetoxyborohydride [NaBH(OAc)3] – Preferred for maintaining cis/trans ratios due to mildness.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Scavenger: Polymer-supported isocyanate (to remove excess amine).

Protocol 3: One-Pot Reductive Amination
  • Imine Formation: Combine 2-hydroxycyclopentanone (1.0 equiv) and the amine (1.1 equiv) in DCE. Stir for 30 mins.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv). Stir at RT for 16 hours.

  • Quench: Add saturated aqueous NaHCO3.

  • Purification:

    • Phase Separation: Use a phase separator cartridge.

    • Scavenging: Add PS-Isocyanate resin to the organic layer and shake for 2 hours to remove unreacted amine. Filter and concentrate.

Visualizing the Workflow Comparison

SynthesisComparison Input1 Cyclopentene Oxide MethodA Method A: Epoxide Opening (Azide/Lewis Acid) Input1->MethodA Input2 2-Hydroxycyclopentanone MethodB Method B: Biocatalysis (Transaminase) Input2->MethodB MethodC Method C: Reductive Amination (NaBH(OAc)3) Input2->MethodC OutA Trans-Isomer Only (High Regiocontrol) MethodA->OutA OutB Enantiopure Isomer (R,R or S,S) MethodB->OutB OutC Cis/Trans Mixture (Separation Required) MethodC->OutC

Caption: Figure 2. Decision matrix for selecting the optimal synthetic route based on starting material and stereochemical needs.

Part 5: Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Regioselectivity (Method A) Steric similarity of epoxide carbonsSwitch to Al(OTf)3 or lower temperature (0°C). Use bulky protecting groups on nearby alcohols.
Incomplete Conversion (Method B) Product inhibition or equilibriumUse L-Alanine/LDH/GDH coupled system to recycle cofactor and drive equilibrium (remove pyruvate).
Elimination/Dehydration Acidic conditionsAvoid strong Lewis acids (e.g., BF3·OEt2). Use Yb(OTf)3 or neutral conditions.
Poly-alkylation (Method C) Highly reactive amineUse NaBH(OAc)3 instead of NaCNBH3; ensure ketone is in slight excess.

References

  • MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]

  • University of Wisconsin–Madison. (2002).[3] Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives. Retrieved from [Link]

  • ACS Omega. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Cyclopentanone Synthesis and Reactivity. Retrieved from [Link]

Sources

Application Note: Strategic Solvent Selection for the Extraction of Diazepane Derivatives from Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The successful quantification of diazepane derivatives in pharmaceutical development and clinical analysis is critically dependent on the efficacy of the sample preparation stage. Extraction from complex biological matrices such as plasma and urine presents significant challenges, including the removal of endogenous interferences while ensuring high analyte recovery. This guide provides a detailed framework for the strategic selection of solvents for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) of diazepane derivatives. By grounding experimental choices in the physicochemical properties of the analytes and the fundamental principles of extraction, this document serves as a practical resource for developing robust, reproducible, and efficient analytical methods.

Introduction: The Critical Role of Extraction

Diazepane and its derivatives, a cornerstone of the benzodiazepine class of drugs, are widely prescribed for their anxiolytic, sedative, and anticonvulsant properties.[1] Their analysis is vital throughout the drug development lifecycle—from metabolic studies to clinical toxicology. However, the accuracy of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), is contingent upon the quality of the sample preparation.[2][3]

Extraction serves the dual purpose of isolating the target analytes from interfering matrix components (e.g., proteins, lipids, salts) and concentrating them to a level suitable for detection.[4][5] A suboptimal choice of solvent can lead to low recovery, poor precision, and the introduction of matrix effects, ultimately compromising data integrity. This application note details a systematic, science-driven approach to solvent selection, ensuring that extraction protocols are both effective and self-validating.

Foundational Principles of Solvent Selection

A successful extraction strategy begins with a thorough understanding of the interplay between the analyte, the sample matrix, and the solvent.

Physicochemical Profile of Diazepane Derivatives

The molecular structure of diazepane derivatives dictates their behavior in different solvent systems. Key properties to consider include:

  • Polarity and Lipophilicity (LogP): Diazepam is a relatively nonpolar, lipophilic molecule with a LogP of 2.82.[6] This indicates a preference for organic environments over aqueous ones. Its metabolites, such as oxazepam and nordiazepam, may have slightly different polarities due to changes in their functional groups, which must be considered when extracting multiple analytes simultaneously.[1]

  • Solubility: Diazepanes are characterized by poor solubility in water (diazepam's is approximately 0.05 mg/mL) but are readily soluble in many organic solvents like ethanol and chloroform.[7][8]

  • Acid-Base Properties (pKa): As weakly basic compounds, the ionization state of diazepane derivatives is pH-dependent.[9] To ensure efficient extraction into an organic solvent, the aqueous sample matrix should be pH-adjusted to suppress the ionization of the target analytes, thereby maximizing their hydrophobicity. For many benzodiazepines, optimal extraction efficiency is achieved at a pH between 8.5 and 9.0.[9][10]

Key Solvent Characteristics

The ideal extraction solvent should be selected based on a multifactorial assessment:

  • Polarity: The principle of "like dissolves like" is paramount. A solvent's polarity should be matched to the analyte of interest to ensure effective solubilization.[11]

  • Miscibility: For LLE, the extraction solvent must be immiscible with the sample solution (typically aqueous) to allow for phase separation.[12] Highly polar organic solvents like methanol and acetone are miscible with water and thus unsuitable for LLE.[12]

  • Selectivity: The solvent should ideally dissolve the target analyte while leaving matrix interferences behind in the original sample phase.

  • Volatility: A relatively low boiling point is desirable, as it allows for the easy and rapid removal of the solvent post-extraction to concentrate the analyte.[13]

  • Safety & Environmental Impact: In a pharmaceutical setting, solvent choice is guided by safety and environmental regulations. Guidelines from the International Council for Harmonisation (ICH) and the American Chemical Society (ACS) Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) categorize solvents based on their toxicity and environmental impact, encouraging the use of safer alternatives.[14][15][16] For example, Class 1 solvents like benzene and carbon tetrachloride should be avoided.[16]

Solvent Systems in Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential partitioning of an analyte between two immiscible liquid phases.

LLE Solvent Selection Workflow

The selection of an appropriate LLE solvent can be guided by a logical decision-making process.

LLE_Workflow start Start: Define Analyte (Diazepam Derivative) ph_adjust Adjust Sample pH to 8.5-9.0 to Suppress Ionization start->ph_adjust solvent_choice Select Immiscible Organic Solvent ph_adjust->solvent_choice mtbe Methyl tert-butyl ether (MTBE) (Greener Choice) solvent_choice->mtbe Good Recovery, Non-chlorinated ethyl_acetate Ethyl Acetate solvent_choice->ethyl_acetate Common, Effective dcm Dichloromethane (DCM) (High Density, Use with Caution) solvent_choice->dcm High Efficiency, Safety Concerns extraction Perform Extraction (Vortex, Centrifuge) mtbe->extraction ethyl_acetate->extraction dcm->extraction separation Separate Organic Layer extraction->separation evaporation Evaporate Solvent to Concentrate Analyte separation->evaporation end Reconstitute for Analysis evaporation->end

Caption: Decision workflow for LLE solvent selection.

Common LLE Solvents for Diazepanes
  • Methyl tert-butyl ether (MTBE): A preferred alternative to chlorinated solvents, offering good recoveries for a wide range of benzodiazepines.[17]

  • Ethyl Acetate: A moderately polar solvent widely used for extracting benzodiazepines.[18]

  • Dichloromethane (DCM): A dense, non-flammable solvent that provides high extraction efficiency but is a Class 2 solvent and requires careful handling due to safety concerns.[16][17]

  • Solvent Mixtures: Mixtures such as chloroform/isopropanol have been shown to yield high recoveries.[19]

Protocol: LLE of Diazepanes from Human Plasma

This protocol is designed for the extraction of diazepam and its primary metabolites.

  • Sample Preparation: To 1 mL of plasma in a glass centrifuge tube, add 100 µL of an internal standard solution.

  • pH Adjustment: Add 100 µL of 1M ammonium hydroxide solution to adjust the sample pH to approximately 9.0. Vortex briefly. Causality: This step deprotonates the diazepane derivatives, making them more nonpolar and enhancing their partitioning into the organic solvent.

  • Solvent Addition: Add 5 mL of methyl tert-butyl ether (MTBE).

  • Extraction: Cap the tube and vortex for 2 minutes. To enhance phase separation, centrifuge at 3000 x g for 10 minutes.

  • Phase Separation: Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any protein interface.

  • Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Causality: Evaporation concentrates the extracted analytes, increasing the sensitivity of the subsequent analysis.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS analysis and inject.

Solvent Systems in Solid-Phase Extraction (SPE)

SPE has become a popular alternative to LLE, offering cleaner extracts, higher throughput, and amenability to automation.[20] It relies on the partitioning of analytes between a liquid sample and a solid sorbent.

The Four Critical Solvent Steps in SPE

The success of SPE is entirely dependent on the strategic use of solvents in four distinct steps.

SPE_Workflow cluster_steps The Four SPE Solvent Stages step1 1. Conditioning (e.g., Methanol) Purpose: Wets the sorbent and activates the stationary phase. step2 2. Equilibration (e.g., Water/Buffer) Purpose: Prepares sorbent for the aqueous sample. step3 3. Load & Wash (e.g., H2O, 5-20% MeOH) Purpose: Analyte binds to sorbent. Weak solvents wash away polar interferences. step4 4. Elution (e.g., ACN, MeOH + modifier) Purpose: Strong solvent disrupts analyte-sorbent interaction, recovering the analyte. end Evaporate & Reconstitute for Analysis step4->end start Start: Choose SPE Sorbent (e.g., Mixed-Mode Cation Exchange) start->step1

Caption: The four critical solvent stages of Solid-Phase Extraction.

Sorbent and Solvent Selection

For diazepanes, which are basic compounds, a mixed-mode cation exchange (MCX) sorbent is highly effective.[5][21] This sorbent provides dual retention mechanisms (reversed-phase and ion exchange), allowing for rigorous washing steps and resulting in exceptionally clean extracts.

  • Conditioning/Equilibration: Methanol is typically used to condition the polymeric sorbent, followed by water or a buffer to prepare it for the aqueous sample.[20]

  • Wash Solvents: This is the most critical step for selectivity. A weak wash (e.g., acidic water) removes polar interferences. A stronger organic wash (e.g., 20-60% methanol) can then be used to remove more hydrophobic interferences without eluting the target analytes, which are retained by the strong ion-exchange mechanism.[4][21]

  • Elution Solvents: A strong organic solvent like acetonitrile or methanol is required.[20] To disrupt the ionic interaction and elute the basic diazepane derivatives, the elution solvent must be made basic, typically by adding a small percentage of ammonium hydroxide.[21]

Protocol: Mixed-Mode SPE of Diazepanes from Urine

This protocol is adapted from established methods for benzodiazepine analysis.[5][21]

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of β-glucuronidase solution to hydrolyze conjugated metabolites. Incubate at 60°C for 1-2 hours.[5][22] Centrifuge the sample to pellet any precipitate.

  • SPE Cartridge Conditioning: Condition an Oasis MCX cartridge with 1 mL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the cartridge.

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. Causality: The analytes are retained by the strong cation exchange sorbent, allowing for a strong organic wash to remove hydrophobic interferences, resulting in a cleaner final extract.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile. Causality: The basic elution solvent neutralizes the charge on the analytes, disrupting the ionic retention mechanism and allowing them to be eluted by the strong organic solvent.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase for analysis.

Data Summary and Comparison

Table 1: Properties of Common Solvents for Diazepane Extraction
SolventPolarity Index[23]Boiling Point (°C)Key ApplicationSafety & Environmental Notes[15][16]
Hexane 0.169LLE (less common)Class 2 solvent; neurotoxin.
Toluene 2.4111LLEClass 2 solvent; developmental toxicant.
Methyl tert-butyl ether (MTBE) 2.555LLERecommended LLE solvent; less hazardous than DCM.
Dichloromethane (DCM) 3.140LLEClass 2 solvent; suspected carcinogen.
Ethyl Acetate 4.477LLERecommended solvent; relatively low toxicity.
Chloroform 4.161LLEClass 2 solvent; suspected carcinogen.
Acetone 5.156SPE Wash/ElutionClass 3 solvent; low toxicity potential.
Acetonitrile 5.882SPE Elution, LLEClass 2 solvent; use with care.
Methanol 5.165SPE Conditioning/ElutionClass 2 solvent; toxic.
Water 10.2100Sample Matrix, SPE WashN/A
Table 2: Typical Recoveries for Diazepam with Various Extraction Methods
MethodMatrixSolvent SystemTypical Recovery (%)Reference(s)
LLEUrineAcetonitrile72.4 - 100.4[18]
SALLE (Salting-Out Assisted LLE)AqueousAcetonitrile + NaCl82 - 90[18]
LLE-LTPUrineAcetonitrile>80[24]
SPEUrineElution: Acetonitrile>90[20]
Mixed-Mode SPEUrineElution: NH4OH in ACN/MeOH>83[5][21]
MAE (Microwave-Assisted)PlasmaChloroform/2-Propanol89.8 - 102.1[19]
MSPE (Magnetic SPE)Aquatic ProductsElution: 1% NH3-Acetonitrile>85 (approx.)[25]

Conclusion

The selection of an extraction solvent for diazepane derivatives is a multi-faceted process that requires a deep understanding of the analyte's chemistry and the principles of extraction science. There is no single "best" solvent; the optimal choice depends on the specific analytical goals, the nature of the matrix, the available instrumentation, and regulatory considerations. By adopting a systematic approach—evaluating analyte properties, understanding solvent functions in LLE and SPE, and carefully optimizing each step—researchers can develop highly efficient and robust extraction protocols. The trend towards greener solvents, such as replacing chlorinated solvents with MTBE, and the adoption of high-throughput techniques like SPE, will continue to shape the future of sample preparation in pharmaceutical analysis.[14][18]

References

  • Comparison of the polarity of organic solvents. (2022, October 13). [Source Name not available].
  • Sahoo, S. K. (2023, September 15). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences.
  • Polarity of Solvents. [Source Name not available].
  • Benzodiazepines in complex biological matrices: Recent updates on pretre
  • Hui, Y. T., Liddicoat, T., Pereira, L., & Edge, T.
  • Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. (2020, November 12). Spectroscopy Online.
  • Extraction of Benzodiazepines in Urine with Polymeric SPE Cation Exchange, Agilent Bond Elut Plexa PCX. (2014, August 29). Agilent Technologies.
  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. (2014, June 30). Walsh Medical Media.
  • Key Considerations for Selecting Solvents in Drug Manufacturing. (2025, April 22). Purosolv.
  • Yuan, H., Mester, Z., Lord, H. L., & Pawliszyn, J. (2000). Evaluation of pH on the extraction efficiency of benzodiazepines with Supelco-Q plot capillary.
  • ACS Green Chemistry Institute® Pharmaceutical Roundtable. (2011, March 21). Solvent Selection Guide Version 2.0. American Chemical Society.
  • Analysis of urinary benzodiazepines using solid-phase extraction and gas chromatography-mass spectrometry. (1993). PubMed.
  • Molecularly imprinted solid-phase extraction of diazepam and its metabolites from hair samples. (2007, January 1). PubMed.
  • Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. (2024, February 27). MDPI.
  • Magalhães, P., et al. (2016). Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS. Scirp.org.
  • Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE). (2024, February 27). UNED Research Repository.
  • Diazepam. PubChem, NIH.
  • Optimization of ultrasound-assisted dispersive liquid–liquid microextraction for ultra performance liquid chromatography determination of benzodiazepines in urine and hospital wastewater. (2014). Analytical Methods (RSC Publishing).
  • Highly selective solid phase extraction of clonazepam from water using a urea modified MOF prior to HPLC analysis. (2025, July 7). PMC.
  • Extraction of benzodiazepines from whole blood using ISOLUTE® SLE+. (2025, December 7). Biotage.
  • Analytical Methods Used for the Detection and Quantific
  • Sanfelice, D. & Yu, C. (2017, February 20).
  • Guideline for Residual Solvents Q3C(R9). (2024, January 24). ICH.
  • The Solubility - Intrinsic Dissolution Rate of Diazepam and Inclusion Complexes Diazepam with 2-Hydroxypropyl-β-Cyclodextrin. (2013, June 10). Science Publishing Group.
  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Str
  • Experimental design for optimization of microwave-assisted extraction of benzodiazepines in human plasma. (2010, May 15). PubMed.
  • Effect of pH on recovery of benzodiazepines, n = 3.
  • Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2025, November 28). MDPI.
  • Analytical methods for determination of benzodiazepines. A short review.
  • Conditions for Ideal Extraction Solvents. University of Alberta.
  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. (2022, November 7). Pharmaceutical and Biomedical Sciences Journal.
  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystalliz
  • Properties of Common Organic Solvents. (2022, September 8). University of Minnesota.

Sources

Microwave-Assisted Synthesis of Diazepanyl Cyclopentanols

Author: BenchChem Technical Support Team. Date: March 2026

A High-Throughput Protocol for Privileged Pharmacophore Scaffolds

Abstract

This Application Note details a robust, high-throughput protocol for the synthesis of diazepanyl cyclopentanols , a structural motif increasingly relevant in the design of G-Protein Coupled Receptor (GPCR) ligands and enzyme inhibitors. By leveraging microwave-assisted organic synthesis (MAOS), this protocol overcomes the kinetic sluggishness of traditional thermal epoxide ring-opening reactions. We present a validated workflow for the nucleophilic attack of 1,4-diazepanes on cyclopentene oxide, achieving >85% yields in under 20 minutes—a significant improvement over the 12–24 hour reflux times required by conventional heating.

Scientific Background & Reaction Design
1.1 The Pharmacophore: Diazepanes & Cyclopentanols

The 1,4-diazepane (homopiperazine) ring is a "privileged scaffold" in medicinal chemistry, serving as a core element in various antihistamines, antipsychotics, and calcium channel blockers. Its seven-membered ring offers unique conformational flexibility compared to piperazines, allowing for distinct binding profiles in GPCR pockets.

Coupling this moiety with a cyclopentanol linker creates a valuable intermediate. The cyclopentyl ring provides a lipophilic spacer that restricts conformation, while the hydroxyl group offers a handle for further functionalization (e.g., esterification or oxidation) or serves as a hydrogen bond donor in the receptor active site.

1.2 Microwave-Assisted Epoxide Ring Opening

The synthesis relies on the regioselective and stereoselective nucleophilic ring opening of cyclopentene oxide by a 1,4-diazepane derivative.

  • Mechanism:

    
     attack of the secondary amine (diazepane) on the epoxide carbon.
    
  • Stereochemistry: The reaction proceeds via anti-addition, yielding the trans-2-(diazepan-1-yl)cyclopentanol.

  • Microwave Advantage: Epoxides are strained but often require Lewis acid catalysis or high thermal energy to undergo aminolysis with bulky amines like diazepanes. Microwave irradiation provides efficient dielectric heating, directly coupling with the polar amine and epoxide, accelerating the rate-determining transition state formation.

ReactionScheme cluster_legend Reaction Logic Epoxide Cyclopentene Oxide (Strained Electrophile) Reaction MW Irradiation 120°C, 15 min (Solvent-Free or EtOH) Epoxide->Reaction Diazepane 1-Boc-1,4-Diazepane (Nucleophile) Diazepane->Reaction Product trans-2-(4-Boc-1,4-diazepan-1-yl) cyclopentanol Reaction->Product Anti-selective Ring Opening Mechanism Mechanism: SN2 Attack

Caption: Reaction scheme for the microwave-assisted synthesis of diazepanyl cyclopentanols via epoxide ring opening.

Experimental Protocol

Safety Note: Microwave reactions generate high pressure.[1][2] Use only dedicated microwave vials (e.g., Biotage, CEM) rated for 20+ bar.

2.1 Materials
  • Reagent A: Cyclopentene oxide (1.2 equiv)

  • Reagent B: 1-Boc-homopiperazine (1.0 equiv) (Protecting group prevents polymerization)

  • Catalyst (Optional): Lithium Perchlorate (

    
    , 10 mol%) - Enhances electrophilicity of the epoxide.
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN). Note: Solvent-free conditions are possible but require careful temperature monitoring.

2.2 Instrumentation Setup
  • Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 2–5 mL microwave process vial with crimp cap and PTFE septum.

  • Stirring: Magnetic stir bar (high agitation rate required).

2.3 Step-by-Step Procedure
  • Preparation:

    • Dissolve 1-Boc-homopiperazine (1.0 mmol, 200 mg) in 2 mL of Ethanol in the microwave vial.

    • Add Cyclopentene oxide (1.2 mmol, 105 µL).

    • Optional: Add

      
       (0.1 mmol) if using a less reactive amine derivative.
      
    • Seal the vial immediately with the crimp cap.

  • Microwave Irradiation:

    • Pre-stirring: 30 seconds.

    • Temperature: 120 °C.

    • Time: 15 minutes (Hold time).

    • Pressure Limit: Set to 15 bar (Safety cutoff).

    • Power: Dynamic (Max 150 W).

  • Workup:

    • Cool the vial to <50 °C using the reactor's compressed air cooling.

    • Decap the vial.[1]

    • Concentrate the mixture under reduced pressure to remove solvent and excess epoxide.

  • Purification:

    • Dissolve the residue in minimal Dichloromethane (DCM).

    • Perform Flash Column Chromatography (Silica gel).

    • Eluent: Gradient 0%

      
       10% Methanol in DCM (with 1% 
      
      
      
      additive to reduce tailing of the amine).
Results & Discussion
3.1 Comparison: Microwave vs. Thermal

The microwave protocol demonstrates a drastic reduction in reaction time compared to traditional oil bath heating.

ParameterConventional ThermalMicrowave MethodImprovement Factor
Temperature 80°C (Reflux EtOH)120°C (Pressurized)+40°C
Time 16 Hours15 Minutes64x Faster
Yield 55 - 65%88 - 92%+30%
Purity (Crude) Low (Thermal degradation)HighCleaner Profile
3.2 Mechanistic Insight

The dielectric heating of the polar ethanol solvent and the ionic catalyst (if used) creates "molecular radiators" that transfer energy directly to the reactants. This is particularly effective for the


 transition state, which is polar. The high pressure (typically 3-6 bar in the closed vessel) allows the solvent to be heated well above its boiling point, overcoming the activation energy barrier for the steric hindrance of the 7-membered diazepane ring.

Workflow Start Start: Reagent Prep (1-Boc-Diazepane + Epoxide) Seal Seal Vial & Pre-Stir Start->Seal MW MW Irradiation 120°C / 15 min Seal->MW Cool Cooling (<50°C) MW->Cool TLC TLC Check (Complete Conversion?) Cool->TLC TLC->MW No (Add 5 min) Workup Concentrate & Flash Chrom. (DCM/MeOH) TLC->Workup Yes Analyze NMR / LC-MS Validation Workup->Analyze

Caption: Operational workflow for the microwave-assisted synthesis and purification of diazepanyl cyclopentanols.

Characterization & Validation

Successful synthesis is confirmed via NMR and Mass Spectrometry.[3]

  • 1H NMR (400 MHz, CDCl3): Look for the multiplet corresponding to the methine proton attached to the hydroxyl group (

    
    ) around 
    
    
    
    3.9–4.1 ppm. The diazepane ring protons will appear as complex multiplets between
    
    
    1.8–3.5 ppm.
  • LC-MS: Expect an

    
     peak corresponding to the molecular weight of the Boc-protected intermediate.
    
  • Stereochemistry: The coupling constant (

    
    ) of the methine protons on the cyclopentane ring typically confirms the trans configuration (
    
    
    
    Hz).
Troubleshooting Guide
  • Low Yield / Incomplete Reaction:

    • Cause: Steric bulk of the diazepane.

    • Solution: Increase temperature to 140°C or add 10 mol%

      
       or 
      
      
      
      as a Lewis acid catalyst.
  • Polymerization:

    • Cause: Epoxide homopolymerization.

    • Solution: Ensure the amine (diazepane) is in slight excess or added before the epoxide. Use dilute conditions (0.2 M).

  • Pressure Errors:

    • Cause: Volatile solvent or decomposition.

    • Solution: Use Ethanol (absorbs MW well but lower pressure than MeOH) or switch to Toluene/Acetonitrile mix.

References
  • Microwave-Assisted Synthesis of Benzodiazepine Derivatives. ResearchGate. [Link]

  • Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives. National Institutes of Health (PMC). [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. [Link]

  • 1,4-Diazepine: A privileged scaffold in medicinal chemistry. PubMed. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Ph.D. Analytical Chemistry) Ticket ID: IMP-DIAZ-CYC-001 Subject: Comprehensive Troubleshooting & Impurity Profiling Guide

Executive Summary

Welcome to the technical support hub for 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol . This molecule presents a "perfect storm" of analytical challenges: it is highly basic, lacks a strong UV chromophore, and possesses two chiral centers leading to complex stereochemistry (cis/trans diastereomers and enantiomers).

This guide moves beyond generic advice, offering specific protocols to resolve the "Invisible Amine" problem (lack of UV detection) and the "Basic Tailing" phenomenon common to diazepane derivatives.

Module 1: The "Invisible" Impurities (Detection Strategy)

User Query: "I am running my standard C18 gradient with UV detection at 254 nm, but I see almost nothing, even at high concentrations. Is my compound degrading?"

Technical Diagnosis: Your compound is likely stable. The issue is physics, not chemistry. The structure contains aliphatic amines and a cyclopentane ring but lacks a conjugated


-system (aromatic ring) necessary for strong UV absorption above 220 nm.
Troubleshooting Protocol: The "Universal Detection" Switch

Step 1: Abandon 254 nm.

  • Why: The molar extinction coefficient (

    
    ) at 254 nm is negligible.
    
  • Action: If you must use UV, switch to 205–210 nm .

  • Warning: At this wavelength, common solvents (MeOH, THF) and additives (Formic Acid) absorb strongly, causing baseline drift. Use Acetonitrile and Phosphate buffer or 0.05% TFA (though TFA suppresses MS signal).

Step 2: Implement Charged Aerosol Detection (CAD) or ELSD.

  • Why: These detectors rely on mass, not chromophores. They are ideal for detecting the non-chromophoric impurities like the starting material 1-methyl-1,4-diazepane .

  • Protocol:

    • Nebulizer Temp: 35°C (Prevent evaporation of semi-volatiles).

    • Mobile Phase: Volatile buffers only (Ammonium Formate/Acetate). NO Phosphate.

Step 3: Mass Spectrometry (The Gold Standard).

  • Mode: ESI Positive (+).

  • Target Ion:

    
    . The diazepane nitrogens protonate easily.
    
  • Note: Watch for "in-source fragmentation" losing water (

    
    ), which is common for cyclopentanols.
    

Module 2: Chromatographic Separation (The Tailing & Isomer Issue)

User Query: "My main peak is tailing badly (Asymmetry > 2.0), and I suspect I'm missing the cis-isomer impurity under the tail."

Technical Diagnosis: The 4-methyl-1,4-diazepane moiety is a strong base (


). On standard silica-based C18 columns at neutral/acidic pH, the protonated amine interacts with residual silanols, causing severe tailing. Additionally, the cis-isomer (impurity) and trans-isomer (product) are diastereomers with very similar hydrophobicity.
Solution A: The "High pH" Approach (Recommended)
  • Column: Hybrid Silica (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH). These resist dissolution at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) adjusted with Ammonium Hydroxide.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Mechanism: At pH 10, the amine is deprotonated (neutral). This eliminates silanol interaction (peak sharpens) and increases retention, allowing better separation of diastereomers.

Solution B: The HILIC Approach (Orthogonal Selectivity)

If the "High pH" method fails to separate the cis/trans isomers:

  • Column: Bare Silica or Amide phase.

  • Mobile Phase: 90% ACN / 10% Buffer (10 mM Ammonium Formate, pH 3.0).

  • Mechanism: HILIC separates based on polarity and hydrogen bonding. The cis-isomer (intramolecular H-bond between OH and N) often has a distinct retention profile compared to the trans-isomer in HILIC mode.

Visualizing the Separation Logic

MethodDevelopment Start Start: Impurity Profiling UV_Check Does it have UV > 220nm? Start->UV_Check Use_CAD_MS Use CAD/ELSD or MS (UV 205nm is risky) UV_Check->Use_CAD_MS No Tailing_Check Peak Tailing > 1.5? UV_Check->Tailing_Check Yes (Rare) Use_CAD_MS->Tailing_Check High_pH Switch to pH 10 Buffer (XBridge/HPH Column) Tailing_Check->High_pH Yes Isomer_Check Cis/Trans Resolution < 1.5? Tailing_Check->Isomer_Check No High_pH->Isomer_Check HILIC Switch to HILIC Mode (Amide/Silica Column) Isomer_Check->HILIC Yes Final_Method Validated Method Isomer_Check->Final_Method No HILIC->Final_Method

Figure 1: Decision tree for analytical method development targeting basic amine impurities.

Module 3: Origin of Impurities (Root Cause Analysis)

User Query: "I see a peak at RRT 0.85 with M+16 mass. What is it?"

Technical Diagnosis: Understanding the synthesis (likely epoxide opening) allows us to predict specific impurities.

Impurity TypeLikely StructureOrigin / CauseDetection Characteristic
Impurity A cis-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-olDiastereomer. Formed via non-stereospecific opening or impure starting material.Same Mass (

). Separable by High pH or HILIC.
Impurity B 1-Methyl-1,4-diazepaneStarting Material. Unreacted reagent.Low retention on C18.[3] Requires CAD/ELSD (No UV).
Impurity C N-Oxide DerivativeOxidation. Reaction of tertiary amine with air/peroxides.Mass =

. Elutes earlier than main peak (more polar).
Impurity D Cyclopentanone derivativeDegradation. Oxidation of the secondary alcohol.Mass =

. Loss of chirality at C1.

Pro-Tip: If you see Impurity C (N-Oxide) , check your mobile phase. Old THF or ethers can contain peroxides that oxidize your sample during the run. Always use fresh, stabilized solvents.

Module 4: Stereochemical Control (Chiral Analysis)

User Query: "How do I determine the Enantiomeric Excess (EE) of the trans-isomer?"

Technical Diagnosis: The trans-isomer exists as a pair of enantiomers: (1R,2R) and (1S,2S). Standard C18 cannot separate these. You need Chiral HPLC.

Recommended Chiral System:

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IC or IA).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).

  • Additive: Diethylamine (DEA) is critical. It masks the silanols and ensures the basic analyte elutes with good peak shape. Without DEA, the peak will not elute or will streak across the baseline.

Summary of Critical Parameters

ParameterRecommendation
Detection CAD, ELSD, or MS (+ESI) . Avoid UV unless at 205 nm.
Column Phase High-pH stable C18 (e.g., Hybrid Silica) or HILIC Amide .
Mobile Phase pH pH 10.0 (Ammonium Bicarbonate) for C18; pH 3.0 for HILIC.
Sample Diluent Match the initial mobile phase conditions. Do not dissolve in 100% strong solvent.
Integrity Check Monitor for N-Oxidation (

) and Dehydration (

) in MS source.

References

  • Separation of Basic Compounds: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Link

  • Impurity Profiling Guidelines: International Council for Harmonisation (ICH).[4][5] (2006).[4] Q3A(R2): Impurities in New Drug Substances.Link

  • Chiral Separation of Amines: Scriba, G. K. (2016). Chiral recognition in separation science – an update. Journal of Chromatography A, 1467, 56-78. Link

  • Detection of Non-Chromophoric Compounds: Magnusson, L. E., et al. (2015). Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 115, 15-28. Link

  • Stereochemistry of Epoxide Opening: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Link

Sources

Technical Support Center: Preventing Oxidation of Diazepane Rings

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation and Dehydrogenation of Diazepane Rings During Synthesis and Storage Ticket ID: DZP-OX-PREV-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The 1,4-diazepane ring system is a pharmacologically privileged scaffold but exhibits significant oxidative instability. The secondary amine nitrogens are prone to oxidative dehydrogenation (forming imines/amidines) and N-oxidation when exposed to atmospheric oxygen, light, or trace metal impurities. This guide provides a root-cause analysis of these degradation pathways and actionable protocols to maintain ring integrity from synthesis through long-term storage.

Module 1: The Chemistry of Instability

Q: Why is my diazepane product turning yellow/brown upon exposure to air?

A: The color change is a hallmark of oxidative degradation. Unlike stable piperidines, the 7-membered diazepane ring has unique conformational flexibility that, combined with electron-rich secondary amines, lowers the activation energy for oxidation.

The Degradation Mechanism:

  • Radical Initiation: Trace metals or UV light abstract an

    
    -proton adjacent to the nitrogen.
    
  • Imine Formation (Dehydrogenation): The radical intermediate reacts with

    
     to form an iminium species, which tautomerizes to an enamine or stable imine (diazepine). This conjugation often results in yellow/orange chromophores.
    
  • N-Oxide Formation: Direct oxidation of the nitrogen lone pair by peroxides or singlet oxygen yields N-oxides, which are often thermally unstable and can lead to ring opening.

Visualization: Diazepane Oxidative Degradation Pathway

DiazepaneDegradation cluster_legend Legend Diazepane 1,4-Diazepane (Colorless Oil) Radical α-Amino Radical (Intermediate) Diazepane->Radical hv / Trace Metal / O2 NOxide N-Oxide (Polar Impurity) Diazepane->NOxide Peroxides / O2 Imine Diazepine (Imine) (Yellow/Orange) Radical->Imine -H2 (Dehydrogenation) RingOpen Ring Opening/ Polymerization Imine->RingOpen Hydrolysis NOxide->RingOpen Cope Elimination Stable Stable Unstable Degradation

Caption: Figure 1. Mechanistic pathway of diazepane oxidation leading to dehydrogenated imines (color change) and N-oxides.

Module 2: Synthetic Protocol Optimization

Q: How do I degas solvents effectively for diazepane synthesis? Sparging is not working.

A: Simple sparging (bubbling gas) is often insufficient for strictly air-sensitive secondary amines. You must remove dissolved oxygen that acts as an oxidant.

Recommended Protocol: Freeze-Pump-Thaw For reaction solvents (THF, Toluene, DCM):

  • Place solvent in a Schlenk flask.[1]

  • Freeze completely using liquid nitrogen (

    
    ).
    
  • Apply high vacuum (0.01–0.1 mbar) for 10–15 minutes.

  • Close vacuum, remove

    
    , and thaw in a warm water bath.
    
  • Repeat 3 times.

  • Backfill with high-purity Argon (heavier than air, providing a better "blanket" than Nitrogen).

Q: Which reducing agent minimizes oxidative byproducts during diazepinone reduction?

A: When reducing lactams (diazepinones) to amines, Borane-THF (


)  or Lithium Aluminum Hydride (

)
are standard. However, the quenching step is where oxidation occurs.

Troubleshooting the Quench:

  • Issue: Vigorous quenching generates heat and exposes the free amine to hot alkaline conditions, accelerating oxidation.

  • Solution: Use the Fieser Workup under Argon.

    • Cool to 0°C.[2][3]

    • Add

      
       (1 eq per g 
      
      
      
      ), then 15% NaOH (1 eq), then
      
      
      (3 eq).
    • Filter the granular precipitate rapidly under an inert blanket (using a Schlenk frit if possible).

Module 3: Workup & Isolation Strategy

Q: My product decomposes on Silica Gel. How do I purify it?

A: Silica gel is slightly acidic (


) and can catalyze the oxidation or ring-opening of strained diamines.

Alternative Purification Methods:

Method Protocol Details Suitability

| Neutralized Silica | Pre-treat silica slurry with 1-5% Triethylamine (


) in hexane before loading the column. | High : Neutralizes acid sites; prevents streaking and oxidation. |
| Alumina (Basic)  | Use Brockmann Grade II or III Basic Alumina. | Medium : Good for acid-sensitive amines, but separation power is lower than silica. |
| Salt Formation  | Convert crude oil immediately to a Dihydrochloride (

) or Oxalate salt. | Best : Salts are crystalline solids, resistant to oxidation, and easy to recrystallize. |
Q: How do I perform the Salt Formation stabilization?

A: This is the most reliable method for long-term stability.

  • Dissolve the crude free base diazepane in anhydrous

    
     or 1,4-Dioxane.
    
  • Cool to 0°C under Argon.

  • Dropwise add 2.2 equivalents of

    
     in Dioxane.
    
  • The salt will precipitate immediately as a white/off-white solid.

  • Filter under Argon and dry under high vacuum.

  • Result: The protonated nitrogens are no longer nucleophilic or susceptible to oxidative radical abstraction.

Visualization: Robust Synthetic Workflow

SyntheticWorkflow Start Start: Diazepinone/Precursor Degas Step 1: Solvent Degassing (Freeze-Pump-Thaw x3) Start->Degas Reaction Step 2: Reduction/Coupling (Argon Atmosphere) Degas->Reaction Quench Step 3: Controlled Quench (0°C, Inert Gas) Reaction->Quench Extraction Step 4: Rapid Extraction (Degassed DCM/EtOAc) Quench->Extraction Decision Purification Path? Extraction->Decision Silica Neutralized Silica (+1% Et3N) Decision->Silica If pure base needed Salt Salt Formation (HCl/Oxalate) Decision->Salt For max stability (Recommended) Storage Final Storage (-20°C, Argon, Amber Vial) Silica->Storage Salt->Storage

Caption: Figure 2.[2][3][4][5] Optimized workflow for handling air-sensitive diazepanes, prioritizing salt formation for stability.

Module 4: Storage & Logistics

Q: Can I store the free base in the fridge?

A: Only for short periods (days). For long-term storage (>1 week), the free base is risky.

Storage Checklist:

  • Container: Amber glass vial (blocks UV light).

  • Atmosphere: Backfill with Argon before capping. Use Parafilm or electrical tape to seal the cap.

  • Temperature: -20°C or -80°C.

  • State: Store as a solid salt whenever possible. If it must be a free base, store as a concentrated solution in degassed benzene or toluene (frozen matrix) rather than a neat oil, which increases surface area for oxidation.

References

  • Mechanistic Insight on Diazepine Synthesis: Title: Theoretical study of 1,4-diazepines synthesis: The reaction mechanism and tautomerism. Source: International Journal of Pharmaceutical, Chemical and Biological Sciences (IJPCBS). URL:[Link]

  • Handling Air-Sensitive Compounds: Title: Techniques for Handling Air-Sensitive Compounds.[1][4][5][6][7] Source: Wipf Group, University of Pittsburgh. URL:[Link]

  • Synthesis of Diazepane Rings: Title: 1,4-Diazepane Ring-Based Systems (Chapter 1). Source: ResearchGate / Wiley Online Library. URL:[Link]

  • Continuous Flow Synthesis (Minimizing Air Exposure): Title: Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Source: Frontiers in Chemistry. URL:[Link]

  • Diazepane Inhibitors & Stability: Title: 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Source: Bioorganic & Medicinal Chemistry Letters (ScienceDirect). URL:[Link]

Sources

Heterocycle Process Hub: Diazepane-Cyclopentane Coupling Guide

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Process Chemistry Teams From: Senior Application Scientist, Heterocycle Process Hub Subject: Troubleshooting Low Yields in 1,4-Diazepane N-Alkylation

Executive Summary

Coupling a 1,4-diazepane (7-membered ring) with a cyclopentyl group (5-membered ring) presents a unique "conformation vs. sterics" challenge. Low yields in this specific transformation are rarely due to random error; they are usually systematic failures driven by two factors:

  • Competitive Elimination: If using cyclopentyl halides (SN2), the E2 elimination pathway often dominates due to the steric bulk of the secondary halide and the basicity of the diazepane.

  • Imine Instability: If using reductive amination, the formation of the iminium intermediate is sterically slow and thermodynamically reversible, leading to incomplete conversion before reduction.

This guide prioritizes Titanium(IV)-Mediated Reductive Amination as the corrective protocol, as it offers the highest reliability for this specific steric pairing.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am using Cyclopentyl Bromide/Iodide and getting <20% yield. The major byproduct is cyclopentene. Why?

The Diagnosis: You are fighting a losing battle against E2 elimination . Cyclopentyl halides are secondary alkyl halides. The 1,4-diazepane nitrogen is a moderately strong base. In polar aprotic solvents (DMF/ACN) with heat, the diazepane acts as a base rather than a nucleophile, stripping a proton from the cyclopentyl ring to form cyclopentene (gas) and hydrohalic acid salts.

The Fix: Stop using alkyl halides for this coupling.

  • Immediate Action: Switch to Reductive Amination (Cyclopentanone + Diazepane).

  • If you MUST use the halide: You must use a non-basic scavenger (e.g., Ag2CO3) or switch to a highly polar, non-basic solvent system (e.g., TFE - Trifluoroethanol) which can suppress basicity, though this is experimental. Recommendation: Switch to Reductive Amination.

Q2: I switched to Reductive Amination (NaBH(OAc)₃), but I still see 40% unreacted diazepane. Is the reducing agent dead?

The Diagnosis: The reducing agent is likely fine; your imine formation is stalled. The condensation of a 7-membered amine (diazepane) onto a 5-membered ketone (cyclopentanone) is sterically hindered. Standard conditions (DCM/THF, acetic acid) often fail to drive the equilibrium toward the iminium ion completely. When you add the borohydride, it reduces the unreacted ketone to an alcohol (cyclopentanol) rather than reducing the imine to the amine.

The Fix: Use a Lewis Acid Dehydrating Agent . Incorporating Titanium(IV) Isopropoxide [Ti(OiPr)₄] is the standard solution for difficult secondary amine couplings. It coordinates to the ketone oxygen, increasing electrophilicity, and chemically scavenges the water produced, driving the equilibrium forward [1].

Q3: I am getting a mixture of mono- and di-cyclopentyl diazepane. How do I stop at one?

The Diagnosis: 1,4-Diazepane has two equivalent secondary amines (unless substituted). Once the first alkylation occurs, the steric difference is often insufficient to prevent the second nitrogen from reacting, especially if you use excess ketone.

The Fix: Protect, Couple, Deprotect. Do not attempt to control this by stoichiometry alone.

  • Start with N-Boc-1,4-diazepane (commercially available).

  • Perform the coupling on the free amine.

  • Deprotect (TFA/DCM or HCl/Dioxane) to reveal the secondary amine if needed. This adds steps but guarantees yield and purity.

Part 2: The Corrective Protocol (Ti-Mediated Reductive Amination)

This protocol is optimized for the steric mismatch of diazepane and cyclopentanone.

Reagents:

  • 1,4-Diazepane (or N-Boc derivative) [1.0 equiv]

  • Cyclopentanone [1.1 - 1.2 equiv]

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) [1.2 - 1.5 equiv]

  • Sodium Borohydride (NaBH₄) [1.5 equiv] Note: NaBH₄ is compatible here because Ti(OiPr)₄ moderates the reaction; NaBH(OAc)₃ is also acceptable but slower.

  • Ethanol (Absolute) or Methanol.[1]

Step-by-Step Workflow:

  • Complexation (The Critical Step): In a dry flask under Nitrogen/Argon, dissolve the Diazepane and Cyclopentanone in absolute Ethanol (0.5 M concentration).

  • Titanium Addition: Add Ti(OiPr)₄ neat via syringe. The solution may warm slightly.

    • Why: The Ti species forms the active hemiaminal-titanium complex.

  • Incubation: Stir at Room Temperature for 6–12 hours .

    • Checkpoint: Do not proceed until TLC/LCMS shows total consumption of the ketone (or equilibrium stabilization).

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ pellets carefully (gas evolution will occur). Allow to warm to RT and stir for 2 hours.

  • Quench (The "Sticky" Part): Quench with 2M NaOH or NH₄OH .

    • Warning: Titanium forms a thick, white polymeric sludge (TiO₂) upon water addition. You must dilute with EtOAc and filter this through a Celite pad to recover your product.

Part 3: Workup & Isolation (The Hidden Yield Killer)

Diazepanes are highly polar and water-soluble. Standard extractions often leave 30-50% of the product in the aqueous waste.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)
Quench pH Neutral/Weak Base (pH 8-9)High pH (pH > 12)
Extraction Solvent Ethyl Acetate / EtherDCM or CHCl₃ (3x)
Phase Additive BrineSaturated K₂CO₃ (aq)

The "Salting Out" Trick: If the yield is still low, saturate the aqueous phase with solid NaCl or K₂CO₃ before the DCM extraction. This forces the organic diazepane out of the water layer ("Salting out effect").

Part 4: Visual Troubleshooting Guides
Figure 1: Method Selection Decision Tree

Use this flow to determine the correct synthetic route based on your starting materials.

G Start Start: Diazepane Coupling Target Target: Mono-Cyclopentyl Diazepane Start->Target Q_Protect Is one Nitrogen protected? Target->Q_Protect Protect_Action Action: Use N-Boc-1,4-diazepane Q_Protect->Protect_Action No Q_Method Coupling Partner? Q_Protect->Q_Method Yes Protect_Action->Q_Method Path_Halide Cyclopentyl Halide (Br/I) Q_Method->Path_Halide Path_Ketone Cyclopentanone Q_Method->Path_Ketone Result_Elim FAIL: E2 Elimination (Major Product: Cyclopentene) Path_Halide->Result_Elim Standard Conditions Q_Ti Using Ti(OiPr)4? Path_Ketone->Q_Ti Result_Low RISK: Low Conversion (Stalled Imine) Q_Ti->Result_Low No Result_High SUCCESS: High Yield (Ti-Complex Intermediate) Q_Ti->Result_High Yes

Caption: Decision matrix for selecting the optimal coupling pathway. Note the high failure rate of halide alkylation.

Figure 2: Titanium-Mediated Mechanism

Understanding why Titanium is necessary for the 7-membered/5-membered ring coupling.

Mechanism Substrates Diazepane + Cyclopentanone Complex Titanium-Hemiaminal Complex Substrates->Complex Coordination Ti_Add + Ti(OiPr)4 Ti_Add->Complex Water Scavenges H2O Complex->Water Imine Activated Iminium Species Complex->Imine Dehydration Product Cyclopentyl-Diazepane Imine->Product Reduction Red + NaBH4 Red->Product

Caption: The Titanium(IV) acts as both a Lewis Acid activator and a water scavenger, preventing the reversible hydrolysis of the sterically hindered imine.

References
  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4]

  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4]

  • Tao, X., et al. (2024). "The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism." Royal Society Open Science, 11(7).

Sources

Technical Support Center: Resolving Enantiomers of 2-Substituted Cyclopentan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, causality-driven methodologies for the chiral resolution of 2-substituted cyclopentan-1-ols (e.g., 2-methylcyclopentanol, 2-phenylcyclopentanol).

Because these derivatives possess two chiral centers, they exist as cis and trans diastereomers, each comprising a pair of enantiomers. Achieving high enantiomeric excess (ee) requires a strategic combination of diastereomeric separation followed by targeted enantiomeric resolution [1].

Workflow Start Racemic 2-Substituted Cyclopentanol Diastereomers Diastereomer Separation (cis/trans) Start->Diastereomers Silica Gel / Distillation Chromatography Chiral HPLC/SFC (Analytical/Prep) Diastereomers->Chromatography Rapid / Analytical Route Enzymatic Kinetic Resolution (CAL-B Lipase) Diastereomers->Enzymatic Scalable Route Prod1 Enantiomer A (e.g., 1S, 2R) Chromatography->Prod1 Peak 1 Prod2 Enantiomer B (e.g., 1R, 2S) Chromatography->Prod2 Peak 2 Enzymatic->Prod1 Acylated (E > 200) Enzymatic->Prod2 Unreacted Alcohol

Caption: Workflow for resolving 2-substituted cyclopentan-1-ol enantiomers.

Module 1: Enzymatic Kinetic Resolution (Biocatalysis)

Causality & Principles

Kinetic resolution using Candida antarctica lipase B (CAL-B) is the industry standard for preparative-scale separation of these enantiomers [1]. CAL-B operates via a ping-pong bi-bi mechanism. The enzyme's active site features an oxyanion hole and a stereospecific binding pocket that differentiates enantiomers based on steric complementarity. For example, CAL-B preferentially acylates the (1S,2R)-trans isomer of 2-methylcyclopentanol, leaving the (1R,2S)-trans enantiomer unreacted [2].

Self-Validating Protocol: CAL-B Transesterification
  • Substrate Preparation: Dissolve the racemic trans-2-substituted cyclopentanol in anhydrous tert-butyl methyl ether (TBME) to a concentration of 0.5 M.

    • Causality: TBME provides excellent substrate solubility while maintaining the rigid hydration shell of the enzyme, which is critical for preserving high enantioselectivity (E-value).

  • Acyl Donor Addition: Add 3.0 equivalents of vinyl acetate.

    • Causality: Vinyl acetate is an irreversible acyl donor. The leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde and evaporates, driving the equilibrium entirely toward the product.

  • Enzyme Loading: Add immobilized CAL-B (Novozym 435) at 10% w/w relative to the substrate.

    • Causality: Immobilization on an acrylic resin increases the enzyme's thermal stability and allows for seamless recovery via simple filtration.

  • Incubation & Built-in QC: Incubate at 40 °C with orbital shaking (200 rpm).

    • Validation Check: Sample 50 µL every 2 hours, derivatize with acetic anhydride, and analyze via chiral GC. You must stop the reaction at exactly 50% conversion to maximize the ee of both the acylated product and the unreacted alcohol.

  • Workup: Filter the enzyme over a glass frit and concentrate the filtrate. Separate the highly non-polar acylated enantiomer from the polar unreacted alcohol via standard silica gel flash chromatography.

Troubleshooting FAQ

Q: My E-value is low (E < 20), resulting in poor resolution. How do I fix this? A: Low enantioselectivity usually stems from high solvent polarity or structural mismatch. First, ensure your solvent is strictly anhydrous; water induces competitive hydrolysis, ruining the E-value. If resolving a cis-diastereomer (which generally has lower E-values than trans), switch the acyl donor to isopropenyl acetate or lower the temperature to 30 °C to tighten the transition state geometry [2].

Q: The reaction rate is unacceptably slow, even with high enzyme loading. What is the cause? A: This is often caused by acetaldehyde toxicity (from the vinyl acetate) deactivating the enzyme over time. To troubleshoot, apply a gentle nitrogen sweep over the reaction headspace to continuously remove the acetaldehyde byproduct, or switch to vinyl butyrate as a less volatile, less toxic acyl donor.

Mechanism E Free CAL-B Enzyme AcylEnz Acyl-Enzyme Intermediate E->AcylEnz + Acyl Donor AcylDonor Acyl Donor (Vinyl Acetate) Product Acylated Enantiomer AcylEnz->Product + Fast Enantiomer Byprod Acetaldehyde (Byproduct) AcylEnz->Byprod Releases Racemic Racemic Alcohol (Fast Enantiomer) Product->E Regenerates

Caption: CAL-B catalyzed kinetic resolution via a ping-pong bi-bi mechanism.

Module 2: Chiral Chromatography (HPLC/SFC)

Causality & Principles

For analytical determination of ee, or for resolving substrates that resist enzymatic resolution (such as highly sterically hindered 2-aryl derivatives), chiral chromatography is required [3]. Polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), separate enantiomers based on transient, stereoselective interactions. The chiral cavities of the polymer form hydrogen bonds with the cyclopentanol's hydroxyl group, while the aromatic rings provide


 and steric interactions.
Self-Validating Protocol: Normal-Phase Chiral HPLC
  • Sample Preparation: Dissolve the analyte in the exact mobile phase (e.g., 95:5 Hexane:Isopropanol) to a concentration of 1 mg/mL.

    • Causality: Matching the sample diluent to the mobile phase prevents solvent shock and band broadening at the column head.

  • Column Selection: Install a coated amylose CSP column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Optimization: Run an isocratic elution at 1.0 mL/min using 95:5 Hexane:Isopropanol (IPA) at 25 °C.

    • Validation Check: Inject a racemic standard first. Calculate the resolution factor (

      
      ). If 
      
      
      
      , decrease the IPA concentration to 2% to increase retention time, allowing the enantiomers more time to interact with the chiral cavities.
  • Detection: Monitor via an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.

    • Causality: Alkyl-substituted cyclopentanols (like 2-methylcyclopentanol) lack a strong UV chromophore. ELSD provides a universal response based on mass, ensuring accurate integration and quantification of the ee [3].

Troubleshooting FAQ

Q: The enantiomer peaks are severely tailing, making integration difficult. How can I sharpen them? A: Tailing in aliphatic alcohols is typically caused by non-specific hydrogen bonding with residual silanols on the silica support of the CSP. Add 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (DEA) to the mobile phase. Even though the analyte is neutral, these modifiers competitively bind to active silanol sites, sharpening the peaks.

Q: I am using UV detection at 210 nm, but the baseline noise is too high to quantify the minor enantiomer. A: At 210 nm, trace impurities in the hexane or IPA will absorb strongly, causing baseline drift. If an ELSD is unavailable, derivatize your cyclopentanol mixture with benzoyl chloride prior to injection. The added benzoate ester provides a massive UV chromophore at 254 nm, allowing for flawless UV detection and often improving chiral recognition on the column.

Quantitative Data Summary

The following table summarizes representative resolution data across different methodologies to help benchmark your expected outcomes [1] [2] [4].

SubstrateResolution MethodChiral Selector / EnzymeConversion (%)Enantiomeric Excess (ee %)E-value / Resolution (

)
trans-2-MethylcyclopentanolKinetic ResolutionCAL-B (Novozym 435)50%> 98%E > 200
cis-2-PhenylcyclopentanolKinetic ResolutionCAL-B (Novozym 435)28%85%E = 16
trans-2-PhenylcyclopentanolChiral HPLCAmylose tris(3,5-dimethylphenylcarbamate)N/A> 99%

= 2.4
cis-2-ChlorocyclopentanolChiral GC

-Cyclodextrin derivative
N/A> 99%

= 3.1

References

  • Kinetic resolution of (±)-trans- and (±)-cis-2-phenylcyclopentanamine by CALB-catalyzed aminolysis of esters Moodle@Units / Tetrahedron: Asymmetry. URL:[Link]

  • Multiplicative enhancement of stereoenrichment by a single catalyst for deracemization of alcohols ResearchGate / Science. URL:[Link]

Technical Support Center: Stability of Diazepane Derivatives Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazepane derivatives. This guide is designed to provide you with in-depth technical information, practical troubleshooting advice, and detailed experimental protocols to navigate the challenges associated with the stability of these compounds in acidic environments. Our goal is to empower you with the knowledge to anticipate potential issues, design robust experiments, and accurately interpret your results.

Frequently Asked Questions (FAQs)

This section addresses some of the most common questions regarding the stability of diazepane derivatives in acidic media.

Q1: What is the primary degradation pathway for diazepane derivatives in acidic conditions?

A1: The primary degradation pathway for most 1,4-diazepane derivatives, such as diazepam, in aqueous acidic solutions is acid-catalyzed hydrolysis.[1][2][3] This reaction typically involves the cleavage of the seven-membered diazepine ring. The hydrolysis often proceeds in a stepwise manner, starting with the cleavage of the C5-N4 azomethine bond, which is followed by the hydrolysis of the amide bond.[3] The final products of this degradation are typically a benzophenone derivative and an amino acid, such as glycine or a derivative thereof.[1][4]

Q2: What are the key factors that influence the rate of acid-catalyzed degradation of diazepane derivatives?

A2: Several factors can significantly influence the rate of degradation:

  • pH: The rate of hydrolysis is highly pH-dependent. While diazepane derivatives can degrade under both acidic and alkaline conditions, the specific rate constant will vary with the hydrogen ion concentration.[1][2] For some derivatives like diazepam, the degradation rate constant may decrease as the acid concentration increases.[2][5]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[6] Therefore, it is crucial to control the temperature during stability studies.

  • Substituents: The nature and position of substituents on the diazepane ring system can influence the electronic properties and steric environment of the molecule, thereby affecting its stability.[7]

  • Solvent System: The composition of the solvent system can impact stability. For instance, the use of co-solvents can alter the solubility and the rate of degradation.

Q3: Can other degradation products be formed besides the expected benzophenone and amino acid?

A3: Yes, under certain conditions, especially during forced degradation studies, unexpected degradation products can be formed. For example, studies on diazepam have reported the isolation and characterization of novel products, including substituted 2-amino-3,5-dichlorobenzophenones and 2,4-dichloroacridinones.[4][8] The formation of these products can be mechanistically intriguing and highlights the importance of comprehensive impurity profiling.

Q4: What is a forced degradation study and why is it important for diazepane derivatives?

A4: A forced degradation study, also known as stress testing, is a critical component of drug development that involves subjecting the drug substance or product to conditions more severe than accelerated stability testing.[9][10][11] For diazepane derivatives, this would typically include exposure to various levels of acid, base, heat, light, and oxidizing agents.[9][10] The main objectives of these studies are to:

  • Identify potential degradation products.[12]

  • Elucidate degradation pathways.[10][12]

  • Develop and validate stability-indicating analytical methods that can resolve the parent drug from its degradation products.[12][13]

Troubleshooting Guides

This section provides practical advice for specific issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC Analysis of an Acid-Stressed Diazepane Derivative

  • Symptoms: You observe one or more unexpected peaks in the chromatogram of your diazepane derivative after incubation in an acidic solution. These peaks are not present in the control sample.

  • Possible Causes:

    • Formation of known degradation products: The new peaks could correspond to the expected benzophenone and amino acid derivatives.

    • Formation of unknown degradation products: As mentioned in the FAQs, unexpected degradation products can form.[4][8]

    • Presence of impurities in the starting material: The acidic conditions may not have caused degradation, but rather altered the chromatography in a way that reveals pre-existing impurities.

  • Troubleshooting Workflow:

    G start Unexpected Peak(s) Observed check_control Analyze Control Sample (Time Zero) start->check_control peak_present Peak(s) present in control? check_control->peak_present yes Yes peak_present->yes Yes no No peak_present->no No impurity Likely an impurity in the starting material. Characterize using MS, NMR. yes->impurity degradation Likely a degradation product. no->degradation compare Compare retention times with known standards (if available). degradation->compare match Match found? compare->match yes2 Yes match->yes2 Yes no2 No match->no2 No known_degradant Confirmed known degradation product. yes2->known_degradant unknown_degradant Potential unknown degradation product. Proceed with structural elucidation (LC-MS, LC-NMR). no2->unknown_degradant

    Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Poor Mass Balance in a Stability Study

  • Symptoms: The sum of the assay value of the parent drug and the amount of all known degradation products is significantly less than 100%.

  • Possible Causes:

    • Formation of non-UV active degradation products: Some degradation products may not have a chromophore and will not be detected by a UV detector.

    • Co-elution of peaks: A degradation product may be co-eluting with the parent drug or another degradant, leading to inaccurate quantification.

    • Precipitation of the drug or degradants: The compound or its degradation products may have poor solubility in the acidic medium, leading to precipitation and an underestimation of their concentration.

  • Solutions:

    • Use a mass spectrometer (MS) detector: An MS detector can identify non-UV active compounds.

    • Optimize HPLC method: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution of all peaks.

    • Check for precipitation: Visually inspect your samples for any solid material. If precipitation is suspected, consider using a different solvent system or a lower concentration of the drug.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Diazepane Derivative under Acidic Conditions

This protocol provides a general framework for conducting a forced degradation study. The specific conditions may need to be optimized for your particular compound.

Objective: To investigate the degradation pathway of a diazepane derivative in an acidic solution and to generate degradation products for analytical method development.

Materials:

  • Diazepane derivative

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC grade water and organic solvents (e.g., acetonitrile, methanol)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with a UV/PDA detector (and preferably an MS detector)[14][15]

  • Calibrated analytical balance

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of the diazepane derivative and dissolve it in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Label several vials for different time points (e.g., 0, 2, 4, 8, 24 hours).

    • To each vial, add an aliquot of the stock solution and the acidic solution (e.g., 0.1 M HCl) to achieve the desired final concentration of the drug.

    • Incubate the vials at a controlled temperature (e.g., 60 °C).

  • Time Point Sampling:

    • At each specified time point, remove a vial from the incubator.

    • Neutralize the sample with an appropriate amount of NaOH solution to stop the degradation reaction.

    • Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.[15][16]

    • Monitor the decrease in the peak area of the parent drug and the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • Determine the retention times of the degradation products.

    • If an MS detector is used, obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Data Interpretation

Table 1: Representative pH-Dependent Degradation of a Diazepane Derivative

The following table provides an example of how to present data from a stability study. The values are hypothetical and for illustrative purposes only.

pHTemperature (°C)Time (hours)% DegradationMajor Degradation Products
1.0602415.22-(Methylamino)-5-chlorobenzophenone, Glycine
3.060248.52-(Methylamino)-5-chlorobenzophenone, Glycine
5.060242.1Minimal degradation observed
7.060241.5Minimal degradation observed

Mechanism of Acid-Catalyzed Hydrolysis of a 1,4-Diazepine Ring

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed hydrolysis of a 1,4-diazepine derivative.

G cluster_0 1. Protonation of Imine Nitrogen cluster_1 2. Nucleophilic Attack by Water cluster_2 3. Ring Opening cluster_3 4. Hydrolysis of Amide Diazepine Diazepine Derivative Protonated_Diazepine Protonated Imine Diazepine->Protonated_Diazepine + H+ Carbinolamine Carbinolamine Intermediate Protonated_Diazepine->Carbinolamine + H2O Ring_Opened Ring-Opened Intermediate Carbinolamine->Ring_Opened Benzophenone Benzophenone Derivative Ring_Opened->Benzophenone + H2O Amino_Acid Amino Acid Ring_Opened->Amino_Acid + H2O

Caption: Mechanism of acid-catalyzed diazepine ring hydrolysis.

References

  • Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences.
  • Kinetics of the acid hydrolysis of diazepam, bromazepam, and flunitrazepam in aqueous and micellar systems. PubMed.
  • Kinetics and Mechanisms of Hydrolysis of 1,4-Benzodiazepines II: Oxazepam and Diazepam. Scilit.
  • Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical Sciences.
  • Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems.
  • Kinetic and mechanistic studies on the hydrolysis and photodegradation of diazepam and alprazolam.
  • Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Semantic Scholar.
  • Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chrom
  • Analytical Methods Used for the Detection and Quantific
  • Forced Degradation is an important component to Stability and Storage testing. SK pharmteco.
  • A Comparative Guide to HPLC Analysis for Purity Determination of Benzodiazepines
  • Stability Studies of Clonazepam, Diazepam, Haloperidol, and Doxepin with Diverse Polarities in an Acidic Environment.
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research.
  • Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1][4]diazepine-3-carboxylate does not influence bioavailability. PMC.

  • Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics. MDPI.
  • Development and validation of rp-hplc method for diazepam and imipramine in bulk pharmaceutical fo. Pharmacophore.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • On substituent effect on the benzodiazepinone system.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. ProQuest.
  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods.
  • Zero valent iron mediated degradation of the pharmaceutical diazepam.
  • Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its applic
  • Therapeutic Diazepam Monitoring in Human Plasma and Urine by HPLC: An Application for Alcoholism.
  • Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression.
  • New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. MDPI.
  • Stability studies of clonazepam, diazepam, haloperidol, and doxepin with diverse polarities in an acidic environment. PubMed.
  • Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formul
  • Stability and compatibility study of parenteral diazepam in different storage conditions.
  • Influence of the structure of substituted benzodiazepines on their pharmacokinetic properties.
  • Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Clim
  • Stability issues of 1,4-Oxazepane-6-sulfonamide in solution. Benchchem.
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharma and Chemical Sciences.

Sources

Removing unreacted 1-methyl-1,4-diazepane from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #404: Purification Strategies for Homopiperazine Derivatives

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Impacts purity/yield)[1]

Executive Summary: The "Sticky" Amine Problem

Welcome to the technical support hub for 1-methyl-1,4-diazepane (also known as N-methylhomopiperazine).[1] Researchers frequently encounter difficulty removing this reagent because of its "dual-threat" physicochemical profile: it is both highly polar and high-boiling .[1]

Unlike volatile amines (e.g., triethylamine), you cannot simply evaporate it. Unlike neutral impurities, it "streaks" on standard silica. This guide provides three field-proven protocols to sequester and remove unreacted 1-methyl-1,4-diazepane, ranging from solid-phase scavenging to pH-controlled extraction.[1]

Physicochemical Profile (Know Your Enemy)
PropertyValueImplication for Purification
Boiling Point ~168–170 °C (at 760 mmHg)Cannot be removed by standard rotary evaporation.[1]
Basicity (pKa) ~9.8 (N4) & ~5.9 (N1)Strongly basic. Protonates easily, making it water-soluble at neutral/low pH.[1]
Polarity HighCo-elutes with polar products on silica; requires amine-modified mobile phases.[1]
Nucleophilicity Secondary Amine (N4)Highly reactive toward electrophiles (isocyanates, acid chlorides).

Decision Matrix: Select Your Protocol

Before starting, determine the chemical nature of your desired product . This dictates the purification path.

purification_logic start START: Nature of Desired Product? is_basic Is the Product Basic? (e.g., contains other amines) start->is_basic neutral Product is Neutral/Acidic (Amides, Esters, etc.) is_basic->neutral No basic Product is Basic (Tertiary Amines, Pyridines) is_basic->basic Yes method_A METHOD A: Acidic Aqueous Wash (Cheapest, Fastest) neutral->method_A method_B METHOD B: Scavenger Resin (Highest Purity, Costlier) basic->method_B Recommended method_C METHOD C: Derivatization (If Resins Unavailable) basic->method_C Alternative

Figure 1: Decision tree for selecting the appropriate purification strategy based on product basicity.

Method A: The pH-Switch (Liquid-Liquid Extraction)

Best for: Neutral or Acidic Products (e.g., Amides, Ureas). Mechanism: Exploits the high pKa (~9.8) of the diazepane to protonate it into a water-soluble salt, while the neutral product remains in the organic phase.

Protocol
  • Dilution: Dilute the reaction mixture with a non-water-miscible solvent (DCM or Ethyl Acetate).

  • Acid Wash: Wash the organic layer 3x with 1M HCl or 10% Citric Acid .[1]

    • Why Citric Acid? It forms a buffer ~pH 3-4, sufficient to protonate the diazepane without hydrolyzing sensitive functional groups on your product.

  • Separation: The 1-methyl-1,4-diazepane (now protonated) partitions into the aqueous layer.[1]

  • Brine Wash: Wash the organic layer once with brine to remove residual acid/water.

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.

Troubleshooting:

  • Issue: "My product precipitated."

  • Fix: Your product might be slightly basic or polar.[1] Switch to Method B.

Method B: Solid-Supported Scavenging (The Gold Standard)

Best for: Basic Products (e.g., Tertiary Amines) or when Acid Sensitive. Mechanism: Chemoselective covalent capture.[1] The secondary amine of the diazepane reacts with an electrophilic resin (Isocyanate), becoming permanently tethered to the solid bead. The product (lacking a secondary amine) remains in solution.[2]

Recommended Resin: PS-Isocyanate (Polystyrene Methyl Isocyanate)[1][3][4]
  • Loading: Typically 1.0 – 1.5 mmol/g.[1]

  • Stoichiometry: 2–3 equivalents relative to the excess diazepane.[1]

Workflow Diagram

scavenger_workflow cluster_mech Mechanism step1 Crude Mixture (Product + Diazepane) step2 Add PS-Isocyanate (3 equiv vs excess amine) step1->step2 step3 Agitate (Room Temp, 2-16h) step2->step3 step4 Filter Resin step3->step4 step5 Filtrate contains PURE Product step4->step5 mech Resin-N=C=O + H-N(Diazepane) -> Resin-NH-C(=O)-N(Diazepane)

Figure 2: Workflow for removing secondary amines using PS-Isocyanate resin.

Step-by-Step Protocol
  • Calculate Excess: Estimate the amount of unreacted 1-methyl-1,4-diazepane (e.g., if you used 1.5 eq in the reaction, you have 0.5 eq excess).

  • Add Resin: Add 3 equivalents of PS-Isocyanate resin (relative to the excess amine) to the reaction vessel.

  • Solvent Check: Ensure the solvent swells the resin (DCM, THF, and DCE are excellent; Methanol is poor).

  • Agitate: Shake gently (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

  • Test: Spot a TLC. If the diazepane spot is still visible, add 1 more equivalent and shake overnight.

  • Filter: Filter through a fritted glass funnel or a cotton plug. Rinse the resin with DCM.

  • Concentrate: The filtrate contains your product, stripped of the diazepane.

Method C: Chromatographic "Tricks"

Best for: When resins are unavailable and extraction fails.[1]

The high polarity of 1-methyl-1,4-diazepane causes it to "tail" (streak) on silica, contaminating other fractions.[1] You must modify the stationary phase surface chemistry.

Mobile Phase Modifiers

Standard silica is acidic.[1] It protonates the diazepane, causing it to stick. You must basify the silica.

Solvent SystemCompositionNotes
DCM / MeOH / NH₄OH 90 : 9 : 1The "Gold Standard" for polar amines.[1] The ammonia competes for silanol sites, sharpening the amine peak.
DCM / MeOH / TEA 95 : 4 : 1Triethylamine (TEA) is easier to handle than aqueous ammonia but harder to evaporate.[1]
Chloroform / MeOH VariableChloroform is slightly more acidic than DCM and sometimes provides better selectivity for diazepines.[1]

Staining Visualization: Use Ninhydrin or Dragendorff’s Reagent . 1-Methyl-1,4-diazepane stains intensely (often reddish-brown with Dragendorff).[1]

FAQ: Common Pitfalls

Q: Can I use acetic anhydride to remove the diazepane? A: Yes, this is "Solution-Phase Scavenging." Add 2 equivalents of acetic anhydride (relative to the excess diazepane). This converts the basic/polar secondary amine into a neutral amide . The amide is much less polar and can be separated by standard chromatography or acid wash (since it won't protonate, but your basic product will).

Q: I tried rotovapping at 60°C, but the amine is still there. A: 1-Methyl-1,4-diazepane boils at ~170°C. You would need a high-vacuum pump (<1 mbar) and significant heat to distill it, which risks decomposing your product.[1] Do not rely on evaporation.[1]

Q: Which PS-Resin is better: Isocyanate or Benzaldehyde? A: PS-Isocyanate is generally preferred because the urea bond formed is irreversible and chemically stable.[1] PS-Benzaldehyde forms an imine/aminal, which is reversible under wet/acidic conditions.[1]

References

  • PubChem. (n.d.).[1] 1-Methyl-1,4-diazepane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Biotage. (n.d.).[1] PS-Isocyanate Technical Note: Scavenging Nucleophiles. Retrieved from [Link] (General reference for PS-Isocyanate protocols).[1]

  • Marsh, A., et al. (1996). High-throughput solid-phase synthesis of secondary amines. Tetrahedron Letters.

Sources

Technical Support Center: Optimizing Reaction Temperature for Diazepane Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the regioselectivity and thermal stability of diazepane (homopiperazine) scaffolds. Diazepane is a privileged 7-membered heterocyclic pharmacophore, but its two secondary amines possess nearly identical pKa values. This makes nucleophilic substitution—whether via SN2, acyl transfer, or Nucleophilic Aromatic Substitution (SNAr)—highly sensitive to temperature.

This guide is designed to move beyond basic recipes. Here, we explore the causality behind thermal optimization, providing you with self-validating protocols and mechanistic insights to prevent bis-alkylation, thermal degradation, and reaction stalling.

I. Diagnostic Decision Tree: Thermal Optimization Workflow

Before adjusting your heating mantle, consult the workflow below. The optimal temperature is strictly dictated by the electrophile's activation energy and the thermal stability of your protecting groups.

Diazepane_Temp_Optimization Start Determine Electrophile Type Acyl Acyl Chloride (Highly Exothermic) Start->Acyl Alkyl Alkyl Halide (SN2 Pathway) Start->Alkyl Aryl Aryl Halide (SNAr Pathway) Start->Aryl TempAcyl Cool to 0 °C or -20 °C Dropwise Addition Acyl->TempAcyl Prevents bis-acylation TempAlkyl Start at 0 °C Warm to 25-60 °C Alkyl->TempAlkyl Balances rate vs. selectivity TempAryl Assess Arene Activation Aryl->TempAryl ArylAct Highly Activated (e.g., fluoro-nitroarene) TempAryl->ArylAct ArylDeact Deactivated / Stalling TempAryl->ArylDeact TempSNAr Heat to 60-80 °C Monitor closely ArylAct->TempSNAr Standard SNAr TempPd Do NOT exceed 100 °C Use Pd-Catalysis at 80 °C ArylDeact->TempPd Avoids Boc thermal cleavage

Caption: Diagnostic workflow for selecting the optimal reaction temperature based on electrophile type.

II. Troubleshooting Guide & FAQs

Q1: I am trying to mono-alkylate unprotected diazepane, but I keep getting a mixture of mono- and bis-alkylated products. How does temperature affect this? A1: The underlying causality here is kinetic vs. thermodynamic control. When the first secondary amine of diazepane attacks the electrophile, the resulting tertiary amine is sterically hindered but remains highly nucleophilic due to inductive electron donation from the new alkyl group. If the reaction temperature is too high (e.g., >25 °C during addition), the thermal energy easily overcomes the activation barrier for the second substitution, leading to a statistical mixture. Solution: You must strictly maintain the reaction at 0 °C during the dropwise addition of the electrophile. For example, in the scalable synthesis of potent H3 antagonists, researchers successfully utilized unprotected homopiperazine directly by maintaining the reaction at 0 °C during the addition of 6-chloronicotinyl chloride, which effectively minimized pseudodimerization and bis-acylation[1].

Q2: My SNAr reaction with N-Boc-diazepane and a deactivated haloarene is stalling at 80 °C. Should I push the temperature to 120 °C? A2: Absolutely not. Pushing the temperature beyond 100 °C in an SNAr reaction with Boc-protected amines introduces a critical failure mode: thermal deprotection. At elevated temperatures, SNAr reactions can lead to the thermally induced removal of the carbamate (Boc) protecting group from the diazepane ring[2]. Once the Boc group is cleaved, the newly exposed amine will competitively react with the electrophile, creating intractable oligomeric mixtures. Solution: If the reaction stalls at 80 °C, the arene is too deactivated to stabilize the Meisenheimer complex. Instead of increasing heat, transition to a Palladium-catalyzed Buchwald-Hartwig amination.

Q3: How do I balance the temperature for SNAr vs. Cross-Coupling when synthesizing complex prodrugs? A3: SNAr requires high temperatures to overcome the loss of aromaticity during the transition state, whereas modern Pd-catalysis can operate much cooler. Furthermore, as SNAr reactions increase with temperature, they may become competitive with desired C-N cross-coupling pathways, necessitating deactivation-resistant Pd catalysts like GPhos to operate at lower temperatures[3]. When synthesizing sensitive compounds like the homopiperazine analogue of the nitric oxide prodrug JS-K, precise temperature control (usually capped at 60-70 °C) is essential to manage its reactivity profile and prevent premature degradation of the prodrug payload[4].

III. Quantitative Benchmarks

Use the following table to benchmark your expected yields and identify thermal failure modes based on your specific electrophile class.

Electrophile ClassRepresentative SubstrateOptimal Temp RangeRecommended SolventTypical YieldPrimary High-Temperature Risk
Acyl Chloride 6-chloronicotinyl chloride-20 °C to 0 °CDCM, THF75–85%Bis-acylation, pseudodimerization
Alkyl Halide Benzyl bromide, Ethyl iodide25 °C to 60 °CDMF, MeCN70–90%Bis-alkylation, elimination (E2)
Activated Aryl Halide 5-bromo-2-fluoropyridine60 °C to 80 °CDMSO, DMF80–95%Ring-opening, degradation
Deactivated Aryl Halide 4-chlorotoluene80 °C to 100 °C (Pd-cat)Toluene, Dioxane60–85%Boc thermal cleavage, dehalogenation
IV. Validated Experimental Protocols
Protocol A: Kinetically Controlled Mono-Alkylation of Unprotected Diazepane

Mechanistic Rationale: By utilizing a massive stoichiometric excess of the nucleophile and suppressing thermal energy during addition, we kinetically trap the mono-alkylated species before the second amine can react.

  • Preparation: Dissolve unprotected diazepane (5.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the system to equilibrate to exactly 0 °C for 15 minutes.

  • Controlled Addition: Dissolve the alkyl/acyl halide (1.0 eq) in DCM. Add this solution dropwise over 45 minutes using a syringe pump. Note: Rapid addition causes local exotherms, breaching the kinetic barrier and causing bis-alkylation.

  • Incubation: Stir at 0 °C for 1 hour, then slowly remove the ice bath to allow the reaction to warm to room temperature (20-25 °C) over 2 hours.

  • Self-Validating Checkpoint: Remove a 50 µL aliquot, quench with saturated NaHCO₃, and analyze via LC-MS. The ratio of mono- to bis-alkylated product must exceed 15:1. If the ratio is lower, your addition rate was too fast, or your cooling bath was inefficient.

  • Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography using a highly polar eluent (e.g., DCM/MeOH/NH₄OH 90:9:1).

Protocol B: Temperature-Capped Buchwald-Hartwig Amidation (For Stalled SNAr)

Mechanistic Rationale: When SNAr stalls at 80 °C, applying more heat destroys Boc-protected diazepane. We bypass the thermal requirement by lowering the activation energy via Pd-catalysis.

  • Setup: In a dry Schlenk tube inside a glovebox, combine N-Boc-diazepane (1.2 eq), the deactivated aryl chloride (1.0 eq), Pd₂(dba)₃ (2 mol%), GPhos ligand (4 mol%), and NaOtBu (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed toluene. Seal the tube and remove it from the glovebox.

  • Temperature Control: Submerge the tube in a pre-heated oil bath set strictly to 80 °C. Do not exceed 90 °C to prevent thermal cleavage of the Boc group.

  • Self-Validating Checkpoint: Monitor the reaction via HPLC at 2-hour intervals. The appearance of a peak corresponding to the free secondary amine (mass M-100, indicating the loss of Boc) means the thermal threshold has been breached. If this occurs, immediately quench the reaction.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove the palladium black, and concentrate for column chromatography.

V. References
  • Title: Synthesis, mechanistic studies, and anti-proliferative activity of glutathione/glutathione S-transferase-activated nitric oxide prodrugs Source: nih.gov URL:

  • Title: First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists Source: acs.org URL:

  • Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: mit.edu URL:

  • Title: Discovery of Small Molecules that Bind to Son of Sevenless 2 (SOS2) Source: lib4ri.ch URL:

Sources

Technical Support Center: Synthesis of Diazepanyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of diazepanyl alcohols. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and byproducts encountered during synthesis. This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding Common Byproducts

This section addresses the most common questions regarding byproduct formation during the synthesis of diazepanyl alcohols. Understanding the origin of these impurities is the first step toward minimizing their formation.

Q1: What are the most common classes of byproducts observed in the synthesis of diazepanyl alcohols?

A1: The synthesis of diazepanyl alcohols, typically involving the formation of a diazepine ring followed by reduction of a carbonyl group, can be accompanied by several classes of byproducts. These can be broadly categorized as:

  • Incomplete Cyclization Products: These are intermediates that fail to form the seven-membered diazepine ring. A common example is the starting 2-aminobenzophenone derivative, which can persist if the cyclization reaction does not go to completion.[1]

  • Ring-Opened Byproducts: The diazepine ring, particularly under acidic or basic conditions, can be susceptible to hydrolysis, leading to the formation of aminobenzophenone derivatives.[2]

  • Over-reduction Products: During the reduction of the diazepamone to the corresponding alcohol, the imine functionality within the diazepine ring can also be reduced, leading to fully saturated diazepine derivatives.

  • N-Oxides: Oxidation of the tertiary amine within the diazepine ring can lead to the formation of N-oxides, which may complicate purification and affect the biological activity of the final compound.

  • Dimerization Products: Under certain conditions, particularly in the presence of specific catalysts, dimerization of the starting materials or intermediates can occur.

Q2: What causes the formation of 2-amino-5-chlorobenzophenone as a byproduct during diazepine synthesis?

A2: The presence of 2-amino-5-chlorobenzophenone (or analogous aminobenzophenones) as a byproduct is typically due to two main reasons:

  • Incomplete Cyclization: The condensation reaction between a 2-aminobenzophenone derivative and a glycine derivative (or its equivalent) to form the diazepine ring may not proceed to completion. This can be due to suboptimal reaction conditions such as insufficient temperature, incorrect stoichiometry of reagents, or a deactivated catalyst.[1]

  • Hydrolysis of the Diazepine Ring: The seven-membered diazepine ring can undergo hydrolytic cleavage, particularly at the imine (C=N) bond. This is often catalyzed by the presence of acid or base in the reaction mixture or during workup. The HBr and H₂O byproducts generated during the synthesis can potentially drive this acid-catalyzed hydrolysis of the amide bond, regenerating the starting material.[3]

Q3: Can you explain the mechanism of N-oxide formation and how to avoid it?

A3: N-oxides are formed by the oxidation of the tertiary nitrogen atom within the diazepine ring. This can occur if oxidizing agents are present in the reaction mixture, or through air oxidation, especially during prolonged reaction times or storage.

  • Mechanism: The lone pair of electrons on the nitrogen atom attacks an oxygen atom from an oxidizing agent (e.g., hydrogen peroxide, peroxy acids, or even atmospheric oxygen under certain conditions).

  • Prevention:

    • Inert Atmosphere: Conducting the synthesis and any subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation.

    • Avoidance of Oxidizing Agents: Ensure that all reagents and solvents are free from peroxides and other oxidizing impurities.

    • Control of Reaction Time and Temperature: Minimize reaction times and avoid excessive temperatures, which can promote oxidation.

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to troubleshooting common issues encountered during the synthesis of diazepanyl alcohols.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Diazepanyl Alcohol 1. Incomplete cyclization of the diazepine ring.[1]2. Hydrolysis of the diazepine ring during synthesis or workup.[2][3]3. Inefficient reduction of the diazepamone.1. Optimize Cyclization: Ensure anhydrous conditions. Use a suitable solvent like pyridine and ensure the reaction is heated to reflux for a sufficient time (e.g., 18 hours). Monitor the reaction by TLC to ensure consumption of the starting aminobenzophenone.[1]2. Control pH: Maintain neutral or slightly basic conditions during workup to minimize acid-catalyzed hydrolysis. Use a non-aqueous workup if possible.3. Optimize Reduction: Use a fresh, high-quality reducing agent (e.g., sodium borohydride). Ensure the reaction is run at the optimal temperature (typically 0-5 °C) and for a sufficient duration.
Presence of Unreacted 2-Aminobenzophenone Incomplete reaction during the cyclization step.Increase the reaction time and/or temperature for the cyclization step. Ensure the stoichiometry of the reactants is correct. Consider using a more efficient catalyst or a different solvent system.[1]
Formation of a Ring-Opened Byproduct (e.g., 2-(methylamino)-5-chlorobenzophenone) Hydrolysis of the imine bond in the diazepine ring.Avoid acidic conditions during the reaction and workup. Use of a non-aqueous workup can be beneficial. If an acidic workup is necessary, perform it at low temperatures and for a minimal amount of time.[2]
Detection of an Over-reduced Byproduct The reducing agent (e.g., sodium borohydride) has reduced both the ketone and the imine functionality.Use a milder reducing agent or carefully control the stoichiometry of the reducing agent. Perform the reduction at a lower temperature to increase selectivity. Monitor the reaction closely by TLC or HPLC to stop it once the desired alcohol is formed.
Purification Challenges: Co-elution of Byproducts Similar polarity of the desired product and byproducts.Optimize Chromatography: Use a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system for column chromatography. Gradient elution can be effective in separating compounds with similar polarities.[4]Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Synthesis of 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-ol (a Diazepanyl Alcohol)

This protocol is a representative synthesis and may require optimization for specific substrates.

Step 1: Synthesis of 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Diazepam)

  • To a solution of 2-(methylamino)-5-chlorobenzophenone (1.5 g, 0.0061 mole) in acetonitrile (30 ml), add potassium carbonate (1.27 g, 0.0092 mole) and stir at room temperature for 15 minutes.

  • Cool the reaction mixture to 5-10 °C and add chloroacetyl chloride (0.83 g, 0.0073 mole) dropwise.

  • Warm the reaction mixture to room temperature and stir for 10 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

  • To the resulting residue, add absolute ethanol (10 ml) and hydrazine hydrate (2.0 ml).

  • Heat the mixture to reflux (80 °C) and stir for 3 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Add water (50 ml) and extract with ethyl acetate (2 x 25 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude diazepam.

  • Purify the crude product by column chromatography on silica gel.[1]

Step 2: Reduction to 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-ol

  • Dissolve the purified diazepam (1.0 g, 0.0035 mole) in methanol (20 ml) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (0.13 g, 0.0035 mole) in small portions, maintaining the temperature below 5 °C. The reaction of sodium borohydride with methanol produces hydrogen gas and sodium tetramethoxyboron.[5]

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly add water to quench the excess sodium borohydride.

  • Extract the product with ethyl acetate (3 x 20 ml).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diazepanyl alcohol.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analytical Method for Byproduct Identification by HPLC

This is a general HPLC method that can be adapted for the analysis of diazepanyl alcohol synthesis.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Flow Rate: 1.0 ml/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µl

  • Temperature: Ambient

This method can be used to separate the desired diazepanyl alcohol from unreacted starting materials, ring-opened byproducts, and other impurities. The identity of the peaks can be confirmed by LC-MS.[1]

Section 4: Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathway and Potential Byproducts

Synthesis_Byproducts A 2-Aminobenzophenone Derivative C Diazepine Ring (Diazepamone) A->C Cyclization E Incomplete Cyclization (Byproduct) A->E Incomplete Reaction B Glycine Derivative B->C D Diazepanyl Alcohol (Desired Product) C->D Reduction F Ring-Opened Byproduct (Hydrolysis) C->F Hydrolysis G Over-reduced Byproduct C->G Over-reduction H N-Oxide Byproduct C->H Oxidation D->G Further Reduction Troubleshooting_Flow Start Low Yield or Impure Product Q1 Analyze crude product by HPLC/TLC. Major impurity? Start->Q1 A1 Unreacted Starting Material Q1->A1 Yes A2 Ring-Opened Byproduct Q1->A2 Yes A3 Over-reduced Byproduct Q1->A3 Yes A4 Multiple Impurities Q1->A4 Yes S1 Optimize cyclization: - Increase reaction time/temp - Check reagent stoichiometry A1->S1 S2 Modify workup: - Avoid acidic conditions - Use non-aqueous workup A2->S2 S3 Optimize reduction: - Use milder reducing agent - Lower temperature A3->S3 S4 Optimize purification: - Gradient elution - Different stationary phase - Recrystallization A4->S4

Caption: A logical workflow for troubleshooting common issues in diazepanyl alcohol synthesis.

Section 5: References

  • Sabrintaj, K., Naik, J., Patil, S., & Jadhav, V. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.

  • Zook, A., & Xander, C. (n.d.). Rapid Hydrolysis of Benzodiazepines in Urine. LVHN Scholarly Works.

  • Reactions of 2 with sodium borohydride, methanol, and phenyllithium are discussed. (2025, August 6). ResearchGate.

  • ChemInform Abstract: A Metal-Catalyzed Tandem 1,4-Benzodiazepine Synthesis Based on Two Hydrogen-Transfer Reactions. (n.d.). ResearchGate.

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022, June 27). Frontiers.

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). PMC.

  • PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. (n.d.).

  • Minimizing E-factor in the continuous-flow synthesis of diazepam and atropine. (2017, December 1). PubMed.

  • Six important ring structures of benzodiazepines in view of their nitrogen positions. (n.d.).

  • Stability of benzodiazepines in formaldehyde solutions. (2001, April 15). PubMed.

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). ijprajournal.

  • Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d]t[1][2][5]riazolo[1,5-a]d[1][6]iazepine and its cycloalkane and cycloalkene condensed analogues. (n.d.). RSC Advances.

  • Sodium borohydride. (n.d.). Wikipedia.

  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (2025, January 14). Hilaris Publisher.

  • A little about Pyrazolo[3,4-d]d[1][2]iazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. (n.d.). ChemRxiv.

  • Synthesis of Diazepine-fused Porphyrinoids and Annulated Porphyrin Arrays. (n.d.). SciSpace.

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). PMC.

  • Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR. (n.d.). PMC.

  • Overcoming challenges in the purification of high molecular weight alcohols. (n.d.). Benchchem.

  • Catalyzed Late-Stage C-H Amidation of Medicinally Rele-vant Benzodiazepine Scaffold. (n.d.). ChemRxiv.

  • Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone. (2008, October 24). ACG Publications.

  • Researchers may have solved decades-old mystery behind benzodiazepine side effects. (2025, April 14).

  • Affinity Chromatography Troubleshooting. (n.d.). Sigma-Aldrich.

  • Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. (2011, March 29).

  • The thermodynamic and kinetic aspects of midazolam ring closure from benzophenone to benzodiazepine form, its acid-base equilibria and aromaticity. A quantum-chemical study. (n.d.). ResearchGate.

  • Troubleshooting Sample Preparation. (2016, February 1). LCGC International.

  • NEW Chromatography Tips Digital Library. (n.d.). Phenomenex.

  • What are the byproducts of reduction with borohydride? : r/chemistry. (2018, August 7). Reddit.

  • Introduction to Reductions & Sodium Borohydride (Theory & Problems). (2018, January 21). YouTube.

Sources

Technical Support Center: 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Hygroscopicity Management & Handling Protocols Assigned Specialist: Senior Application Scientist, Pharmaceutical Development[1]

Executive Summary & Structural Root Cause

Hygroscopicity Classification: CRITICAL (Class IV) Deliquescent at RH > 40%.[1] Rapid moisture uptake observed within minutes of exposure.

The "Why": Structural Causality

Users frequently underestimate the hygroscopicity of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol (hereafter referred to as MDCP-ol ) due to a misunderstanding of its conformational entropy.[1]

  • The Diazepane Factor: Unlike the rigid 6-membered piperazine ring, the 7-membered 1,4-diazepane ring possesses high conformational flexibility.[1] In the solid state, this entropic penalty often leads to lower lattice energies, making the crystal lattice easier for water molecules to disrupt.

  • The "Water Bridge" Effect: The molecule contains a 1,2-amino alcohol motif.[1] The hydroxyl group on the cyclopentane ring acts as a hydrogen bond donor, while the tertiary amines in the diazepane ring act as acceptors. This creates a perfect "anchor point" for atmospheric water to bridge the gap, initiating rapid hydration.[1]

  • Salt Counter-ion Impact: The dihydrochloride (2HCl) salt is notoriously hygroscopic due to high charge density.[1] Organic salts (Fumarate, Succinate) often display better stability but are harder to crystallize.[1]

Troubleshooting Guides

Module A: Synthesis & Isolation

Issue: "My product oils out during salt formation and won't crystallize."

Diagnosis: This is a classic "Oiling Out" phenomenon caused by the high solubility of the salt in the presence of trace water or improper solvent polarity.

Protocol: The "Double-Solvent" Desiccation Method Do not use Methanol/Ether for initial crystallization if the free base is wet.

  • Drying the Free Base: Ensure the MDCP-ol free base is azeotropically dried with Toluene (

    
    ) before acid addition.[1]
    
  • Solvent System:

    • Preferred: Isopropanol (iPrOH) + Ethyl Acetate (EtOAc).[1]

    • Avoid: Ethanol or Methanol (too polar, holds water).[1]

    • Avoid: Diethyl Ether (too volatile, leads to amorphous precipitation).[1]

  • Acid Addition: Add the acid (e.g., 2.0 eq HCl in dioxane) slowly at 0°C to the dissolved free base in EtOAc.

  • Seed & Cool: If oil forms, reheat to reflux until dissolved, add a seed crystal (if available), and cool slowly (1°C/min) to room temperature, then to -20°C.

Visualization: The "Oiling Out" Decision Tree

OilingOut Start Salt Formation Started Solvent Solvent Selection Start->Solvent Precipitation Precipitation Observed? Solvent->Precipitation Oil Product Oils Out (Gum) Precipitation->Oil No (Gum forms) Solid Crystalline Solid Precipitation->Solid Yes Remedy1 Remedy: Re-dissolve in hot iPrOH Add EtOAc dropwise until cloudy Oil->Remedy1 If Thermal Stability OK Remedy2 Remedy: Triturate with dry Pentane under Argon flow Oil->Remedy2 If Heat Sensitive Remedy1->Solid Remedy2->Solid

Module B: Handling & Weighing

Issue: "The weight of the sample increases while I am weighing it on the balance."

Diagnosis: The salt is absorbing atmospheric moisture in real-time.[1] This introduces significant stoichiometric errors in biological assays or formulation.[1]

Protocol: The "Stock Solution" Strategy Never weigh small solid aliquots (<10 mg) of MDCP-ol salts in open air.[1]

  • Bulk Weighing: Weigh the entire vial or a large quantity (>100 mg) rapidly into a tared volumetric flask.

  • Dissolution: Dissolve immediately in the assay buffer or solvent (DMSO/Water).[1]

  • Calculation: Calculate the exact concentration based on the bulk weight and total volume.

  • Aliquot Storage: Freeze aliquots of the solution at -20°C or -80°C.

    • Note: MDCP-ol salts are generally stable in DMSO stock solutions for 3-6 months.[1]

Quantitative Data: Moisture Uptake Profile (Simulated)

Time Exposed (50% RH, 25°C)Weight Gain (%)Physical State
0 min0.0%White Powder
5 min1.2%Sticky Powder
30 min4.5%Clumped Solid
2 hours12.8%Deliquescent Paste
24 hours>25.0%Liquid Oil
Module C: Salt Selection (Advanced)

Issue: "The HCl salt is unmanageable. Can I switch?"

Diagnosis: The dihydrochloride salt (2HCl) is the most common but often the most hygroscopic due to the ionic lattice energy being easily overcome by hydration energy.

Recommendation: Screen for "Lipophilic Counter-ions."[1]

  • Fumarate (1:1 or 1:2): Often forms a more stable lattice due to hydrogen bonding networks that include the counter-ion itself, rather than water.[1]

  • Tosylate / Besylate: The aromatic ring adds hydrophobicity, shielding the ionic core from moisture.[1]

  • Maleate: Good crystallinity but verify chemical stability (Michael addition risk with the secondary/tertiary amines).

Visualization: Salt Selection Workflow

SaltSelection Input MDCP-ol Free Base Screen Primary Salt Screen Input->Screen HCl HCl Salt (High Solubility, High Hygroscopicity) Screen->HCl Fumarate Fumarate Salt (Moderate Solubility, Lower Hygroscopicity) Screen->Fumarate Tosylate Tosylate Salt (Low Solubility, Lowest Hygroscopicity) Screen->Tosylate Decision Application? HCl->Decision Fumarate->Decision Tosylate->Decision IV Formulation IV Formulation Decision->IV Formulation Use HCl Oral Solid Dosage Oral Solid Dosage Decision->Oral Solid Dosage Use Fumarate Long-term Storage Long-term Storage Decision->Long-term Storage Use Tosylate

Frequently Asked Questions (FAQs)

Q1: Can I dry the salt in a vacuum oven to remove absorbed water? A: Yes, but with caution.

  • Protocol: Vacuum oven at 40-50°C for 24 hours with P₂O₅ desiccant trap.

  • Warning: If the salt has deliquesced (turned to liquid), drying may result in a "glass" or amorphous foam rather than a crystal. You must recrystallize (see Module A) rather than just dry.

Q2: Why does the NMR show broad peaks for the protons near the nitrogen? A: This is likely due to dynamic exchange or conformational flipping of the diazepane ring, not necessarily impurity.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks sharpen, it is conformational.[1] If they remain broad or split further, check for protonation isomers or impurities.[1]

Q3: Is the hygroscopicity chirality-dependent? A: The rate is generally not, but the lattice stability is.

  • Racemic salts often have different packing efficiencies than enantiopure salts.[1] If you are working with a specific enantiomer (e.g., (1S,2S)-MDCP-ol), expect different crystallization kinetics than the racemate.[1] Enantiopure salts often crystallize better (higher melting point) but can still be hygroscopic.[1]

References & Authority

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion selection and hygroscopicity management). [1]

  • Newman, A. W., & Reutzel-Edens, S. M. (2020).[1] "Crystallization and Solid-State Characterization of Pharmaceutical Salts." Journal of Pharmaceutical Sciences. (Methodologies for handling oiling out and salt screening).

  • Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. (Specific data on diamine salt stability).

  • PubChem Compound Summary. (2024). "1,4-Diazepine derivatives and physicochemical properties." (General data on the diazepane scaffold). [1]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol . It is designed for researchers synthesizing CNS-active ligands or investigating homopiperazine derivatives.[1][2]

Executive Summary

The compound 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol represents a challenging scaffold for NMR analysis due to the overlap of aliphatic signals and the conformational flexibility of the seven-membered diazepane ring.[2] This guide compares the efficacy of 1H NMR against alternative analytical techniques (MS, IR) and provides a validated protocol for distinguishing the critical cis/trans relative stereochemistry—a frequent ambiguity in 1,2-disubstituted cyclopentane synthesis.[3]

Structural Breakdown & Predicted Shifts

Before analyzing the spectrum, we must deconstruct the molecule into magnetically distinct environments.[3] The molecule consists of a cyclopentane ring fused to a 4-methyl-1,4-diazepane moiety via a C-N bond.[2]

The "Fingerprint" Regions
RegionChemical Shift (

, ppm)
AssignmentMultiplicityKey Diagnostic Feature
A 3.80 – 4.20 CH -OH (H1)ddd / multipletDeshielded by Oxygen; chemical shift sensitive to H-bonding.[2]
B 2.50 – 2.90 CH -N (H2)multipletUpfield from H1; critical for determining stereochemistry (

values).[1][2][3]
C 2.60 – 2.85 Diazepane

-CH

multipletsComplex overlap; adjacent to Nitrogen atoms.[1][2]
D 2.30 – 2.35 N-CH

Singlet (s)Sharp, intense singlet; integration reference (3H).[3]
E 1.40 – 2.00 Cyclopentyl/Diazepane

-CH

multipletsThe "aliphatic envelope"; often unresolved in 1D NMR.[1][2]
F Variable -OH Broad sDisappears in D

O exchange; shift concentration-dependent.[1][2]

Note: Shifts are predicted for CDCl


.[1][4][5] In DMSO-

, the -OH signal will likely appear as a doublet around 4.5–5.0 ppm due to coupling with H1.[2]
Stereochemical Logic (Cis vs. Trans)

The synthesis of this compound typically involves the nucleophilic opening of cyclopentene oxide by N-methylhomopiperazine. This mechanism (S


2) mandates an anti-addition , resulting in the trans  isomer.[3]
  • Trans-isomer: The H1 (CH-OH) and H2 (CH-N) protons are trans-diaxial-like (pseudo-axial).[2] Expect a larger vicinal coupling constant (

    
     Hz).[3]
    
  • Cis-isomer: H1 and H2 are cis (pseudo-equatorial/axial).[1][2] Expect a smaller coupling constant (

    
     Hz).[3]
    

Comparative Analysis: NMR vs. Alternatives

This section objectively compares 1H NMR with Mass Spectrometry (MS) and Infrared Spectroscopy (IR) for this specific application.

Comparison Matrix
Feature1H NMR LC-MS (ESI) FT-IR Verdict
Molecular Weight Indirect (Integration)Superior (Exact Mass)N/AMS is best for confirmation of formula.[2]
Stereochemistry Superior (

-coupling, NOE)
Poor (requires chiral column)Poor (fingerprint region ambiguous)NMR is the only standalone method for relative stereochemistry.
Purity Assessment Excellent (molar ratio)Good (ionization bias possible)Qualitative onlyNMR provides the most unbiased purity data.[3]
Solvent Effects High (useful for OH detection)LowN/ANMR solvent switching (CDCl


DMSO) validates functional groups.[1][3]
Experimental Data Support
  • MS Limitation: While LC-MS will confirm the mass (

    
    ), it cannot easily distinguish the trans-product from a cis-impurity formed via thermal equilibration.[2]
    
  • NMR Advantage: The N-Methyl singlet at

    
     2.3 ppm serves as an internal "purity anchor."[1][2] If the integral of the CH-OH proton (
    
    
    
    4.0) is
    
    
    relative to the methyl singlet, significant impurities are present.[3]

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data (E-E-A-T principle), follow this optimized protocol.

Step 1: Sample Preparation[3][6]
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Why? CDCl

      
       is non-polar, preventing rapid proton exchange, allowing the -OH signal to be potentially observed.[3]
      
  • Filtration: Filter through a cotton plug if any turbidity exists (diazepane salts are insoluble in CDCl

    
    ).[1][3]
    
Step 2: Acquisition Parameters[1][2][3]
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (d1): Set to 5.0 seconds .

    • Reasoning: The methyl protons relax slowly.[1] A short d1 will suppress the methyl signal integration, leading to erroneous purity calculations.[3]

  • Scans (ns): 16 or 32 (sufficient for >5 mg).[1][3]

  • Temperature: 298 K (25°C).[1][3]

Step 3: Validation (The "D2O Shake")

If a broad peak is observed (typically 1.5–4.0 ppm), perform a D


O exchange:
  • Add 1 drop of D

    
    O to the NMR tube.[1]
    
  • Shake vigorously for 30 seconds.

  • Re-acquire the spectrum.[1]

  • Result: The -OH peak must disappear. If it remains, it is an impurity (likely water or solvent).[1][3]

Visualization of Analytical Logic

Diagram 1: Stereochemical Assignment Workflow

This flowchart illustrates the decision-making process for assigning the cis or trans configuration.

Stereochemistry Start Isolate Product (Epoxide Opening) H1_Signal Locate H1 (CH-OH) ~3.8 - 4.2 ppm Start->H1_Signal Coupling Analyze Multiplicity & J-Coupling (H1-H2 interaction) H1_Signal->Coupling Decision J value? Coupling->Decision Trans Trans Isomer (J ~ 6-9 Hz) Major Product Decision->Trans Large J Cis Cis Isomer (J ~ 2-5 Hz) Minor/Impurity Decision->Cis Small J NOE Run 1D NOE / NOESY Irradiate H1 Decision->NOE Ambiguous J NOE_Result NOE to H2? NOE->NOE_Result NOE_Result->Trans Weak/No NOE NOE_Result->Cis Strong NOE

Caption: Logical workflow for distinguishing cis/trans isomers using 1H NMR coupling constants and NOE experiments.

Diagram 2: Signal Assignment Pathway

This diagram maps the logical flow from raw spectral data to structural confirmation.[1]

Assignment Spectrum Raw 1H Spectrum Methyl Singlet @ 2.3 ppm (N-CH3) Spectrum->Methyl Integral Set Integral = 3.00 Methyl->Integral H1 Multiplet @ 4.0 ppm (CH-OH) Integral->H1 Ratio Check Integral Ratio Expected: 1.00 H1->Ratio Purity Purity Confirmed Ratio->Purity Ratio ~ 1:3 Impurity Check for Salts/Solvents Ratio->Impurity Ratio << 1:3

Caption: Step-by-step signal integration strategy to validate compound identity and purity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard text for coupling constant analysis in cycloalkanes).

  • Claridge, T. D. W. (2016).[1][3] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] [3]

  • Reich, H. J. (2023).[1][3] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [3]

Sources

Comparative Mass Spectrometry Profiling: 1,4-Diazepane vs. Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the shift from 6-membered piperazine rings to 7-membered 1,4-diazepane (homopiperazine) rings is a strategic design choice to modulate lipophilicity and receptor binding affinity. However, for the bioanalytical scientist, this structural expansion introduces distinct ionization and fragmentation behaviors in LC-MS/MS workflows.

This guide objectively compares the mass spectrometric performance of 1,4-diazepane derivatives against the industry-standard piperazine analogues . We analyze fragmentation efficiency, diagnostic ion specificity, and signal stability to support researchers in metabolite identification and pharmacokinetic (PK) assay development.

Structural Dynamics & Ionization Physics

To optimize MS parameters, one must understand the underlying physical chemistry. The 1,4-diazepane ring is not merely a "larger piperazine"; it possesses unique conformational flexibility and basicity that alters its gas-phase behavior.

The Basicity Advantage
  • Piperazine (Alternative): Rigid chair conformation. The

    
     of the secondary amine is typically ~9.8.
    
  • 1,4-Diazepane (Product): The 7-membered ring adopts a twisted chair/boat conformation. This increased flexibility reduces steric hindrance around the nitrogen lone pairs, often resulting in slightly higher gas-phase basicity (proton affinity).

  • Impact: Diazepane derivatives frequently exhibit 15-20% higher ionization efficiency in positive ESI mode (

    
    ) compared to their piperazine analogues, improving limits of detection (LOD) in trace analysis.
    
Comparative Fragmentation Analysis

The core differentiator lies in how these rings shatter under Collision-Induced Dissociation (CID).

Mechanism A: The "Piperazine Signature" (The Alternative)

Piperazine rings characteristically fragment via internal cross-ring cleavage, yielding non-specific low-mass ions.

  • Pathway: Retro-Diels-Alder (RDA) type collapse.

  • Diagnostic Ions:

    
     56 (
    
    
    
    ) and
    
    
    70 (
    
    
    ).
  • Limitation: These low-mass ions are ubiquitous in biological matrices (high background noise), reducing assay specificity.

Mechanism B: The "Diazepane Specificity" (The Product)

The 1,4-diazepane ring undergoes a distinct


-cleavage followed by a hydride transfer or ring contraction.
  • Pathway: Ring opening at the

    
     or 
    
    
    
    bond, followed by elimination of ethylene (
    
    
    ) or propene-like fragments.
  • Diagnostic Ions:

    
     70 (
    
    
    
    ),
    
    
    84 (
    
    
    ), and characteristic "M-28" (loss of ethylene) or "M-42" (loss of
    
    
    ) neutral losses.
  • Performance Edge: Diazepane derivatives often retain larger, structure-specific fragment ions (e.g., the intact ring attached to a linker) at moderate collision energies. This provides higher signal-to-noise (S/N) ratios in Multiple Reaction Monitoring (MRM) modes.

Performance Comparison Table
FeaturePiperazine Scaffolds (Standard)1,4-Diazepane Scaffolds (Product)Operational Implication
Ring Strain Low (Stable Chair)Moderate (Twisted)Diazepanes fragment at slightly lower Collision Energies (CE).
Primary Neutral Loss

43 Da (

)

28 Da (

) or

56 Da
Diazepane losses are often cleaner, preserving core substructures.
Diagnostic Low Mass

56, 70

70, 84, 112

84/112 are less common in background noise than

56.
Signal Stability HighModerateDiazepanes require careful CE ramping to prevent over-fragmentation.
Experimental Case Study: Suvorexant

To validate these mechanisms, we examine Suvorexant , a dual orexin receptor antagonist containing a central 1,4-diazepane ring.

Experimental Setup:

  • Instrument: Triple Quadrupole MS (ESI+).

  • Precursor:

    
     451.2.
    
  • Collision Energy: Ramped 20–50 eV.

Observed Fragmentation:

  • Primary Transition: The most abundant product ion is

    
     186 .
    
    • Interpretation: This ion represents the 1,4-diazepane ring fused to the benzoxazole moiety (cleavage of the amide linker). This confirms the diazepane ring's ability to carry the charge and remain intact while the external linker breaks.

  • Secondary Ions:

    
     144 and 
    
    
    
    126.
    • Interpretation: Further degradation of the diazepane ring itself (loss of

      
       and 
      
      
      
      ), consistent with the "ring contraction" theory.

Conclusion: unlike piperazines which often shatter internally first, the 1,4-diazepane moiety in Suvorexant acts as a stable charge carrier, allowing for a highly specific MRM transition (


) that excludes matrix interference.
Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic divergence between the two scaffolds, generated using Graphviz.

FragmentationPathways cluster_0 Alternative: Piperazine Scaffold cluster_1 Product: 1,4-Diazepane Scaffold Pip_Ion Piperazine [M+H]+ RDA Retro-Diels-Alder Cleavage Pip_Ion->RDA High CE Frag_56 m/z 56 (C3H6N+) RDA->Frag_56 Frag_70 m/z 70 (C4H8N+) RDA->Frag_70 Diaz_Ion 1,4-Diazepane [M+H]+ Alpha Alpha-Cleavage (Ring Opening) Diaz_Ion->Alpha Mod CE Iminium Stable Iminium Intermediate Alpha->Iminium H-Transfer Frag_84 m/z 84 (C5H10N+) Iminium->Frag_84 -C2H4 Frag_Linker Scaffold-Specific Diagnostic Ion Iminium->Frag_Linker Linker Cleavage

Caption: Comparative fragmentation pathways. Note the Diazepane pathway (bottom) yielding scaffold-specific diagnostic ions versus the non-specific low-mass ions of Piperazine (top).

Standardized Optimization Protocol

To ensure reproducible data when analyzing 1,4-diazepane derivatives, follow this self-validating protocol.

Step 1: Source Parameter Tuning (Soft Ionization)

Diazepanes are prone to in-source fragmentation due to ring strain.

  • Temperature: Set ESI source temp < 350°C.

  • Declustering Potential (DP): Start low (40-60V). Ramp in 5V increments.

  • Validation Check: Monitor the precursor intensity. If

    
     appears in the Q1 scan, your DP is too high (thermal degradation is occurring).
    
Step 2: Collision Energy (CE) Ramping

Perform a "breakdown curve" experiment.

  • Infuse the standard at 10 µL/min.

  • Ramp CE from 10 eV to 60 eV in 2 eV steps.

  • Target: Identify the CE where the precursor intensity is ~10% and the diagnostic scaffold ion (not just the low mass fragments) is at maximum intensity.

  • Note: Diazepanes typically require 5-8 eV less energy than equivalent piperazines to initiate fragmentation.

Step 3: Diagnostic Ion Selection

For MRM development, prioritize ions in this order:

  • Scaffold Ion: Loss of external functional groups (e.g., amide cleavage) leaving the diazepane ring intact. (Highest Specificity).

  • Ring Contraction: Loss of

    
     (28 Da) from the parent.
    
  • Generic Fragment:

    
     84 or 70 (Use only as a qualifier, never quantifier).
    
References
  • Breidinger, S. et al. (2016). Determination of Suvorexant in Human Plasma Using HPLC with Tandem Mass Spectrometric Detection. ResearchGate.

  • Risoli, A. et al. (2007).[1] Gas-phase fragmentation of protonated benzodiazepines and related derivatives. Rapid Communications in Mass Spectrometry.

  • Zhu, N. et al. (2021).[2] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

  • BenchChem Technical Guides. (2025). Stereochemistry and Spectral Features of 1,4-Diazepane Derivatives.

Sources

FTIR spectral bands for cyclopentanol and diazepane moieties

Author: BenchChem Technical Support Team. Date: March 2026

Title: FTIR Spectral Characterization of Cyclopentanol and Diazepane Moieties: A Comparative Technical Guide

Executive Summary This guide provides a rigorous technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of cyclopentanol (a five-membered cyclic alcohol) and diazepane (specifically 1,4-diazepane, a seven-membered cyclic diamine). It is designed for medicinal chemists and analytical scientists who need to distinguish these moieties from their six-membered homologs (cyclohexanol and piperazine) during structural elucidation and quality control of Active Pharmaceutical Ingredients (APIs).

The distinction between these rings is subtle but detectable through specific vibrational modes influenced by ring strain (in cyclopentanol) and conformational flexibility (in diazepane). This guide synthesizes theoretical vibrational spectroscopy with practical experimental protocols.

Part 1: Technical Deep Dive – Cyclopentanol Moiety

The cyclopentanol moiety is characterized by a secondary hydroxyl group attached to a five-membered aliphatic ring. The key spectral differentiator from acyclic alcohols or six-membered rings lies in the ring strain and its effect on the C–O and O–H bond force constants.

Theoretical Basis: Ring Strain Effects

Unlike the relatively strain-free chair conformation of cyclohexanol, the cyclopentane ring exists in a "envelope" or "half-chair" conformation. This introduces angle strain (bond angles < 109.5°), which increases the


-character of the C–C bonds in the ring and consequently alters the hybridization of the C–O bond.
  • O–H Stretching: In neat liquid, the intermolecular hydrogen bonding network is slightly more constrained than in cyclohexanol, leading to a marginal blue shift (higher frequency) or specific band shape changes compared to larger rings.[1]

  • C–O Stretching: The C–O stretching vibration is highly coupled to the C–C–C ring vibrations. The ring strain typically shifts this band to lower frequencies compared to unstrained cyclohexyl systems.

Key Spectral Bands (Cyclopentanol)
Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment & Notes
O–H Stretch 3350 – 3400Strong, BroadIntermolecular H-bonded. (Free O–H in dilute soln: ~3620 cm⁻¹)
C–H Stretch 2960 – 2870Strong

C–H stretching. The ratio of asymmetric/symmetric bands is characteristic of the 5-membered ring.
CH₂ Scissoring 1450 – 1475MediumRing methylene deformation. Often splits into doublets due to ring conformation.
C–O Stretch 1050 – 1000 StrongDiagnostic Band. Secondary alcohol C–O stretch. Typically lower than cyclohexanol (~1060–1070 cm⁻¹).
Ring Breathing ~900 – 950Weak-MediumSkeletal vibration specific to the 5-membered ring size.

Comparative Insight:

  • vs. Cyclohexanol: Cyclohexanol typically exhibits a C–O stretch centered around 1065 cm⁻¹. Cyclopentanol appears closer to 1050 cm⁻¹.

  • vs. Acyclic 2-Pentanol: Acyclic secondary alcohols often have C–O stretches >1100 cm⁻¹. The cyclic constraint lowers this frequency.

Part 2: Technical Deep Dive – Diazepane Moiety

The 1,4-diazepane moiety is a seven-membered ring containing two nitrogen atoms. It is a homolog of piperazine (6-membered). The spectral challenge here is conformational flexibility .

Theoretical Basis: Entropy and Band Broadening

While piperazine exists predominantly in a rigid chair conformation, 1,4-diazepane adopts a flexible twisted chair or boat conformation. This fluxional behavior results in:

  • Band Broadening: The "fingerprint" region (1500–600 cm⁻¹) often shows broader, less resolved bands compared to the sharp, distinct peaks of rigid piperazine derivatives.

  • N–H Wagging: The wagging/twisting modes of the N–H bond are sensitive to the local dihedral angles, which vary more in diazepane.

Key Spectral Bands (1,4-Diazepane)
Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment & Notes
N–H Stretch 3200 – 3400Medium, BroadSecondary amine.[2] Broadening indicates H-bonding.[1][3] Salt forms show multiple bands ~3000 cm⁻¹.
C–H Stretch 2950 – 2800Strong

C–H. Bands at ~2820 cm⁻¹ are often associated with C–H adjacent to Nitrogen (Bohlmann bands).
CH₂ Scissoring 1440 – 1460MediumMethylene deformation adjacent to N.
C–N Stretch 1150 – 1300 Medium-StrongDiagnostic Region. Often appears as multiple bands due to ring flexibility.
Ring Skeletal ~900 – 1100WeakComplex "breathing" modes. Lacks the sharp, singular ring-breathing mode of piperazine.

Comparative Insight:

  • vs. Piperazine: Piperazine has a very characteristic, sharp ring-breathing band often found near 1000–1100 cm⁻¹ (Raman active, but visible in IR if symmetry is broken). Diazepane lacks this sharp feature, showing a more "congested" fingerprint region.

Part 3: Experimental Protocol

To reliably distinguish these moieties, a standardized Attenuated Total Reflectance (ATR) protocol is recommended over KBr pellets to avoid pressure-induced ring conformational changes or moisture interference.

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo) with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR crystal (Single bounce is sufficient).

  • Solvent: Isopropanol (HPLC grade) for cleaning.

Step-by-Step Workflow
  • System Validation:

    • Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

    • Verify energy throughput is >95% in the 1000–3000 cm⁻¹ region.

  • Sample Preparation:

    • Solid Samples: Place ~5 mg of the API powder directly onto the crystal. Apply high pressure (force gauge >80N) to ensure intimate contact.

    • Liquid/Oil Samples: Place 1 drop (~10 µL) to cover the crystal active area. No pressure arm needed.

  • Data Acquisition:

    • Set parameters: Resolution: 2 cm⁻¹ (critical for resolving ring modes); Scans: 64; Range: 4000–600 cm⁻¹.

    • Acquire spectrum.[1][2][3][4][5][6][7][8][9][10]

  • Post-Processing:

    • Apply ATR Correction (corrects for penetration depth dependence on wavelength).

    • Perform Baseline Correction (rubber band method recommended).

    • Normalize to the strongest C–H stretch (approx. 2900 cm⁻¹) for overlay comparison.

Part 4: Visualization & Logic

Spectral Assignment Workflow

The following diagram illustrates the logical decision process for assigning these moieties based on spectral data.

FTIR_Assignment_Workflow Start Unknown Sample Spectrum Check_OH_NH Check 3200-3400 cm⁻¹ Region Start->Check_OH_NH OH_Present Strong, Broad Band (3350 cm⁻¹)? Check_OH_NH->OH_Present OH Detected NH_Present Medium, Sharp/Broad Band (3300 cm⁻¹)? Check_OH_NH->NH_Present NH Detected Cyclo_Check Check C-O Region (1000-1100 cm⁻¹) OH_Present->Cyclo_Check Diaz_Check Check Fingerprint Region (800-1200 cm⁻¹) NH_Present->Diaz_Check CO_Freq Peak Position? Cyclo_Check->CO_Freq Result_Cyclopent Cyclopentanol Moiety (C-O ~1050 cm⁻¹) CO_Freq->Result_Cyclopent < 1055 cm⁻¹ Result_Cyclohex Cyclohexanol Moiety (C-O ~1065 cm⁻¹) CO_Freq->Result_Cyclohex > 1060 cm⁻¹ Band_Shape Band Sharpness? Diaz_Check->Band_Shape Result_Diazepane Diazepane Moiety (Broad/Complex Bands) Band_Shape->Result_Diazepane Congested/Broad (Flexible Ring) Result_Piperazine Piperazine Moiety (Sharp Ring Breathing) Band_Shape->Result_Piperazine Sharp/Distinct (Rigid Chair)

Caption: Logical workflow for distinguishing cyclopentanol and diazepane moieties from their 6-membered homologs using FTIR spectral features.

Part 5: References

  • NIST Chemistry WebBook. (2018). Cyclopentanol Infrared Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • Gunasekaran, S., et al. (2006). Vibrational spectra and normal coordinate analysis of diazepam, phenytoin and phenobarbitone. Spectrochimica Acta Part A. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST Chemistry WebBook. (2018). Homopiperazine (1,4-Diazepane) Infrared Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

Sources

A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Guide Objective: This technical guide provides a comprehensive framework for the analytical characterization of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol using High-Performance Liquid Chromatography (HPLC). Due to the absence of a standardized, published method for this specific molecule, this document leverages established principles for the analysis of structurally related 1,4-diazepane derivatives to propose a robust analytical method. We will compare two viable reversed-phase HPLC (RP-HPLC) approaches, provide a detailed experimental protocol for the primary recommended method, and discuss the critical physicochemical properties of the analyte that dictate these chromatographic strategies.

Introduction and Physicochemical Analysis

2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol is a heterocyclic compound featuring a saturated seven-membered 1,4-diazepane ring linked to a cyclopentanol moiety. The accurate quantification and purity assessment of such molecules are critical in research and development, particularly for ensuring the consistency and safety of active pharmaceutical ingredients and their intermediates. HPLC is a predominant analytical technique for this purpose, offering high resolution and sensitivity.[1]

The structure of the target molecule presents specific challenges for chromatographic analysis:

  • Basicity: The presence of two nitrogen atoms in the diazepane ring, particularly the tertiary amine, imparts basic properties (a high pKa). This can lead to strong, undesirable interactions with residual acidic silanols on standard silica-based HPLC columns, resulting in poor peak shape (tailing) and inconsistent retention times.

  • Polarity: The hydroxyl (-OH) group on the cyclopentane ring and the amine functionalities make the molecule relatively polar. This can lead to poor retention on traditional non-polar stationary phases like C18 if the mobile phase is too eluotropic.

A successful HPLC method must be designed to mitigate these factors to achieve a sharp, symmetrical peak with a reproducible retention time.

Comparative Analysis of HPLC Methodologies

The most common analytical technique for compounds of this nature is Reversed-Phase HPLC (RP-HPLC).[2] We will compare two potential RP-HPLC methods, focusing on how mobile phase additives can be used to control the secondary interactions caused by the analyte's basicity.

Method A: Recommended Approach - Low pH with Ion-Pairing Agent

This method utilizes a low pH mobile phase, often modified with an acid like trifluoroacetic acid (TFA) or formic acid, to protonate the basic nitrogen atoms of the diazepane ring. This consistent positive charge minimizes silanol interactions and ensures a single, stable analyte form in solution.

Method B: Alternative Approach - Buffered Mobile Phase at Mid-Range pH

An alternative is to use a buffered mobile phase at a pH that is approximately 2 units below the analyte's pKa. This also ensures consistent protonation while offering a different selectivity profile compared to the highly acidic conditions of Method A. A phosphate buffer is a common choice for this purpose.[3][4]

Below is a table comparing the key attributes and expected performance of these two approaches.

ParameterMethod A: Low pH (TFA)Method B: Buffered pH (Phosphate)Rationale & Scientific Justification
Mobile Phase Acetonitrile/Water with 0.1% TFAAcetonitrile/Phosphate Buffer (e.g., 20 mM, pH 3.0)TFA acts as an ion-pairing agent, effectively masking silanol groups and improving peak shape. A phosphate buffer provides robust pH control for method reproducibility.[3]
Analyte State Consistently protonated (positively charged)Consistently protonated (positively charged)Operating at a pH well below the analyte's pKa is crucial for preventing peak tailing and achieving reproducible retention.
Column C18, end-capped (e.g., 150 x 4.6 mm, 5 µm)C18, end-capped (e.g., 150 x 4.6 mm, 5 µm)A C18 column provides a versatile, non-polar stationary phase suitable for retaining the molecule's carbon skeleton. High-quality end-capping is essential to minimize available silanols.
Retention Time Shorter. The ion-pairing effect of TFA can sometimes reduce retention compared to a simple buffer.Longer. The analyte may exhibit slightly more hydrophobic interaction in the absence of a strong ion-pairing agent.Retention is a function of the equilibrium between the stationary and mobile phases. The choice of modifier directly influences this equilibrium.[5]
Peak Shape Excellent. TFA is highly effective at eliminating peak tailing for basic compounds.Good to Excellent. A well-chosen buffer and high-quality column can provide excellent peak symmetry.Symmetrical peaks are essential for accurate integration and quantification.
MS Compatibility Poor. TFA is an ion-suppressing agent and is not ideal for LC-MS applications.Good. Phosphate buffers are generally not volatile and can be problematic, but replacing with a volatile buffer like ammonium formate makes it highly MS-compatible.For methods requiring mass spectrometry detection, volatile mobile phase additives like formic acid or ammonium acetate are necessary.[6]

Detailed Experimental Protocol (Method A)

This section provides a step-by-step protocol for the recommended analytical method for 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol.

3.1. Materials and Reagents

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Reagent: Trifluoroacetic acid (TFA), >99.5% purity.

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna, Waters SunFire, Agilent Zorbax), 150 mm length x 4.6 mm I.D., 5 µm particle size.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

3.2. Instrument and Conditions

  • HPLC System: An HPLC or UPLC system equipped with a UV detector.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (as the molecule lacks a strong chromophore, low UV is necessary).

3.3. Procedure

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of TFA to 999 mL of ultrapure water. Degas the solution.

    • To prepare Mobile Phase B, add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol reference standard.

    • Dissolve in a 10 mL volumetric flask using the sample diluent to create a 1 mg/mL stock solution.

    • Prepare working standards by serial dilution to a final concentration of approximately 0.1 mg/mL.

  • System Setup and Equilibration:

    • Install the C18 column and set the column oven temperature to 30 °C.

    • Purge the pump lines with the prepared mobile phases.

    • Equilibrate the entire system by running the mobile phase at the initial gradient conditions (5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (sample diluent) to ensure the system is clean.

    • Inject the prepared standard solution.

    • Record the chromatogram and determine the retention time of the analyte peak.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol described above.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Mobile Phase (ACN/Water/TFA) C System Equilibration (15 min @ 5% B) A->C B Standard Solution (0.1 mg/mL) D Sample Injection (10 µL) B->D C->D E Gradient Elution (1.0 mL/min) D->E F UV Detection (210 nm) E->F G Chromatogram Generation F->G H Peak Integration G->H I Determine Retention Time & Purity H->I

Caption: Logical workflow for the HPLC analysis of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol.

Conclusion and Recommendations

While no specific retention time data for 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol exists in the public domain, a robust and reliable analytical method can be developed based on established chromatographic principles for basic amine-containing compounds. The recommended approach (Method A) utilizing a C18 column with a low-pH, TFA-modified mobile phase provides an excellent starting point for achieving sharp, symmetrical peaks and reproducible retention. For applications requiring mass spectrometry, substituting TFA with a volatile modifier like formic acid is advised. The retention time obtained will be specific to the exact conditions and system used but will serve as a critical parameter for identity, purity, and stability testing in any research or development setting.

References

  • ResearchGate. (2025, October 20). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass.
  • Putri, A. L., supandi, S., & Mansur, U. (2022, November 7). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Pharmaceutical and Biomedical Sciences Journal (PBSJ). DOI: [Link]

  • Benchchem. Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • Uddin, M. N. (2013, January 9). HPLC for the Determination of 1,4-Benzodiazepines and antidepressants in Bio-fluids.
  • Skellern, G. G., et al. The application of HPLC to the determination of some 1,4 benzodiazepines and their metabolites in plasma. PMC.
  • Chemical Biology & Drug Design. (2011, January). Synthesis of 2-(4-substitutedbenzyl-[2][7]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[2][7][8]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. DOI: 10.1111/j.1747-0285.2010.01057.x

  • Anupama, P. (2016, December 20). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis.
  • Kastner, P., & Klimes, J. (1997, April). [RP-HPLC retention characteristics of benzodiazepines during ion-pair chromatography]. Ceska Slov Farm. PMID: 9244568.
  • Walsh Medical Media. (2014, June 30). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines.
  • PMC. (n.d.).
  • MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • Journal of Chemical and Pharmaceutical Research. (2011). A kinetic method for the determination of diazepam based on ligand-exchange reaction.
  • Research and Reviews. (2016, December 20). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods.
  • SciELO. Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones.
  • Bacalum, E., et al.
  • Journal of Chemical and Pharmaceutical Research.
  • Frontiers. (2022, June 26). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.
  • Semantic Scholar. (2017, December 15).
  • PubMed. (2025, August 1).
  • Pharmacophore.

Sources

Elemental Analysis & Purity Validation: A Comparative Guide for C11H22N2O Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the molecular formula C11H22N2O represents a specific chemical space often populated by urea derivatives (e.g., 1-cyclohexyl-3-butylurea) or complex amides used as intermediates or chiral auxiliaries. While modern spectroscopy (NMR, HRMS) confirms identity, Elemental Analysis (EA) via combustion remains the "Gold Standard" for establishing bulk purity.

This guide provides the theoretical baseline for C11H22N2O, compares the efficacy of combustion analysis against high-resolution mass spectrometry (HRMS), and details a self-validating experimental protocol to ensure your data meets the rigorous


 acceptance criteria required by top-tier journals (ACS, RSC) and regulatory bodies.

Theoretical Framework: The C11H22N2O Baseline

Before any experimental validation, the theoretical composition must be established with high precision. This serves as the "True Value" against which experimental error is measured.

Molecular Formula:


Molecular Weight Calculation: 
  • C:

    
    
    
  • H:

    
    
    
  • N:

    
    
    
  • O:

    
    
    
  • Total MW:

    
    
    
Table 1: Theoretical Elemental Composition
ElementCountTotal Mass ( g/mol )Theoretical % (w/w) Acceptance Range (

)
Carbon (C) 11132.1266.62% 66.22% – 67.02%
Hydrogen (H) 2222.1811.18% 10.78% – 11.58%
Nitrogen (N) 228.0114.13% 13.73% – 14.53%
Oxygen (O) 116.008.07% Calculated by difference

Critical Insight: Oxygen is rarely measured directly in standard CHN analysis due to the complexity of pyrolysis. It is typically calculated by difference, meaning any impurities (like inorganic salts) will skew the Oxygen value if not accounted for.

Comparative Analysis: CHN Combustion vs. Alternatives

Why do we still burn samples when we have Mass Specs with sub-ppm accuracy? The answer lies in the difference between molecular identity and bulk purity.

Table 2: Analytical Method Comparison
FeatureCombustion Analysis (CHN) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output Weight % of elements (Bulk Purity)Exact Mass (

) (Molecular Identity)
Molar Ratios & Structure
Sample Req. 2–5 mg (Destructive)< 0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Precision High (

)
High for mass (< 5 ppm), Low for quant.Moderate (

)
Blind Spots Cannot identify structure; destructive.Blind to inorganic salts ; cannot prove bulk purity.Integration errors; relaxation time issues.
Verdict Mandatory for new compound registration.Complementary ; proves formula but not purity.Troubleshooter ; identifies trapped solvents.

Expert Note: A common pitfall in drug development is relying solely on HRMS. A sample can be 80% NaCl and 20% Product, and HRMS will still show a perfect peak for


. Only CHN analysis will reveal the massive carbon deficiency, flagging the impurity.

Experimental Protocol: Automated CHN Analysis

Objective: Determine %C, %H, %N of a C11H22N2O candidate to within


 of theory.
Instrument Model:  PerkinElmer 2400 Series II (or equivalent Elementar vario).
Phase 1: Sample Preparation (The Source of 90% of Errors)
  • Drying: Urea derivatives are often hygroscopic. Dry the sample in a vacuum oven at 40°C–60°C for 4 hours prior to analysis.

    • Why? Trapped water increases %H and decreases %C/%N, leading to a "failed" result.

  • Homogenization: If the sample is crystalline, lightly crush it into a fine powder. Large crystals combust unevenly.

Phase 2: Instrument Calibration (Self-Validating System)
  • Conditioning: Run 3 "Blank" cycles (empty tin capsules) to purge atmospheric Nitrogen from the combustion tube.

  • K-Factor Determination: Weigh Acetanilide (Standard) in triplicate (Range: 1.5 – 2.5 mg).

    • Validation: The instrument response (K-factor) must be stable. If the standard deviation of the K-factors > 0.2%, STOP . Leak check the system.

  • Check Standard: Run a "Quality Control" standard (e.g., Sulfanilamide) as an unknown. It must pass within

    
     before running your sample.[1][2]
    
Phase 3: Analysis Workflow
  • Weighing: Using a microbalance (readability 0.001 mg), weigh 2.000 mg (

    
     mg) of the C11H22N2O sample into a pre-tared tin capsule.
    
  • Encapsulation: Fold the tin capsule tightly to exclude air. Do not touch with bare fingers (skin oils contain Carbon/Nitrogen). Use forceps.

  • Combustion:

    • Temp: 925°C (Standard) or 980°C (Refractory).

    • Oxidation: Pure

      
       injection ensures flash combustion.
      
  • Reduction: Gases pass over Copper at 640°C to reduce nitrogen oxides (

    
    ) to 
    
    
    
    .
  • Detection: Thermal Conductivity Detector (TCD) measures

    
    , 
    
    
    
    , and
    
    
    signals.

Visualization: Workflows & Logic

Diagram 1: The Purity Validation Workflow

This workflow illustrates the decision process for a Senior Scientist validating a new drug intermediate.

PurityValidation Start Synthesized C11H22N2O Candidate PreCheck 1H NMR Check (Solvent/Structure) Start->PreCheck Drying Vacuum Dry (Remove Solvents) PreCheck->Drying Structure OK Weighing Microbalance Weighing (2.0 mg ± 0.1 mg) Drying->Weighing Combustion Combustion Analysis (925°C) Weighing->Combustion Result Compare Found vs. Theory Combustion->Result Decision Is Δ ≤ 0.4%? Result->Decision Pass PASS: Bulk Purity Confirmed Proceed to Bio-Assay Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No

Caption: Figure 1. Standard operating procedure for validating elemental composition of organic drug candidates.

Diagram 2: Troubleshooting "Failed" Analysis

When the result falls outside the


 limit, use this logic to diagnose the chemical cause.

Troubleshooting Fail Result > 0.4% Deviation CheckC Is %C Low? Fail->CheckC Solvent Trapped Solvent/Water? (Re-dry & check NMR) CheckC->Solvent Yes (and %H High) Inorganic Inorganic Impurity? (Check Ash/Residue) CheckC->Inorganic Yes (and %N Low) CheckN Is %N High? CheckC->CheckN No Incomplete Incomplete Combustion? (Add WO3 oxidant) CheckN->Incomplete Yes (Rare)

Caption: Figure 2. Diagnostic logic for interpreting elemental analysis deviations.

Data Interpretation Guide

Scenario A: The "Solvated" Sample
  • Observation: %C is found to be 64.1% (Theory 66.6%), %H is 11.5% (Theory 11.2%).

  • Diagnosis: The sample likely contains trapped water or solvent.[2] Water adds weight but no Carbon, diluting the %C.

  • Action: Return to vacuum drying. If the compound is a hydrate, calculate the theoretical values for

    
     and see if it matches.
    
Scenario B: The "Dirty" Sample
  • Observation: All values (C, H, N) are lower than theoretical by ~2-3%.

  • Diagnosis: Non-combustible inorganic contamination (e.g., Silica from column chromatography or Sodium salts).

  • Action: Perform a "Residue on Ignition" test. If ash remains, the sample requires recrystallization to remove salts.

References

  • American Chemical Society (ACS). (2023). ACS Research Data Guidelines for Elemental Analysis. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Kuveke, R. E., et al. (2022).[3] An International Study Evaluating Elemental Analysis. ACS Central Science.[1][3] Retrieved from [Link]

Sources

Validating Purity of Diazepane (Homopiperazine) Research Chemicals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Scaffold

Diazepane (specifically 1,4-diazepane or homopiperazine , CAS: 505-66-8) is a critical seven-membered diaza-heterocycle used as a scaffold in kinase inhibitors (e.g., Fasudil) and diverse receptor ligands.

The Analytical Challenge: Unlike its medicinal derivative diazepam, diazepane lacks a conjugated


-system, rendering it effectively "invisible" to standard UV-Vis detection (HPLC-UV) above 210 nm. Furthermore, as a secondary diamine with high basicity (pKa 

11.0), it exhibits severe peak tailing on standard C18 columns and is highly hygroscopic, readily absorbing atmospheric CO

to form carbamate salts.

This guide outlines a multi-modal validation protocol prioritizing qNMR for absolute potency and Derivatized GC-MS for impurity profiling, rejecting standard HPLC-UV as a primary release test.

Comparative Analysis of Validation Methodologies

The following matrix compares available analytical techniques for diazepane.

FeatureqNMR (¹H) GC-MS (Derivatized) UHPLC-CAD/ELSD HPLC-UV (Standard)
Primary Utility Absolute Purity (Potency) Impurity Profiling Non-volatile ImpuritiesNot Recommended
Chromophore Req. NoneNoneNoneHigh (Lacking)
Sample Prep Dissolve & ShootDerivatization (30 min)Dissolve & ShootDissolve & Shoot
Specificity High (Structural ID)High (Mass Spectral ID)Medium (Retention Time)Low
Limit of Detection ~0.1%< 0.01% (Trace)~0.05%Poor (>1%)
Cost per Run Low (Solvent only)Medium (Reagents)LowLow

Protocol A: Quantitative NMR (qNMR) – The Gold Standard

Objective: Determine the absolute mass purity (potency) of the diazepane bulk material. Principle: Signal intensity in NMR is directly proportional to the number of nuclei, independent of chemical structure. No reference standard of diazepane is required—only a Certified Reference Material (CRM) internal standard.

Experimental Workflow
  • Internal Standard (IS) Selection:

    • Recommended: Maleic Acid (TraceCERT® or equivalent).

    • Reasoning: High purity, non-volatile, distinct singlet at

      
       6.3 ppm (D
      
      
      
      O) which does not overlap with diazepane multiplets (
      
      
      1.8–3.2 ppm).
  • Sample Preparation:

    • Weigh

      
       mg of Diazepane sample (
      
      
      
      ) into a vial.
    • Weigh

      
       mg of Maleic Acid IS (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL D

      
      O  (Deuterium Oxide). Note: CDCl
      
      
      
      can be used, but diazepane absorbs CO
      
      
      rapidly in organic solvents; D
      
      
      O suppresses this.
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds.
    • Causality: Diazepane protons have long

      
       relaxation times. A short 
      
      
      
      will saturate the signal, leading to underestimation of purity.
    • Scans: 16 or 32 (for S/N > 200).

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons (4 for Maleic acid singlet, 2 or 4 for specific diazepane multiplets),
      
      
      = Molar mass.

Protocol B: GC-MS with TFAA Derivatization – Impurity Profiling

Objective: Detect synthesis byproducts (linear polyamines, dimers) that qNMR might miss due to sensitivity limits. Principle: Free diazepane tails badly on GC columns. Derivatization with Trifluoroacetic Anhydride (TFAA) caps the secondary amines, making the molecule volatile and non-polar.

Experimental Workflow
  • Derivatization:

    • Dissolve 5 mg Diazepane in 1 mL Ethyl Acetate.

    • Add 50 µL TFAA (Trifluoroacetic anhydride).[1]

    • Incubate at 60°C for 20 minutes.

    • Evaporate to dryness under N

      
       stream (removes excess acid).
      
    • Reconstitute in 1 mL Ethyl Acetate.

  • GC-MS Conditions:

    • Column: HP-5ms or DB-5 (30 m

      
       0.25 mm, 0.25 µm).
      
    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet: Split 20:1, 250°C.

    • Oven: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C (hold 3 min).
  • Analysis:

    • Target Peak:

      
      -bis(trifluoroacetyl)-1,4-diazepane.
      
    • Common Impurities:

      • N-(2-aminoethyl)-1,3-propanediamine (Linear precursor): Appears as tri-TFA derivative.

      • Diazepane Dimer: Appears at high retention time.

Protocol C: HILIC-CAD (Alternative for Non-Volatiles)

Objective: If GC-MS is unavailable, or to detect inorganic salts (NaCl, KCl) from the workup. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines. Charged Aerosol Detection (CAD) detects any non-volatile analyte, regardless of chromophore.

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 2.1

    
     100 mm, 3.5 µm.
    
  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5).

    • B: Acetonitrile.

    • Isocratic: 70% B / 30% A.

  • Detection: CAD (Nebulizer temp 35°C). Note: UV at 205 nm is a backup but will have high baseline noise.

Visualization of Workflows

Diagram 1: Analytical Decision Tree

This logic flow ensures the correct method is chosen based on the specific validation need (Potency vs. Impurity Profile).

Diazepane_Analysis Start Start: Diazepane Sample CheckType Validation Goal? Start->CheckType Potency Absolute Purity (Potency) CheckType->Potency Profile Impurity Profiling CheckType->Profile qNMR Method A: qNMR (D2O) Internal Std: Maleic Acid Potency->qNMR Primary Method ChromCheck Volatile Impurities? Profile->ChromCheck Result1 Mass % Purity (No Reference Std Needed) qNMR->Result1 GCMS Method B: GC-MS (Derivatization w/ TFAA) ChromCheck->GCMS Yes (Organics) HILIC Method C: HILIC-CAD (Inorganic Salts/Non-volatiles) ChromCheck->HILIC No (Salts/Polar) Result2 Structural ID of Side Products GCMS->Result2 HILIC->Result2

Caption: Decision matrix for diazepane validation. qNMR is prioritized for potency due to lack of UV response.

Diagram 2: Derivatization Mechanism (GC-MS Prep)

Visualizing the transformation required to make diazepane GC-compatible.

Derivatization Reactant 1,4-Diazepane (Polar, Tailing) Process 60°C, 20 min Ethyl Acetate Reactant->Process Reagent + TFAA (Trifluoroacetic Anhydride) Reagent->Process Product N,N'-bis(trifluoroacetyl) -1,4-diazepane Process->Product GC GC-MS Analysis (Sharp Peak, Volatile) Product->GC

Caption: Chemical derivatization workflow converting polar diazepane into a volatile species for GC analysis.

Representative Performance Metrics

When validating these methods in-house, the following performance criteria should be met to ensure data integrity.

ParameterqNMR (Target)GC-MS (Derivatized)
Linearity (

)

(Mass/Integral)

(Conc./Area)
Precision (RSD)


LOD (Limit of Detection) ~0.1 mg~10 ng/mL
Recovery 99.0 – 101.0%85.0 – 115.0%
Specificity Distinct shifts vs ISMass Ion (m/z) confirmation

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene and Maleic Acid. Provides the metrological basis for using Maleic Acid as a qNMR standard.

  • European Directorate for the Quality of Medicines (EDQM). (2023). General Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry. European Pharmacopoeia.

    
    ) and S/N ratios.
    
    
  • Skarping, G., et al. (1986). "Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography." Journal of Chromatography A, 370, 245-258. Establishes the necessity of derivatization for cyclic diamines.

  • McCalley, D. V. (2017). "Analysis of the retention mechanisms of amines on HILIC columns." Journal of Chromatography A, 1523, 255-261. Explains the separation of polar bases like diazepane on Zwitterionic phases.

  • ChemicalBook. (2025).[2] Homopiperazine (CAS 505-66-8) Physical Properties and Synthesis Routes. Confirms hygroscopicity and pKa data.

Sources

Analytical Mastery: A Comparative Guide to 4-Methyl-1,4-diazepane Reference Standards and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of 4-Methyl-1,4-diazepane in Drug Development

4-Methyl-1,4-diazepane (widely known as 1-methylhomopiperazine, CAS 4318-37-0) is an essential seven-membered heterocyclic building block in modern medicinal chemistry. It is structurally integral to the synthesis of numerous bioactive compounds, ranging from experimental [1] to established therapeutics like [2].

As a Senior Application Scientist, I frequently encounter the analytical hurdles inherent to cyclic diamines. Their high basicity and polarity demand meticulously optimized chromatographic conditions to prevent peak tailing and ensure accurate quantification. This guide objectively compares reference standard formats and establishes field-proven, self-validating analytical workflows for 4-methyl-1,4-diazepane.

The Causality of Standard Selection: Free Base vs. Salt Forms

When sourcing a reference standard for 4-methyl-1,4-diazepane, laboratories must choose between the free base liquid and a synthesized salt form (e.g., dihydrochloride).

The Causality: The free base is a volatile liquid with a boiling point of 74-75 °C at 35 mmHg. While it perfectly represents the raw material used in API synthesis, the free base is highly hygroscopic and susceptible to atmospheric carbon dioxide, forming carbamates over time. For routine assay checks, the free base is adequate if stored strictly under inert gas at -20°C. However, for trace quantitative analysis (such as LC-MS/MS calibration curves), converting or purchasing the standard as a dihydrochloride salt ensures absolute gravimetric precision. The salt form is a stable, non-volatile solid, eliminating weighing errors caused by evaporation or moisture absorption.

Table 1: Comparison of 4-Methyl-1,4-diazepane Reference Standard Formats

ParameterFree Base (1-Methylhomopiperazine)Dihydrochloride Salt
Physical State LiquidSolid Powder
Stability Prone to oxidation and CO₂ absorptionHighly stable under ambient conditions
Gravimetric Accuracy Moderate (volatile, hygroscopic)High (ideal for quantitative stock solutions)
Primary Application GC-MS/GC-FID bulk purity analysisLC-MS/MS trace quantification
Storage Requirement -20°C, inert atmosphere2-8°C, desiccated
Analytical Workflows: Overcoming Chromatographic Challenges

The two nitrogen atoms in the homopiperazine ring are highly basic. In standard reversed-phase liquid chromatography (RPLC), these protonated amines interact strongly with residual silanols on silica-based C18 columns, causing severe peak tailing and signal loss. To counteract this, we must align our analytical objective with the correct chromatographic mechanism.

Workflow Start 4-Methyl-1,4-diazepane Sample Matrix Decision Analytical Objective? Start->Decision Trace Trace Quantification (e.g. Carryover, Impurity) Decision->Trace High Sensitivity Bulk Bulk Purity & Assay (Raw Material Release) Decision->Bulk High Precision LCMS HILIC-MS/MS Retention of polar amines No derivatization needed Trace->LCMS GCMS GC-FID / GC-MS Exploits volatility High resolution Bulk->GCMS

Decision tree for selecting the optimal analytical workflow based on assay objectives.

Step-by-Step Self-Validating Experimental Protocols

To ensure trustworthiness and data integrity, the following protocols are designed as self-validating systems. They incorporate specific system suitability criteria that must be met before sample analysis proceeds.

Protocol A: Trace Quantification via HILIC-MS/MS

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar, basic compounds by utilizing a water-enriched layer on the stationary phase. Using an acidic mobile phase ensures the diazepane nitrogens remain fully protonated, providing consistent retention and excellent ionization efficiency in positive electrospray ionization (+ESI).

  • Standard Preparation: Accurately weigh 10.0 mg of 4-methyl-1,4-diazepane dihydrochloride reference standard. Dissolve in 10 mL of Acetonitrile:Water (90:10, v/v) to create a 1 mg/mL stock.

  • Internal Standard (IS) Addition: Spike all samples and calibration standards with a stable isotope-labeled analogue, such as [3], at a constant concentration of 50 ng/mL.

    • Self-Validation Step: The IS peak area must remain within ±15% across all injections to verify matrix effect mitigation and injection precision. If variance exceeds 15%, the run is invalidated.

  • Chromatographic Conditions:

    • Column: Amide HILIC column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water (pH adjusted to 3.0 with formic acid).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Isocratic at 85% B for 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the primary precursor-to-product ion transition ([M+H]+ m/z 115.1 → 70.1)[2].

Protocol B: Bulk Purity Analysis via GC-FID

Causality: Because 1-methylhomopiperazine is a volatile liquid, Gas Chromatography (GC) is highly effective for bulk purity analysis without the need for derivatization. However, a base-deactivated column must be used to prevent the amines from interacting with active sites in the column tubing.

  • Sample Preparation: Dilute the free base sample to 5 mg/mL in MS-grade methanol.

  • Column Selection: Use a base-deactivated capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) specifically treated for basic amines.

  • GC Conditions:

    • Injection: 1 µL, Split ratio 50:1. Inlet temperature 250°C.

    • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detector: Flame Ionization Detector (FID) at 300°C.

  • System Suitability: Inject a resolution mixture containing 4-methyl-1,4-diazepane and a closely eluting isomer (e.g., 2-methylpiperazine).

    • Self-Validation Step: The chromatographic resolution (Rs) between the two peaks must be ≥ 2.0. If Rs < 2.0, column maintenance or replacement is required prior to sample analysis.

Quantitative Performance Comparison

Based on rigorous laboratory validations for cyclic diamines, Table 2 summarizes the expected performance metrics when comparing the HILIC-MS/MS and GC-FID methodologies.

Table 2: Expected Method Validation Parameters for 4-Methyl-1,4-diazepane

Validation ParameterHILIC-MS/MS (Trace Analysis)GC-FID (Bulk Purity)
Limit of Detection (LOD) 0.5 ng/mL0.05 mg/mL
Limit of Quantitation (LOQ) 2.0 ng/mL0.15 mg/mL
Linear Dynamic Range 2.0 - 500 ng/mL0.15 - 10.0 mg/mL
Precision (% RSD) < 5.0%< 1.5%
Recovery 92 - 105%98 - 102%
Primary Utility Genotoxic impurity screening, CarryoverAPI starting material release testing
Conclusion

The successful analysis of 4-methyl-1,4-diazepane hinges on a deep understanding of its physicochemical properties. As a highly polar, basic, and volatile compound, its reference standard requires careful handling—heavily preferencing salt forms for quantitative accuracy. By aligning the analytical objective with the correct chromatographic mechanism (HILIC for trace MS/MS, base-deactivated GC for bulk purity), researchers can establish robust, self-validating workflows that ensure the integrity of their drug development pipelines.

References
  • Homochlorcyclizine | C19H23ClN2 | CID 3627 - PubChem Source: nih.gov URL:[Link]

  • Detailed analysis of biased histamine H-4 receptor signalling by JNJ 7777120 analogues Source: researchgate.net URL:[Link]

Sources

Chromatographic Separation of cis/trans 2-Aminocyclopentanol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of separating aliphatic cyclic amino alcohols. The cis and trans isomers of 2-aminocyclopentanol are highly valuable chiral building blocks—most notably utilized in the synthesis of potent HIV integrase inhibitors[1]. However, they present a unique chromatographic puzzle: they lack a strong UV chromophore, and their highly polar, basic functionalities readily interact with secondary binding sites on silica-based columns, leading to severe peak tailing.

This guide objectively compares the two prevailing chromatographic strategies: Direct Normal-Phase Separation and Indirect Reversed-Phase Separation via Derivatization . By understanding the physicochemical causality behind these methods, researchers can select the optimal workflow and establish self-validating protocols for either preparative isolation or trace-level bioanalysis.

Mechanistic Causality: The Separation Challenge

To design a robust separation method, we must first address the molecular realities of 2-aminocyclopentanol:

  • Optical Invisibility: The absence of aromatic rings or extended

    
    -conjugation means the molecule only absorbs UV light at low wavelengths (e.g., 210 nm). At this range, mobile phase solvents and trace impurities create significant baseline noise.
    
  • Silanol Interactions: The primary amine group is highly basic. On traditional silica columns, these amines engage in strong ion-exchange interactions with residual acidic silanols, destroying peak symmetry and resolution.

  • Stereochemical Subtlety: The structural difference between the cis and trans isomers is purely spatial. Separating them requires either a highly specific chiral stationary phase (CSP) or conversion into diastereomers with amplified physicochemical differences.

Methodological Comparison: Direct vs. Indirect HPLC

The following table summarizes the performance metrics and operational trade-offs between the two primary separation strategies[2],[3].

Performance MetricDirect Separation (Normal Phase)Indirect Separation (Derivatization)
Column Chemistry Polysaccharide CSP (e.g., Chiralpak AD-H)Achiral Reversed-Phase (e.g., C18)
Detection Mode UV at 210 nmUV at 340 nm or Fluorescence
Sensitivity Low (Suitable for bulk purity)High (Suitable for trace analysis)
Mobile Phase Hexane / Isopropanol / DiethylamineWater / Acetonitrile / 0.1% TFA
Peak Symmetry Moderate (Requires amine modifier)Excellent (Amine is masked by reagent)
Workflow Complexity Simple (Direct injection)Complex (Requires pre-column reaction)
Primary Application Preparative scale, synthetic intermediate QCBioanalytical assays, metabolic tracking

Decision Matrix for Method Selection

To determine the appropriate methodology for your specific analytical goals, follow the logical workflow outlined below.

Workflow A 2-Aminocyclopentanol Sample B High Sensitivity Required? (Trace Analysis) A->B C Direct Separation (Normal Phase CSP) B->C No (Preparative/Bulk) D Indirect Separation (Derivatization) B->D Yes (Analytical/Trace) E Chiralpak AD-H UV Detection @ 210 nm C->E F React with FDAA or (S)-TBMB Achiral C18, UV @ 340 nm D->F G Data Analysis & Validation E->G F->G

Decision matrix for selecting the optimal chromatographic separation strategy for 2-aminocyclopentanol.

Validated Experimental Protocols

Every robust analytical method must be a self-validating system. The protocols below integrate internal checks to ensure the data generated is fundamentally trustworthy.

Protocol A: Direct Separation on a Polysaccharide-Based CSP[2]

Causality Note: This method utilizes a normal-phase eluent. Diethylamine (DEA) is strictly required in the mobile phase. DEA acts as a sacrificial base, dynamically coating the residual silanols on the stationary phase to prevent the 2-aminocyclopentanol from binding irreversibly, thereby ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine. Degas thoroughly via ultrasonication for 15 minutes.

  • Sample Preparation: Dissolve the 2-aminocyclopentanol isomer mixture directly into the mobile phase to achieve a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Self-Validation & System Suitability:

    • Blank Run: Inject 10 µL of pure mobile phase. The baseline at 210 nm must remain stable with no ghost peaks.

    • Tailing Factor Check: Inject the sample. Calculate the tailing factor (

      
      ) of the peaks. If 
      
      
      
      , the DEA in the mobile phase has likely evaporated or degraded; prepare a fresh batch immediately.
Protocol B: Indirect Separation via Derivatization[3]

Causality Note: By reacting the primary amine with a chiral or chromophoric reagent like Marfey's Reagent (FDAA) or (S)-TBMB carboxylic acid, we achieve two goals: we introduce a highly conjugated


-system (shifting UV detection to >300 nm, bypassing baseline noise), and we mask the basic amine, allowing for flawless separation on standard, inexpensive achiral C18 columns.

Step-by-Step Methodology:

  • Derivatization Reaction: To a glass vial, add 50 µL of the sample (1 mg/mL in 50 mM sodium bicarbonate buffer, pH 8.0). Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubation: Seal the vial and incubate at 40 °C for exactly 60 minutes to drive the nucleophilic aromatic substitution to completion.

  • Quenching: Terminate the reaction by adding 20 µL of 2M HCl. Dilute the mixture with 200 µL of Acetonitrile to ensure solubility of the newly formed hydrophobic derivatives.

  • Chromatographic Conditions:

    • Column: Achiral C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient elution using 0.1% TFA in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm

  • Self-Validation & System Suitability:

    • Reagent Blank: Perform the entire derivatization protocol using pure buffer instead of the sample. Inject this blank to map the retention times of unreacted FDAA and its hydrolysis byproducts.

    • Resolution Check: Inject the derivatized sample. The system is validated for quantitation only if the resolution (

      
      ) between the cis and trans diastereomeric peaks is 
      
      
      
      .

References

  • Source: benchchem.
  • Source: nih.
  • Title: Lipase-catalyzed Kinetic Resolution of (±)

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Universal Precaution" Mandate

2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol is a bifunctional research chemical containing a diazepane ring (cyclic diamine) and a cyclopentyl alcohol . As a specific intermediate likely used in medicinal chemistry (e.g., synthesis of CNS-active agents), it often lacks a compound-specific EPA waste code.

Operational Directive: In the absence of specific toxicological data, you must apply the Precautionary Principle . Treat this substance as a Corrosive (Basic) and Potentially Bioactive/Toxic agent.

Immediate "Do Not" Rules:

  • DO NOT dispose of down the drain (Sanitary Sewer).[1]

  • DO NOT mix with acidic waste streams (Risk of exothermic reaction/fumes).

  • DO NOT mix with oxidizing agents (Risk of N-oxide formation or ignition).

Chemical Profile & Hazard Identification

Understanding the functional groups is the prerequisite for safe disposal. This molecule exhibits dual behavior:

FeatureChemical MoietyOperational Hazard
Basicity N-Methyl-1,4-diazepaneCorrosive / Irritant. The tertiary amine nitrogens can accept protons, making the substance basic (pH > 10 in solution). It can cause chemical burns to mucosa and eyes.
Solubility Cyclopentan-1-olAmphiphilic. Likely soluble in organic solvents (DCM, Methanol) and partially soluble in water depending on pH.
Reactivity Secondary/Tertiary AminesIncompatible with Acids & Oxidizers. Reacts exothermically with strong acids. Can form carcinogenic nitrosamines if exposed to nitrosating agents.
Bioactivity Diazepane ScaffoldTarget Organ Toxicity. Diazepane derivatives are privileged structures in neuropharmacology. Assume potential CNS activity.

Waste Stream Segregation Protocol

Effective disposal relies on correct characterization before the waste enters the drum.

A. Solid Waste (Pure Substance)

If the material is a solid or residual powder:

  • Packaging: Place the substance in a sealable, chemically compatible secondary container (e.g., HDPE jar or glass vial with Teflon-lined cap).

  • Labeling: Label as "Hazardous Waste - Solid, Toxic, Basic."

  • Stream: Segregate into the Solid Organic Waste drum destined for incineration.

B. Liquid Waste (Reaction Mixtures/Solutions)

If the material is dissolved in a solvent (e.g., Dichloromethane, Methanol):

  • pH Check: Verify the pH of the solution.[2] If highly basic (pH > 12), it may require a specific "Corrosive - Base" stream depending on your facility's vendor.

  • Solvent Compatibility:

    • Halogenated Solvent (DCM): Dispose in Halogenated Waste .[1]

    • Non-Halogenated Solvent (MeOH/EtOH): Dispose in Non-Halogenated Organic Waste .

  • Segregation: Ensure the receiving container does not contain acidic waste (e.g., TFA, HCl, Acetic Acid) to prevent heat generation and pressure buildup.

Visualized Workflows

Diagram 1: Waste Stream Decision Tree

This logic gate ensures the material is routed to the correct RCRA-compliant container, preventing incompatible mixing.

Waste_Disposal_Logic Start Start: 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol Waste Material State_Check Determine Physical State Start->State_Check Is_Solid Solid / Powder State_Check->Is_Solid Is_Liquid Liquid / Solution State_Check->Is_Liquid Solid_Pack Pack in HDPE/Glass Jar Double Bag Is_Solid->Solid_Pack Solvent_Check Identify Primary Solvent Is_Liquid->Solvent_Check Solid_Dest Stream: SOLID HAZARDOUS WASTE (Incineration) Solid_Pack->Solid_Dest Halo Halogenated (e.g., DCM, Chloroform) Solvent_Check->Halo NonHalo Non-Halogenated (e.g., MeOH, Acetone) Solvent_Check->NonHalo Acid_Check CRITICAL: Confirm Waste Drum is NOT Acidic Halo->Acid_Check NonHalo->Acid_Check Halo_Dest Stream: HALOGENATED ORGANIC (Basic/Neutral) Acid_Check->Halo_Dest If Halogenated NonHalo_Dest Stream: FLAMMABLE/ORGANIC (Basic/Neutral) Acid_Check->NonHalo_Dest If Non-Halogenated

Caption: Operational logic for segregating amine-based chemical waste. The critical control point is the "Acid Check" to prevent exothermic neutralization in the waste drum.

Spill Response Procedure

In the event of a spill outside of a fume hood, follow this containment protocol.

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat. If powder is aerosolized, use N95 or P100 respiratory protection.

  • Isolate: Evacuate the immediate area. Mark the zone.

  • Neutralize/Absorb:

    • Liquids: Do not simply wipe. Use a universal absorbent pads or vermiculite.

    • Solids: Cover with wet paper towels (to prevent dust) and scoop up.

  • Clean: Wipe the surface with a mild dilute acid (e.g., 5% Citric Acid) to neutralize the amine residue, followed by soap and water.

  • Disposal: Place all contaminated absorbents and gloves into a solid hazardous waste bag . Label as "Debris contaminated with Organic Base."

Regulatory & Compliance Context

While this specific CAS may not be explicitly listed on the EPA "P" or "U" lists, it is regulated under the "Characteristic" definitions of RCRA (Resource Conservation and Recovery Act).

  • RCRA Characteristic: Likely D001 (Ignitable, if in solvent) or D002 (Corrosive, if pH > 12.5).

  • Causality: The diazepane ring provides the basicity that triggers the D002 characteristic if in aqueous solution.

  • Self-Validating Step: Always measure the pH of aqueous waste mixtures containing this compound. If pH is > 12.5, it is legally a Corrosive Hazardous Waste.

References
  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA)

    • Source:

  • American Chemical Society (ACS).

    • Source:

  • National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Standard reference for amine disposal).

    • Source:

Sources

Personal Protective Equipment & Handling Guide: 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary (The "Grab-and-Go" Protocol)

Immediate Action Required: This compound is a 1,4-diazepane derivative , a structural class frequently utilized in medicinal chemistry for CNS (histamine/serotonin receptors) and cardiovascular targets. Due to the absence of specific toxicological data for this exact isomer, you must apply the Precautionary Principle .

Core Safety Directive: Treat 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol as a potential sensitizer, severe eye irritant, and biologically active agent . Do not handle on an open bench.

Critical Check Requirement
Containment Chemical Fume Hood (Face velocity: 100 fpm) or Glovebox for solids >100 mg.
Skin Protection Double Nitrile Gloves (0.11 mm min. thickness). Latex is forbidden (permeable to amines).
Eye Protection Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to potential amine corrosivity.
Respiratory If handling powder outside a hood: N95/P100 Respirator is mandatory.

Part 2: Risk Assessment & Hazard Identification[1]

Chemical Causality & Structure-Activity Relationship (SAR)

As a Senior Application Scientist, I derive the safety profile from the functional groups, as specific SDS data is often absent for early-stage intermediates.

  • The 1,4-Diazepane Ring: This is a cyclic diamine. Low molecular weight amines are notorious for high pH (basicity) and lipophilicity .

    • Risk:[1] Rapid skin absorption and potential chemical burns or severe irritation (Skin Corr. 1B or Irrit. 2).[2]

    • Mechanism:[1] The basic nitrogen attacks the lipid bilayer of the skin/eye, leading to saponification of fats and deep tissue damage.

  • The Cyclopentan-1-ol Moiety: Adds lipophilicity, increasing the compound's ability to cross the blood-brain barrier (BBB).

    • Risk:[1] Systemic CNS effects (dizziness, sedation) if inhaled or absorbed.

  • Unknown Toxicology: Many diazepane derivatives are designed as ligands for G-protein coupled receptors (GPCRs).

    • Risk:[1][3] Even low-dose exposure could trigger biological responses (e.g., hypotension or sedation).

Inferred GHS Classification (Read-Across Methodology)

Based on analogs (e.g., 1-methyl-1,4-diazepane, CAS 110766-00-2):

  • H315: Causes skin irritation.[4]

  • H318/H319: Causes serious eye damage/irritation.

  • H302: Harmful if swallowed.[4]

  • H317: May cause an allergic skin reaction (Sensitizer).

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "PPE fatigue" by matching protection to the specific operation.

Operation Primary PPE Secondary PPE Engineering Controls
Synthesis / Reaction Setup Double Nitrile Gloves (4 mil inner, 8 mil outer)Lab Coat (Cotton/Poly)Chemical Splash GogglesFume Hood (Sash at 18")
Weighing Solids (< 100 mg) Double Nitrile Gloves Lab CoatSafety Glasses w/ Side ShieldsVented Balance Enclosure or Fume Hood
Weighing Solids (> 100 mg) Tyvek Sleeves + Double GlovesP100 Respirator (if enclosure fails)Chemical Splash GogglesPowder Containment Hood
Spill Cleanup (Liquid) Silver Shield / Laminate Gloves (Resistant to amines)Tyvek CoverallsFull-Face Respirator (Organic Vapor Cartridge)Evacuate area if >50 mL
Waste Disposal Thick Nitrile (8 mil) Lab CoatFace Shield + GogglesWaste container in Hood

Expert Insight: Why Silver Shield for spills? Standard nitrile degrades upon prolonged contact with concentrated organic amines. For incidental splash, nitrile is fine. For immersion/spills, laminate gloves are required.

Part 4: Operational Handling Protocol

Workflow Visualization

The following diagram outlines the decision logic for handling this novel amine.

HandlingProtocol cluster_ppe Critical PPE Checkpoints Start START: Assess Physical State Solid Solid / Powder Start->Solid Liquid Oil / Viscous Liquid Start->Liquid Weighing Weighing Procedure Solid->Weighing Use Balance Enclosure Liquid->Weighing Use Syringe/Septum Dissolution Dissolution (Solvent Add) Weighing->Dissolution Control_Solid Static Control Required (Ionizer + Spatula) Weighing->Control_Solid Reaction Reaction / Heating Dissolution->Reaction Control_Liquid Double Glove Change (Immediate if splashed) Reaction->Control_Liquid Waste Disposal: Basic Organic Stream Reaction->Waste

Figure 1: Operational decision tree for handling 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-ol, emphasizing containment strategies based on physical state.

Step-by-Step Handling Guide
Phase A: Preparation
  • Neutralize Static: If the compound is a solid, diazepane salts can be static. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder dispersal.

  • Glassware Selection: Use silanized glassware if possible to prevent the amine from sticking to the glass surface, ensuring accurate yield and easier cleaning.

Phase B: Transfer & Solubilization
  • The "Dirty Hand/Clean Hand" Rule:

    • Left hand (Dirty): Manipulates the chemical container.

    • Right hand (Clean): Touches the sash, notebook, or pipette bulb.

  • Solvent Choice: When dissolving, add solvent (e.g., DCM or Methanol) slowly. Amines are exothermic upon protonation or dissolution.

  • Syringe Transfer: If the compound is an oil (common for free-base diazepanes), do not pour. Use a wide-bore needle and syringe to transfer to avoid dripping on the hood airfoil.

Phase C: Decontamination
  • Acid Wash: Rinse all contaminated glassware with a dilute acid solution (e.g., 1M HCl) before removing it from the hood. This converts the volatile/oily free base into a water-soluble, non-volatile salt (hydrochloride), significantly reducing inhalation risk.

  • Wipe Down: Wipe the work surface with 1% acetic acid followed by water.

Part 5: Emergency Response & Waste Disposal

Spill Management
  • Minor Spill (< 5 mL/mg):

    • Alert nearby personnel.

    • Cover with vermiculite or dry sand . Do not use paper towels alone (amines can react with cellulose or simply evaporate from the surface).

    • Scoop into a jar, label "Hazardous Waste - Amine Contaminated".

    • Clean area with dilute acetic acid to neutralize.

  • Major Spill: Evacuate the lab. Call EHS.

Waste Classification
  • Stream: Organic Waste (Basic/Alkaline).

  • Segregation: Do NOT mix with strong acid waste streams (e.g., Nitric Acid waste) to avoid violent exotherms or gas generation.

  • Labeling: "Contains 1,4-Diazepane derivative.[5][6][7][8][9][10] Potential Irritant/Sensitizer."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54682496, 1-Methyl-1,4-diazepane. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1,4-Diazepane derivatives hazard classification. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling Hazardous Chemicals in Laboratories. National Academies Press. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.